molecular formula C5H5BrN2O B176818 5-bromo-1-methylpyrimidin-2(1H)-one CAS No. 14248-01-2

5-bromo-1-methylpyrimidin-2(1H)-one

Cat. No.: B176818
CAS No.: 14248-01-2
M. Wt: 189.01 g/mol
InChI Key: PTRMFRSWZCJCSP-UHFFFAOYSA-N
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Description

5-bromo-1-methylpyrimidin-2(1H)-one is a useful research compound. Its molecular formula is C5H5BrN2O and its molecular weight is 189.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 528731. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1-methylpyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-8-3-4(6)2-7-5(8)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRMFRSWZCJCSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=NC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00162056
Record name 2(1H)-Pyrimidinone, 5-bromo-1-methyl-
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URL https://comptox.epa.gov/dashboard/DTXSID00162056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14248-01-2
Record name 2(1H)-Pyrimidinone, 5-bromo-1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014248012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14248-01-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528731
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2(1H)-Pyrimidinone, 5-bromo-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-bromo-1-methylpyrimidin-2(1H)-one (CAS: 14248-01-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 5-bromo-1-methylpyrimidin-2(1H)-one, including its properties, synthesis, and safety information. The data presented is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Core Properties

This compound is a halogenated pyrimidine derivative. Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 14248-01-2[1][2][3]
Molecular Formula C₅H₅BrN₂O[1][3]
Molecular Weight 189.01 g/mol [1][3]
Appearance Off-white to light yellow solid (Predicted)[1]
Boiling Point 215.9 ± 50.0 °C (Predicted)[1]
Density 1.73 ± 0.1 g/cm³ (Predicted)[1]
pKa 0.31 ± 0.10 (Predicted)[1]
Storage Sealed in a dry environment at room temperature.[1]

Synthesis

A common synthetic route to this compound involves the methylation of 5-bromopyrimidin-2(1H)-one.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-bromopyrimidin-2(1H)-one (3 g)

  • Iodomethane (1.1 mL)

  • Potassium carbonate (2.4 g)

  • N,N-dimethylformamide (DMF) (60 mL)

  • Water

  • Dichloromethane

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A mixture of 5-bromopyrimidin-2(1H)-one (3 g), iodomethane (1.1 mL), and potassium carbonate (2.4 g) in N,N-dimethylformamide (60 mL) is stirred for 5 hours at room temperature.[1]

  • Upon completion of the reaction, the mixture is filtered, and the filtrate is concentrated.[1]

  • The resulting residue is partitioned between water and dichloromethane.[1]

  • The organic phase is separated, washed with brine, and dried over anhydrous magnesium sulfate.[1]

  • The solvent is removed by concentration to yield the target product, this compound.[1]

Yield and Characterization:

  • Yield: 385 mg[1]

  • Liquid Chromatography (Method 9): Retention time (t R) = 0.25 min[1]

  • Mass Spectrometry (ESI+): m/z = 189 [M + H]⁺[1]

A visual representation of this synthesis workflow is provided below.

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_process Reaction and Workup 5-bromopyrimidin-2(1H)-one 5-bromopyrimidin-2(1H)-one Stirring at RT (5h) Stirring at RT (5h) 5-bromopyrimidin-2(1H)-one->Stirring at RT (5h) Iodomethane Iodomethane Iodomethane->Stirring at RT (5h) Potassium Carbonate Potassium Carbonate Potassium Carbonate->Stirring at RT (5h) DMF (Solvent) DMF (Solvent) DMF (Solvent)->Stirring at RT (5h) Filtration Filtration Stirring at RT (5h)->Filtration Reaction Mixture Concentration Concentration Filtration->Concentration Filtrate Liquid-Liquid Extraction (Water/DCM) Liquid-Liquid Extraction (Water/DCM) Concentration->Liquid-Liquid Extraction (Water/DCM) Residue Brine Wash Brine Wash Liquid-Liquid Extraction (Water/DCM)->Brine Wash Organic Phase Drying (MgSO4) Drying (MgSO4) Brine Wash->Drying (MgSO4) Final Concentration Final Concentration Drying (MgSO4)->Final Concentration Product This compound Final Concentration->Product

A flowchart illustrating the synthesis of this compound.

Spectroscopic Data

While detailed spectra are not publicly available, mass spectrometry data confirms the structure of the synthesized product.

TechniqueData
Mass Spectrometry (ESI+) m/z = 189 [M + H]⁺

Reactivity and Potential Applications

The bromine atom at the 5-position of the pyrimidine ring suggests potential for various cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4] This would allow for the introduction of a wide range of substituents, making this compound a potentially valuable building block in the synthesis of more complex molecules for drug discovery and materials science.

The pyrimidine scaffold is a common motif in biologically active compounds, and derivatives of 5-bromopyrimidines have been investigated for their potential as kinase inhibitors and for other therapeutic applications.[5] However, to date, no specific biological activities or signaling pathway involvements have been reported for this compound itself in the public domain.

The logical relationship for its potential use in synthetic chemistry is outlined below.

G Synthetic Potential of this compound Start This compound Reaction Cross-Coupling Reactions (e.g., Suzuki, Stille, etc.) Start->Reaction Product Diverse Substituted 1-methylpyrimidin-2(1H)-one Derivatives Reaction->Product Application Potential Applications in: - Medicinal Chemistry - Materials Science Product->Application

Potential synthetic utility of this compound.

Safety Information

The following hazard statements have been associated with this compound:

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

  • P264: Wash skin thoroughly after handling.[6]

  • P271: Use only outdoors or in a well-ventilated area.[6]

  • P280: Wear protective gloves/ eye protection/ face protection.[6]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[7]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

  • P312: Call a POISON CENTER or doctor/physician if you feel unwell.[6]

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.[6]

  • P337 + P313: If eye irritation persists: Get medical advice/attention.[6]

  • P362: Take off contaminated clothing and wash before reuse.[6]

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[6]

  • P405: Store locked up.[6]

  • P501: Dispose of contents/container in accordance with local regulations.[6]

It is imperative to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. For more detailed safety information, it is recommended to consult a comprehensive Safety Data Sheet (SDS) from a supplier.

References

Synthesis of 5-bromo-1-methylpyrimidin-2(1H)-one from 2-bromomalonaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 5-bromo-1-methylpyrimidin-2(1H)-one, a valuable heterocyclic building block in medicinal chemistry and drug development. The primary synthetic route detailed herein begins with the versatile precursor, 2-bromomalonaldehyde, and proceeds through a two-step sequence involving the formation of a pyrimidinone ring system followed by N-methylation. This guide includes detailed experimental procedures, tabulated quantitative data for easy comparison, and visualizations of the synthetic pathway and experimental workflow to aid in laboratory application.

Overview of the Synthetic Strategy

The synthesis of this compound from 2-bromomalonaldehyde is most effectively achieved through a two-step process:

  • Step 1: Cyclocondensation to form 5-bromopyrimidin-2(1H)-one. This initial step involves the reaction of 2-bromomalonaldehyde with urea. The bifunctional nature of 2-bromomalonaldehyde, with its two aldehyde groups, allows for a cyclocondensation reaction with the amine functionalities of urea to construct the 5-bromopyrimidin-2(1H)-one core.[1]

  • Step 2: N-methylation of 5-bromopyrimidin-2(1H)-one. The intermediate pyrimidinone is then methylated at the N1 position to yield the final product, this compound. A common and effective method for this transformation is the use of an alkylating agent such as iodomethane in the presence of a base.

Ancillary to this main pathway, a reliable method for the preparation of the starting material, 2-bromomalonaldehyde, is also presented.

Experimental Protocols

Synthesis of the Precursor: 2-Bromomalonaldehyde

A modern and efficient method for the synthesis of 2-bromomalonaldehyde involves the oxidation of 2-bromo-1,3-propanediol.[2]

Procedure:

  • In a reaction flask, combine 2-bromo-1,3-propanediol (5g, 32mmol), water (20mL), and sodium carbonate (2.7g, 32mmol).

  • Add a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (0.1g).

  • Cool the mixture to -5°C in a salt-ice bath.

  • Slowly add freshly prepared 10% sodium hypochlorite solution (6g, 80mmol) dropwise, maintaining the temperature between -5 and 0°C.

  • Stir the reaction mixture at this temperature for 3 hours.

  • Adjust the pH of the solution to 2-3 with 2M hydrochloric acid.

  • Cool the mixture to between -5 and 0°C to induce crystallization.

  • Filter the solid product to obtain 2-bromomalonaldehyde.

ParameterValueReference
Yield86%[2]
Purity (by HPLC)99.85%[2]
Step 1: Synthesis of 5-bromopyrimidin-2(1H)-one

This procedure is adapted from the general method for the synthesis of 5-bromopyrimidines from 2-bromomalonaldehyde and N-C-N nucleophiles.[1]

Procedure:

  • In a reaction flask, dissolve 2-bromomalonaldehyde (15.1 g, 0.1 mol) in glacial acetic acid (150 mL).

  • Add urea (6.0 g, 0.1 mol) to the solution.

  • Heat the reaction mixture to 100°C and stir for 5-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 200 mL of ice-water to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum. Recrystallization from a suitable solvent such as ethanol/water may be performed for further purification.

ParameterValueReference
Starting Materials2-bromomalonaldehyde, Urea[1]
SolventGlacial Acetic Acid[1]
Reaction Temperature100°C[1]
Reaction Time5-8 hours[1]
Step 2: Synthesis of this compound

Procedure:

  • In a reaction flask, combine 5-bromopyrimidin-2(1H)-one (3 g), iodomethane (1.1 mL), and potassium carbonate (2.4 g) in N,N-dimethylformamide (60 mL).

  • Stir the mixture at room temperature for 5 hours.

  • Monitor the reaction for completion by TLC or HPLC.

  • After the reaction is complete, filter the mixture and concentrate the filtrate under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the organic phase, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic phase to afford the target product, this compound.

ParameterValue
Starting Material5-bromopyrimidin-2(1H)-one
Methylating AgentIodomethane
BasePotassium Carbonate
SolventN,N-Dimethylformamide
Reaction TemperatureRoom Temperature
Reaction Time5 hours

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Synthesis of 2-Bromomalonaldehyde

Starting MaterialReagentsSolventTemperatureTimeYieldPurity
2-bromo-1,3-propanediolNa2CO3, TEMPO, 10% NaOClWater-5 to 0°C3h86%99.85%

Table 2: Synthesis of 5-bromopyrimidin-2(1H)-one

Starting MaterialsSolventTemperatureTime
2-bromomalonaldehyde, UreaGlacial Acetic Acid100°C5-8h

Table 3: Synthesis of this compound

Starting MaterialReagentsSolventTemperatureTime
5-bromopyrimidin-2(1H)-oneIodomethane, K2CO3DMFRoom Temp.5h

Visualizations

Synthetic Pathway

Synthetic_Pathway cluster_start Starting Material Synthesis cluster_main Main Synthetic Route 2_bromo_1_3_propanediol 2-bromo-1,3-propanediol 2_bromomalonaldehyde 2-bromomalonaldehyde 2_bromo_1_3_propanediol->2_bromomalonaldehyde TEMPO, NaOCl 5_bromopyrimidin_2_one 5-bromopyrimidin-2(1H)-one 2_bromomalonaldehyde->5_bromopyrimidin_2_one Urea, AcOH, 100°C target_product This compound 5_bromopyrimidin_2_one->target_product CH3I, K2CO3, DMF

Caption: Overall synthetic pathway for this compound.

Experimental Workflow for N-methylation

Experimental_Workflow cluster_reaction_setup Reaction Setup cluster_workup Work-up and Purification start Combine 5-bromopyrimidin-2(1H)-one, K2CO3, and DMF in a flask add_reagent Add Iodomethane start->add_reagent stir Stir at Room Temperature for 5h add_reagent->stir filter Filter the reaction mixture stir->filter Reaction Complete concentrate Concentrate the filtrate filter->concentrate partition Partition between Water and Dichloromethane concentrate->partition separate Separate organic layer partition->separate wash_dry Wash with brine and dry over MgSO4 separate->wash_dry final_concentrate Concentrate to obtain final product wash_dry->final_concentrate end end final_concentrate->end Yields This compound

Caption: Workflow for the N-methylation of 5-bromopyrimidin-2(1H)-one.

References

A Technical Guide to the Physicochemical Properties of 5-bromo-1-methylpyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties, synthesis, and analytical characterization of 5-bromo-1-methylpyrimidin-2(1H)-one. The information is intended to support research and development activities, particularly in the fields of medicinal chemistry and drug discovery. The compound is noted as a member of the "Protein Degrader Building Blocks" family, suggesting its potential utility in the synthesis of targeted protein degraders such as PROTACs (Proteolysis Targeting Chimeras).[1]

Core Physicochemical Data

The key physicochemical properties of this compound have been compiled from various sources. All quantitative data is summarized in the table below for ease of reference and comparison.

PropertyValueSource
CAS Number 14248-01-2[1][2][3]
Molecular Formula C₅H₅BrN₂O[1][2][4]
Molecular Weight 189.01 g/mol [1][2][4]
Appearance Off-white to light yellow solid[2]
Boiling Point 215.9 ± 50.0 °C (Predicted)[2][4]
Density 1.73 ± 0.1 g/cm³ (Predicted)[2][4]
pKa 0.31 ± 0.10 (Predicted)[2]
Storage Conditions Room Temperature, Sealed in Dry Conditions[2]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducibility. The following sections outline the cited experimental procedures.

Synthesis Protocol

The synthesis of this compound is achieved through the N-methylation of 5-bromopyrimidin-2(1H)-one.[2]

Reactants and Reagents:

  • 5-bromopyrimidin-2(1H)-one (3 g)

  • Iodomethane (1.1 mL)

  • Potassium carbonate (2.4 g)

  • N,N-dimethylformamide (DMF) (60 mL)

  • Water

  • Dichloromethane

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A mixture of 5-bromopyrimidin-2(1H)-one (3 g), iodomethane (1.1 mL), and potassium carbonate (2.4 g) in N,N-dimethylformamide (60 mL) is stirred for 5 hours at room temperature.[2]

  • Upon completion of the reaction, the mixture is filtered to remove solids.[2]

  • The filtrate is concentrated under reduced pressure.[2]

  • The resulting residue is partitioned between water and dichloromethane.[2]

  • The organic phase is separated, washed with brine, and dried over anhydrous magnesium sulfate.[2]

  • The solvent is removed via concentration to yield the target product, this compound.[2]

Characterization Protocols

Following synthesis, the identity and purity of the compound are confirmed using analytical techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Method: A specific protocol, referred to as "Method 9," was utilized.[2]

  • Instrumentation: Electrospray Ionization (ESI+) mass spectrometry.[2]

  • Expected Results: The analysis is expected to show a retention time (tR) of approximately 0.25 minutes and a mass-to-charge ratio (m/z) of 189, corresponding to the protonated molecule [M+H]⁺.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for this compound was not found in the cited literature, a standard protocol for characterization would involve dissolving the purified solid in a deuterated solvent (such as CDCl₃ or DMSO-d₆) and acquiring ¹H and ¹³C NMR spectra. The expected ¹H NMR spectrum would show distinct signals for the methyl protons and the two protons on the pyrimidinone ring, with chemical shifts and coupling patterns characteristic of the structure.

Visualized Workflows

To clearly illustrate the logical and experimental flow, the following diagrams have been generated using the DOT language.

Synthesis_Workflow start Reactants: 5-bromopyrimidin-2(1H)-one Iodomethane K₂CO₃ reaction Stir in DMF 5 hours @ Room Temp start->reaction filtration Filter Mixture reaction->filtration concentration1 Concentrate Filtrate filtration->concentration1 partition Partition between H₂O and CH₂Cl₂ concentration1->partition wash_dry Wash Organic Phase (Brine) Dry (MgSO₄) partition->wash_dry concentration2 Concentrate Organic Phase wash_dry->concentration2 product Final Product: This compound concentration2->product

Caption: Workflow for the synthesis of this compound.

Characterization_Workflow cluster_analytical Analytical Confirmation start Purified Synthetic Product lcms LC-MS Analysis (ESI+) start->lcms nmr NMR Spectroscopy (¹H and ¹³C) start->nmr result_lcms Result: tR = 0.25 min m/z = 189 [M+H]⁺ lcms->result_lcms result_nmr Result: Confirm Proton & Carbon Environment nmr->result_nmr final Structurally Confirmed Compound result_lcms->final result_nmr->final

Caption: Logical workflow for the analytical characterization of the final product.

References

Navigating the Spectral Landscape of 5-bromo-1-methylpyrimidin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for the heterocyclic compound 5-bromo-1-methylpyrimidin-2(1H)-one. While a complete, publicly available, and peer-reviewed dataset for this specific molecule remains elusive, this document outlines the expected spectral characteristics based on known chemical principles and provides a detailed protocol for its synthesis, laying the groundwork for empirical data acquisition.

Predicted ¹H and ¹³C NMR Spectral Data

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the methyl and pyrimidine ring protons. The N-methyl group (N-CH₃) protons would likely appear as a singlet, typically in the upfield region of the spectrum. The two protons on the pyrimidine ring are in different chemical environments and are expected to appear as distinct signals, likely as doublets due to coupling with each other. The electron-withdrawing effect of the bromine atom and the carbonyl group will influence their chemical shifts, moving them downfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework of the molecule. We expect to see five distinct signals corresponding to the five carbon atoms in this compound. The carbonyl carbon (C=O) will resonate at the lowest field (highest ppm value) due to the strong deshielding effect of the double-bonded oxygen. The carbon atom attached to the bromine (C-Br) will also have a characteristic chemical shift. The remaining carbons of the pyrimidine ring and the methyl carbon will appear at higher fields.

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift ranges for similar functional groups and heterocyclic systems.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityAssignment
~3.4 - 3.6SingletN-CH₃
~7.8 - 8.0DoubletH-6
~8.2 - 8.4DoubletH-4

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~35 - 40N-CH₃
~100 - 105C-5
~140 - 145C-6
~150 - 155C-4
~160 - 165C-2 (C=O)

Experimental Protocol: Synthesis of this compound

The following protocol details a common method for the synthesis of this compound, which is a prerequisite for its spectral analysis.

Materials:

  • 5-bromopyrimidin-2(1H)-one

  • Iodomethane (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, a mixture of 5-bromopyrimidin-2(1H)-one (1 equivalent), iodomethane (1.1 equivalents), and potassium carbonate (1.5 equivalents) is prepared in N,N-dimethylformamide.

  • The reaction mixture is stirred at room temperature for approximately 5 hours.

  • Upon completion of the reaction, the mixture is filtered to remove solid potassium carbonate.

  • The filtrate is concentrated under reduced pressure to remove the DMF solvent.

  • The resulting residue is partitioned between water and dichloromethane.

  • The organic layer is separated, washed with brine, and then dried over anhydrous magnesium sulfate.

  • The solvent is removed from the organic phase by rotary evaporation to yield the target product, this compound.[1]

Logical Workflow for Synthesis

The synthesis of this compound follows a logical progression from starting materials to the final product, as illustrated in the workflow diagram below. This process involves a standard N-alkylation reaction.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction and Workup cluster_product Product Reactant1 5-bromopyrimidin-2(1H)-one Reaction Stir at Room Temperature (5 hours) Reactant1->Reaction Reactant2 Iodomethane Reactant2->Reaction Base Potassium Carbonate Base->Reaction Solvent DMF Solvent->Reaction Filtration Filtration Reaction->Filtration Concentration1 Concentration Filtration->Concentration1 Partition Partition (Water/Dichloromethane) Concentration1->Partition Washing Washing with Brine Partition->Washing Drying Drying over MgSO4 Washing->Drying Concentration2 Final Concentration Drying->Concentration2 Product This compound Concentration2->Product

Caption: Synthetic workflow for this compound.

Conclusion

This guide provides a foundational understanding of the expected NMR spectral characteristics and a reliable synthetic route for this compound. For drug development professionals and researchers, obtaining empirical ¹H and ¹³C NMR data is a critical next step for the definitive structural confirmation and further investigation of this compound's potential applications. The provided synthetic protocol offers a clear pathway to obtaining the necessary material for such detailed spectral analysis.

References

IUPAC name and structure of 5-bromo-1-methylpyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-bromo-1-methylpyrimidin-2(1H)-one for Drug Discovery Professionals

Abstract

This compound is a halogenated pyrimidine derivative that has garnered interest within the medicinal chemistry and drug discovery sectors. Its primary utility lies in its role as a versatile synthetic intermediate, particularly in the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its notable application as a building block in the burgeoning field of targeted protein degradation, specifically in the assembly of Proteolysis Targeting Chimeras (PROTACs). Detailed synthetic protocols and characterization data are presented, alongside an illustrative workflow for its incorporation into a PROTAC, providing a valuable resource for researchers in drug development.

Chemical Identity and Physicochemical Properties

This compound is a solid, off-white to light yellow compound at room temperature.[1] Its chemical structure features a pyrimidinone core, substituted with a bromine atom at the 5-position and a methyl group at the 1-position. This substitution pattern provides distinct chemical reactivity, making it a valuable precursor in various synthetic transformations.

Table 1: Physicochemical and Identification Data for this compound

PropertyValueReference
IUPAC Name This compound[2]
Synonyms 5-Bromo-1-methyl-2-pyrimidinone, 5-Bromo-1-methylpyrimidin-2-one[2]
CAS Number 14248-01-2[2]
Molecular Formula C₅H₅BrN₂O[2]
Molecular Weight 189.01 g/mol [2]
Appearance Off-white to light yellow solid[1]
Boiling Point 215.9 °C at 760 mmHg[2]
Density 1.73 g/cm³[2]
SMILES CN1C=C(C=NC1=O)Br[2]
InChI InChI=1S/C5H5BrN2O/c1-8-3-4(6)2-7-5(8)9/h2-3H,1H3[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the methylation of 5-bromopyrimidin-2(1H)-one. This reaction is a standard N-alkylation and can be performed under mild conditions with high efficiency.

Experimental Protocol: Synthesis

Materials:

  • 5-bromopyrimidin-2(1H)-one

  • Iodomethane (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A mixture of 5-bromopyrimidin-2(1H)-one (3 g), iodomethane (1.1 mL), and potassium carbonate (2.4 g) in N,N-dimethylformamide (60 mL) is stirred for 5 hours at room temperature.[1]

  • Upon completion of the reaction, the mixture is filtered to remove solid potassium carbonate and other insoluble materials.[1]

  • The filtrate is concentrated under reduced pressure to remove the DMF solvent.[1]

  • The resulting residue is partitioned between water and dichloromethane.[1]

  • The organic phase is separated, washed with brine, and then dried over anhydrous magnesium sulfate.[1]

  • The solvent is removed by concentration to afford the final product, this compound.[1]

Characterization Data:

  • Yield: 385 mg[1]

  • Mass Spectrometry (ESI+): m/z = 189 [M+H]⁺[1]

Application in Targeted Protein Degradation: PROTAC Synthesis

A significant application of this compound is as a synthetic intermediate in the construction of PROTACs. The bromine atom on the pyrimidine ring is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, allowing for the attachment of a linker which is a key component of a PROTAC molecule.

Illustrative Experimental Workflow for PROTAC Synthesis

This section describes a hypothetical, yet chemically sound, workflow for the incorporation of this compound into a PROTAC targeting a protein of interest (POI).

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation start This compound step1 Suzuki Coupling with Linker-boronic ester start->step1 Pd catalyst, base intermediate Pyrimidinone-Linker Conjugate step1->intermediate step2 Amide Coupling with POI Ligand intermediate->step2 Coupling agent (e.g., HATU) protac Final PROTAC Molecule step2->protac eval1 Western Blot for POI Degradation protac->eval1 eval2 Cell Viability Assay (e.g., MTT) protac->eval2 eval3 Ternary Complex Formation Assay protac->eval3

Caption: Illustrative workflow for the synthesis and biological evaluation of a PROTAC utilizing this compound.

Hypothetical Experimental Protocol: Suzuki Coupling

Materials:

  • This compound

  • A suitable linker with a boronic acid or ester functional group (e.g., a PEG linker)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • In a reaction vessel, this compound, the linker-boronic ester, the palladium catalyst, and the base are combined in the solvent.

  • The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by techniques such as TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The crude product is purified by column chromatography to yield the pyrimidinone-linker conjugate.

Signaling Pathways in Targeted Protein Degradation

PROTACs function by hijacking the cell's natural ubiquitin-proteasome system to induce the degradation of a target protein. The pyrimidinone moiety, once incorporated into the PROTAC, would be part of the E3 ligase-binding ligand.

PROTAC_Signaling_Pathway PROTAC PROTAC (containing pyrimidinone moiety) POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 recruits Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary PolyUb Polyubiquitination Ternary->PolyUb facilitates Ub Ubiquitin Ub->PolyUb transfer Proteasome 26S Proteasome PolyUb->Proteasome targeting Degradation POI Degradation Proteasome->Degradation results in

Caption: The general mechanism of action for a PROTAC, leading to targeted protein degradation.

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemists. Its utility is particularly pronounced in the field of targeted protein degradation, where it can serve as a key intermediate in the synthesis of PROTACs. The synthetic accessibility and the reactivity of the bromine atom make it an attractive starting material for the development of novel therapeutics. The protocols and workflows provided in this guide offer a foundational understanding for researchers looking to incorporate this compound into their drug discovery programs.

References

The Biological Versatility of Brominated Pyrimidine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous biologically active molecules. The introduction of a bromine atom to this heterocyclic ring system significantly influences its physicochemical properties, often enhancing its therapeutic potential. This technical guide provides an in-depth exploration of the diverse biological activities of brominated pyrimidine derivatives, focusing on their anticancer, antimicrobial, antiviral, and enzyme-inhibiting properties. Detailed experimental protocols for key biological assays and synthetic methodologies are provided, alongside visualizations of critical signaling pathways and experimental workflows to facilitate a comprehensive understanding of this important class of compounds.

Anticancer Activity

Brominated pyrimidine derivatives have demonstrated significant potential as anticancer agents, primarily through their ability to interfere with DNA replication and cell cycle progression, and by inhibiting key enzymes involved in cancer cell signaling.

Mechanisms of Action

DNA Incorporation and Damage:

Classic examples of brominated pyrimidines with anticancer activity are 5-bromouracil (5-BrU) and its deoxyriboside derivative, 5-bromo-2'-deoxyuridine (BrdU).[1][2] These compounds are analogues of thymine and can be incorporated into DNA during replication.[1][2] The presence of the bromine atom alters the electronic properties of the base, leading to tautomeric shifts and mispairing during subsequent rounds of DNA synthesis. This results in transition mutations (A-T to G-C), chromosomal aberrations, and cell cycle disruption, ultimately inducing cell death in rapidly proliferating cancer cells.[3][4]

Incorporation of BrdU into DNA can trigger a DNA damage signaling response. This involves the activation of checkpoint kinases Chk1 and Chk2, as well as the tumor suppressor protein p53.[5] This signaling cascade can lead to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, the induction of apoptosis or a senescence-like phenotype.[5]

Enzyme Inhibition:

More recently, novel brominated pyrimidine derivatives have been designed as potent and selective inhibitors of various protein kinases that are dysregulated in cancer.[5] The pyrimidine core can act as a scaffold that mimics the purine ring of ATP, allowing these compounds to competitively bind to the ATP-binding pocket of kinases.[6] The bromine atom can form halogen bonds with amino acid residues in the active site, enhancing binding affinity and selectivity. Key kinase targets include:

  • Epidermal Growth Factor Receptor (EGFR): Overexpressed in many cancers, EGFR is a key driver of cell proliferation and survival.[7][8][9]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A crucial mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[10][11]

  • Aurora Kinases: Essential for mitotic progression, their inhibition leads to mitotic catastrophe and cell death.[6]

  • Bruton's Tyrosine Kinase (BTK): A key component of B-cell receptor signaling, targeted in B-cell malignancies.[6]

  • Bcr-Abl Tyrosine Kinase: The causative agent in chronic myeloid leukemia.[5]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected brominated pyrimidine derivatives against various cancer cell lines, presented as half-maximal inhibitory concentration (IC50) values.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
2,4-Diaminopyrimidine DerivativesK562 (Chronic Myeloid Leukemia)Potent Activity[5]
5-Bromo-pyrimidine Derivatives (5c, 5e, 6g, 9e, 9f, 10c)K562 (Chronic Myeloid Leukemia)Potent Bcr/Abl Kinase Inhibitors[5]
Dimeric Pyridinium BromidesA549 (Lung Carcinoma)11.25 - 487[10]
Pyrimidine N-oxide Derivatives (3b, i, n)MCF-7 (Breast Adenocarcinoma)Cytotoxic[12]
2-Aminopyrimidine Derivatives (A5, A13)KC-0116 (EGFRdel19/T790M/C797S)Significant Anti-proliferative Activity[2]
Pyrimidine-based Derivatives (7d, 9s, 13n)A549 (Lung Carcinoma)9.19 - 13.17[13]
Pyrimidine-based Derivatives (7d, 9s, 13n)HepG2 (Hepatocellular Carcinoma)11.94 - 18.21[13]

Signaling Pathway of BrdU-Induced DNA Damage Response

G BrdU-Induced DNA Damage Response Pathway BrdU BrdU Incorporation into DNA DNA_Damage DNA Double-Strand Breaks and Replication Stress BrdU->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, S, G2/M) Chk1_Chk2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Senescence Senescence Cell_Cycle_Arrest->Senescence

Caption: BrdU incorporation into DNA leads to DNA damage, activating ATM/ATR and downstream effectors Chk1/Chk2 and p53, resulting in cell cycle arrest, apoptosis, or senescence.

Experimental Workflow for Anticancer Drug Screening (MTT Assay)

G Workflow of MTT Assay for Cell Viability Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_1 Incubate (24h) Seed_Cells->Incubate_1 Add_Compound Add Brominated Pyrimidine Derivatives (Varying Concentrations) Incubate_1->Add_Compound Incubate_2 Incubate (48-72h) Add_Compound->Incubate_2 Add_MTT Add MTT Reagent Incubate_2->Add_MTT Incubate_3 Incubate (4h) Add_MTT->Incubate_3 Add_Solubilizer Add Solubilization Solution (e.g., DMSO) Incubate_3->Add_Solubilizer Measure_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Analyze_Data Analyze Data and Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A streamlined workflow for assessing the cytotoxicity of brominated pyrimidine derivatives using the colorimetric MTT assay.

Antimicrobial Activity

Brominated pyrimidine derivatives have also been investigated for their efficacy against a range of microbial pathogens, including bacteria and fungi.

Mechanisms of Action

The antimicrobial mechanisms of brominated pyrimidines are varied. Some derivatives are believed to interfere with microbial DNA and RNA synthesis, similar to their anticancer effects. Others may inhibit essential microbial enzymes. For instance, some pyrimidine derivatives act as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleic acids and amino acids.[12] Inhibition of DHFR leads to the depletion of essential metabolites, thereby halting microbial growth.[12]

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected brominated pyrimidine derivatives against various bacterial and fungal strains.

Compound/Derivative ClassMicrobial StrainMIC (µg/mL)Reference
Halogenated PyrrolopyrimidinesStaphylococcus aureus8[14]
6-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-aminesStaphylococcus aureus8[14]
Thiazole-containing thioureasStaphylococcus aureus0.78 - 3.125[15]
Quinoline-pyrido[2,3-d]thiazolo[3,2-a] pyrimidinonesStaphylococcus aureus1-4[9]
Quinoline-pyrido[2,3-d]thiazolo[3,2-a] pyrimidinonesKlebsiella pneumoniae1-4[9]

Logical Relationship in Antimicrobial Susceptibility Testing

G Logic of Broth Microdilution for MIC Determination Prepare_Dilutions Prepare Serial Dilutions of Brominated Pyrimidine Derivative Inoculate Inoculate with Standardized Bacterial/Fungal Suspension Prepare_Dilutions->Inoculate Incubate Incubate at Optimal Temperature and Time Inoculate->Incubate Observe_Growth Visually Inspect for Turbidity (Growth) Incubate->Observe_Growth Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Observe_Growth->Determine_MIC

Caption: The logical steps involved in determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Antiviral Activity

The structural similarity of pyrimidines to the nucleobases found in viral genomes makes them promising candidates for antiviral drug development. Bromination can further enhance their antiviral properties.

Mechanisms of Action

Brominated pyrimidine nucleoside analogues can be phosphorylated by viral or cellular kinases and subsequently incorporated into the growing viral DNA or RNA chain by viral polymerases. This incorporation can lead to chain termination or introduce mutations that are deleterious to the virus. Non-nucleoside brominated pyrimidine derivatives may act by inhibiting other viral enzymes, such as proteases or helicases, or by interfering with viral entry or release from the host cell.

Quantitative Antiviral Activity Data

The following table summarizes the half-maximal effective concentration (EC50) values of selected pyrimidine derivatives against various viruses. Data for a wide range of specifically brominated pyrimidines is an active area of research.

Compound/Derivative ClassVirusEC50 (µM)Reference
Piperazinyl–pyrimidine derivativesChikungunya Virus (CHIKV)3.2[16]
4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines (Compound 1)Zika Virus (ZIKV)5.25[4]
4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines (Compound 14)Zika Virus (ZIKV)0.93[4]
UmifenovirSARS-CoV-215.37 - 28.0[16]

Enzyme Inhibition

As mentioned in the anticancer section, brominated pyrimidines are a versatile class of enzyme inhibitors, particularly targeting kinases and other enzymes involved in nucleotide metabolism.

Quantitative Enzyme Inhibition Data

The following table provides IC50 values for selected brominated pyrimidine derivatives against various enzymes.

Compound/Derivative ClassEnzyme TargetIC50 (nM)Reference
2,4-Diaminopyrimidine DerivativesAurora A KinasePotent Inhibition[6]
5-Bromo-pyrimidine DerivativesBcr-Abl Tyrosine KinasePotent Inhibition[5]
Thieno[2,3-d]pyrimidine DerivativesVEGFR-210 - 90[10]
6-Bromo-quinazolin-4(3H)-onesDihydrofolate Reductase (DHFR)100 - 600[17]
4,6-Disubstituted PyrimidinesEGFRSub-micromolar[18]

Targeting the EGFR Signaling Pathway

G Inhibition of EGFR Signaling by Brominated Pyrimidines EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Receptor Dimerization EGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) Autophosphorylation->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Brominated Pyrimidine Inhibitor Inhibitor->Autophosphorylation Inhibits

Caption: Brominated pyrimidine inhibitors block the autophosphorylation of EGFR, thereby inhibiting downstream signaling pathways that promote cancer cell proliferation and survival.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of brominated pyrimidine derivatives.

Synthesis of Brominated Pyrimidine Derivatives

General Procedure for the Synthesis of 2,4-Diaminopyrimidine-based Aurora Kinase Inhibitors:

This protocol describes a sequential nucleophilic aromatic substitution reaction starting from 5-bromo-2,4-dichloropyrimidine.[6]

  • Step 1: First Nucleophilic Substitution. To a solution of 5-bromo-2,4-dichloropyrimidine (1.0 equivalent) in isopropanol, add cyclopentylamine (1.1 equivalents) and diisopropylethylamine (DIPEA) (1.5 equivalents). Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the intermediate product, N-cyclopentyl-5-bromo-2-chloro-pyrimidin-4-amine, can be isolated.

  • Step 2: Second Nucleophilic Substitution. To the intermediate from Step 1, add 4-amino-N-(1-methylpiperidin-4-yl)benzamide (1.2 equivalents) and continue stirring, potentially with heating, until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification. After the reaction is complete, concentrate the mixture under reduced pressure. The residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the final 2,4-diaminopyrimidine derivative.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with various concentrations of the brominated pyrimidine derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Flow Cytometry for Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells and treat them with the brominated pyrimidine derivatives as described for the MTT assay.

  • Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, use trypsin to detach them and then combine with the supernatant.

  • Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be positive for both Annexin V and PI.

Broth Microdilution for Antimicrobial Susceptibility Testing

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the brominated pyrimidine derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate containing the compound dilutions with the prepared inoculum. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Conclusion

Brominated pyrimidine derivatives represent a rich and versatile class of compounds with a broad spectrum of biological activities. Their ability to act as antimetabolites, enzyme inhibitors, and modulators of key signaling pathways makes them highly valuable in the fields of oncology, infectious diseases, and beyond. The synthetic accessibility of the pyrimidine core allows for extensive structural modifications, enabling the fine-tuning of their biological profiles to enhance potency and selectivity. The methodologies and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics based on this privileged scaffold. Further exploration of the structure-activity relationships and mechanisms of action of brominated pyrimidines will undoubtedly lead to the identification of new and improved drug candidates.

References

An In-depth Technical Guide on the Core Intermediates in the Synthesis of 5-bromo-1-methylpyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key intermediates and synthetic pathways involved in the preparation of 5-bromo-1-methylpyrimidin-2(1H)-one, a valuable building block in medicinal chemistry and drug development. The synthesis primarily involves two key transformations: the bromination of a pyrimidine precursor and the subsequent methylation. This document outlines detailed experimental protocols, presents quantitative data for each crucial step, and visualizes the synthetic logic for enhanced comprehension.

Core Synthesis Strategy

The most common and direct synthetic route to this compound involves a two-step process. The synthesis commences with the bromination of uracil to yield the key intermediate, 5-bromopyrimidin-2(1H)-one (also known as 5-bromouracil). This intermediate is then methylated to afford the final product.

Synthesis_Pathway Uracil Uracil Intermediate 5-bromopyrimidin-2(1H)-one (5-bromouracil) Uracil->Intermediate Bromination Brominating_Agent Brominating Agent Brominating_Agent->Intermediate Final_Product This compound Intermediate->Final_Product Methylation Methylating_Agent Methylating Agent Methylating_Agent->Final_Product

Caption: Overall synthetic pathway for this compound.

Key Intermediate: 5-bromopyrimidin-2(1H)-one (5-bromouracil)

The primary intermediate in this synthesis is 5-bromopyrimidin-2(1H)-one, which is structurally equivalent to 5-bromouracil. The efficient synthesis of this intermediate is critical for the overall success of the final product's preparation. Several methods for the bromination of uracil have been reported, offering flexibility in reagent choice and reaction conditions.

Synthesis of 5-bromopyrimidin-2(1H)-one

The bromination of uracil can be achieved using various brominating agents. Below are detailed protocols for three common methods.

Table 1: Comparison of Bromination Methods for Uracil

MethodBrominating AgentSolventTemperatureReaction TimeYieldPurity
11,3-dibromo-5,5-dimethylhydantoin (DBDMH)Glacial Acetic Acid, Acetic Anhydride50°C1.5 hours99.9%99.3%
2Sodium Bromide (NaBr) & Sodium Hypochlorite (NaOCl)WaterAcidic pH-HighHigh
3N-bromosuccinimide (NBS)Glacial Acetic Acid, Acetic Anhydride55-60°C18-22 hours--

This method utilizes 1,3-dibromo-5,5-dimethylhydantoin as an efficient brominating agent, leading to high yields and purity.

  • Reaction Setup: In a reaction flask, suspend uracil (1 equivalent) in a mixture of glacial acetic acid and acetic anhydride.

  • Reagent Addition: Heat the suspension to 50°C with stirring. Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) to the reaction mixture.

  • Reaction Monitoring: Continue stirring at 50°C for approximately 1.5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, dilute the mixture with ethyl acetate and filter the resulting solid.

  • Purification: Wash the filter cake with ethyl acetate and dry under vacuum to obtain 5-bromouracil as a white solid.

Bromination_Workflow cluster_prep Reaction Preparation cluster_reaction Bromination Reaction cluster_workup Work-up and Purification A Suspend Uracil in Glacial Acetic Acid/Acetic Anhydride B Heat to 50°C A->B C Add DBDMH B->C D Stir for 1.5h at 50°C C->D E Dilute with Ethyl Acetate D->E F Filter the Solid E->F G Wash with Ethyl Acetate F->G H Dry under Vacuum G->H I Obtain 5-bromouracil H->I Methylation_Workflow cluster_reaction Methylation Reaction cluster_workup Work-up and Purification A Combine 5-bromopyrimidin-2(1H)-one, K2CO3, and DMF B Add Iodomethane A->B C Stir at Room Temperature for 5h B->C D Filter and Concentrate C->D E Partition between Water and CH2Cl2 D->E F Wash Organic Phase with Brine E->F G Dry over MgSO4 F->G H Concentrate to obtain Final Product G->H

In-Depth Technical Guide: Mass Spectrometry Analysis of 5-bromo-1-methylpyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 5-bromo-1-methylpyrimidin-2(1H)-one, a heterocyclic compound of interest in pharmaceutical and chemical research. Due to the limited availability of direct mass spectral data for this specific molecule, this guide leverages data from analogous pyrimidine derivatives to predict fragmentation patterns and outline robust analytical methodologies.

Compound Overview

This compound is a substituted pyrimidinone with the chemical formula C₅H₅BrN₂O and a molecular weight of approximately 189.01 g/mol .[1][2] Its structure, featuring a brominated pyrimidine core with a methyl substituent on a nitrogen atom, presents unique characteristics for mass spectrometric analysis. The presence of bromine, with its characteristic isotopic distribution (⁷⁹Br and ⁸¹Br), is a key feature in its mass spectrum.

Predicted Mass Spectrometry Data

Based on the analysis of related pyrimidine compounds, the following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and potential key fragments of this compound under electron ionization (EI).

Predicted m/zIon FormulaProposed Identity/LossNotes
188/190[C₅H₅BrN₂O]⁺Molecular Ion ([M]⁺)Characteristic 1:1 isotopic pattern due to the presence of Bromine.
173/175[C₄H₂BrN₂O]⁺Loss of methyl radical (•CH₃)Common fragmentation for N-methylated compounds.
160/162[C₅H₅N₂O]⁺Loss of bromine radical (•Br)Indicates a stable pyrimidinone cation.
109[C₄H₅N₂O]⁺Loss of bromine radical (•Br) and subsequent loss of HCNFurther fragmentation of the pyrimidine ring.
81[C₃H₃N₂]⁺Loss of bromine radical (•Br), CO, and H₂Extensive fragmentation of the pyrimidine ring.
68[C₃H₄N₂]⁺Loss of bromine radical (•Br) and isocyanate (HNCO)A common fragmentation pathway for uracil and its derivatives.

Proposed Fragmentation Pathway

The electron ionization (EI) mass spectrum of this compound is anticipated to be dominated by fragmentation pathways involving the pyrimidine ring and its substituents. The initial ionization would form a molecular ion ([M]⁺) at m/z 188 and 190, reflecting the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Subsequent fragmentation is likely to proceed through several key pathways:

  • Loss of a methyl radical (•CH₃): This is a common fragmentation for N-methylated compounds, leading to the formation of a stable cation at m/z 173/175.

  • Loss of a bromine radical (•Br): Cleavage of the C-Br bond would result in an ion at m/z 109.

  • Ring Fragmentation: The pyrimidine ring can undergo characteristic cleavages, including the loss of carbon monoxide (CO), hydrogen cyanide (HCN), or isocyanate (HNCO), leading to various smaller fragment ions.

These proposed pathways are based on the documented fragmentation of 2-pyrimidinone and other substituted pyrimidines.[3][4]

Experimental Protocols for Mass Spectrometry Analysis

Detailed methodologies are crucial for obtaining reliable and reproducible mass spectrometry data. The following protocols are recommended for the analysis of this compound.

Sample Preparation
  • Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture thereof) to prepare a stock solution of 1 mg/mL.

  • Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution to desired concentrations (e.g., 1 µg/mL, 10 µg/mL, 100 µg/mL) using the same solvent.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is suitable for the analysis of volatile and thermally stable compounds.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Split/splitless injector at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: m/z 50-300.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC-MS.

  • Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • Start with 5% B.

    • Linearly increase to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Mass Range: m/z 50-300.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing cluster_output Output prep1 Weighing of This compound prep2 Dissolution in Appropriate Solvent prep1->prep2 prep3 Serial Dilution prep2->prep3 lcms LC-MS/MS prep3->lcms Liquid Sample gcms GC-MS prep3->gcms Volatile Sample data_acq Data Acquisition lcms->data_acq gcms->data_acq data_proc Spectral Interpretation & Fragmentation Analysis data_acq->data_proc report Technical Report & Data Summary data_proc->report fragmentation_pathway mol_ion [C₅H₅BrN₂O]⁺ m/z 188/190 Molecular Ion frag1 [C₄H₂BrN₂O]⁺ m/z 173/175 mol_ion->frag1 - •CH₃ frag2 [C₅H₅N₂O]⁺ m/z 109 mol_ion->frag2 - •Br frag3 [C₄H₂N₂O]⁺ m/z 94 frag2->frag3 - HCN frag4 [C₄H₅N₂]⁺ m/z 81 frag2->frag4 - CO frag5 [C₃H₄N₂]⁺ m/z 68 frag4->frag5 - HCN

References

Unlocking Therapeutic Potential: A Technical Guide to Substituted Pyrimidinone Compounds in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrimidinone compounds have emerged as a versatile and highly promising scaffold in medicinal chemistry and drug discovery. Their inherent drug-like properties and synthetic tractability have led to the development of a diverse array of derivatives with potent and selective activities against various biological targets. This technical guide provides an in-depth exploration of the potential applications of these compounds in research, with a focus on their anticancer, antiviral, and anti-inflammatory properties. It offers a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support researchers in this dynamic field.

Anticancer Applications: Targeting Key Oncogenic Pathways

Substituted pyrimidinones have demonstrated significant potential as anticancer agents by targeting crucial signaling pathways involved in cell proliferation, survival, and differentiation.[1] Notably, they have been investigated as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Janus Kinases (JAKs).

EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth and is frequently overexpressed or mutated in various cancers.[2] Several substituted pyrimidinone derivatives have been developed as potent EGFR inhibitors.

. Figure 1: EGFR Signaling Pathway Inhibition

The diagram above illustrates the EGFR signaling cascade. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival. Certain pyrimidinone compounds can inhibit EGFR's kinase activity, thereby blocking these downstream signals.

CDK2 Inhibition

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition.[3][4] Its dysregulation is a common feature in many cancers, making it an attractive therapeutic target. Pyrimidinone-based compounds have been identified as effective CDK2 inhibitors.[5][6][7]

. Figure 2: CDK2 in Cell Cycle Regulation

This diagram shows the central role of the CDK2/Cyclin E complex in promoting the G1/S transition of the cell cycle by phosphorylating the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and subsequent gene expression required for DNA replication. Specific pyrimidinone inhibitors can block the kinase activity of CDK2, leading to cell cycle arrest.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected substituted pyrimidinone compounds against various cancer cell lines and kinases.

Compound IDTargetAssay TypeCell Line/EnzymeIC50 (µM)Reference
B-4 EGFRCytotoxicityMCF-76.70 ± 1.02[2]
CytotoxicityA54920.49 ± 2.7[2]
Kinase InhibitionEGFR46% inhibition at 10 µM[2]
Compound 40 MultipleCytotoxicityA5499.6[8]
Compound 8a EGFRKinase InhibitionEGFRwt0.099[9]
Kinase InhibitionEGFRT790M0.123[9]
CytotoxicityPC-37.98[9]
Compound 8d EGFRCytotoxicityA5497.23[9]
CytotoxicityPC-37.12[9]
Compound 3d CDK2Kinase InhibitionCDK2/CyclinA20.332 ± 0.018[5]
CytotoxicityA4980.0263 (GI50)[5]
Compound 4a CDK2Kinase InhibitionCDK20.21[4]
Compound 17 CDK2Kinase InhibitionCDK20.00029[7]
Compound 3g CDK2Kinase InhibitionCDK2/cyclin A0.083[3]
Compound 3c CDK9Kinase InhibitionCDK9/cyclin T10.065[3]

Antiviral Applications

The pyrimidine core is a fundamental component of nucleosides, making pyrimidinone derivatives prime candidates for the development of antiviral agents. Research has demonstrated their efficacy against a range of viruses.

Plaque Reduction Assay

A key method for evaluating the antiviral activity of these compounds is the plaque reduction assay. This assay measures the ability of a compound to inhibit the formation of plaques, which are areas of virus-induced cell death in a cell culture monolayer.[10][11][12]

. Figure 3: Plaque Reduction Assay Workflow

This diagram outlines the general workflow for a plaque reduction assay. Confluent cell monolayers are infected with a virus in the presence of varying concentrations of the test compound. An overlay medium is then added to restrict virus spread, and after an incubation period, the resulting plaques are visualized and counted to determine the inhibitory effect of the compound.

Quantitative Data: Antiviral Activity

The following table presents data on the antiviral activity of specific pyrimidinone derivatives.

CompoundVirusAssayCell LineIC50 (µg/mL)Reference
MMNPAPP Phage CP51Plaque ReductionBacillus cereus333[10]
MNPPAPP Phage CP51Plaque ReductionBacillus cereus133[10]

Anti-inflammatory Applications

Substituted pyrimidinones have also shown promise as anti-inflammatory agents by modulating key inflammatory pathways, such as the NF-κB and JAK-STAT signaling cascades.[13][14][15]

Inhibition of NF-κB Signaling

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[15][16][17] Its activation leads to the expression of numerous pro-inflammatory genes. Certain pyrimidinone derivatives have been shown to inhibit NF-κB activation.[14]

. Figure 4: NF-κB Signaling Pathway Inhibition

This diagram illustrates the canonical NF-κB signaling pathway. Inactive NF-κB is held in the cytoplasm by IκB proteins. Upon stimulation by pro-inflammatory signals, the IKK complex phosphorylates IκB, leading to its degradation and the release of NF-κB, which then translocates to the nucleus to activate gene transcription. Specific pyrimidinone compounds can inhibit this pathway, for instance, by preventing the degradation of IκB.

JAK-STAT Pathway Inhibition

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is another critical signaling cascade in immunity and inflammation.[18][19] Pyrimidinone-based molecules have been developed as potent JAK inhibitors.[18][20]

. Figure 5: JAK-STAT Signaling Pathway Inhibition

This diagram depicts the JAK-STAT signaling pathway. Cytokine binding to its receptor leads to the activation of associated JAKs, which then phosphorylate the receptor and STAT proteins. Phosphorylated STATs dimerize and translocate to the nucleus to regulate gene expression. Pyrimidinone-based JAK inhibitors can block the kinase activity of JAKs, thereby interrupting this signaling cascade.

Quantitative Data: Anti-inflammatory Activity

The table below summarizes the anti-inflammatory activity of selected pyrimidinone derivatives.

Compound IDTargetAssay TypeCell Line/EnzymeIC50Reference
Compound 51 NF-κBNF-κB Activity InhibitionHEK293T172.2 ± 11.4 nM[14][21]
iNOSNO Release InhibitionRAW264.73.1 ± 1.1 µM[14][21]
Compound 11e JAK1/JAK2Kinase InhibitionJAK1/JAK2>90% inhibition[18]
iNOSNO Release InhibitionRAW264.788.2 µM (low cytotoxicity)[18]
Compound 9a JAK3Kinase InhibitionJAK30.29 nM[22]
Compound 33 (R507) JAK1Kinase InhibitionJAK12.1 nM[20][23]
JAK2Kinase InhibitionJAK212 nM[20][23]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.[7][24][25]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Substituted pyrimidinone compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.

  • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Plaque Reduction Assay for Antiviral Activity

This assay quantifies the ability of a compound to inhibit virus-induced cell death.[10][11][12]

Materials:

  • Susceptible host cell line

  • Virus stock

  • Complete cell culture medium

  • Substituted pyrimidinone compound

  • Overlay medium (e.g., containing agarose or methylcellulose)

  • Crystal violet staining solution

  • 6-well or 12-well plates

Procedure:

  • Seed host cells in plates to form a confluent monolayer.

  • Prepare serial dilutions of the virus stock.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the growth medium from the cells and infect them with a known amount of virus in the presence of different concentrations of the compound. Include a virus control (no compound) and a cell control (no virus).

  • After a 1-2 hour adsorption period, remove the virus inoculum.

  • Add the overlay medium containing the respective concentrations of the test compound to each well.

  • Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Fix the cells with a fixative solution (e.g., 10% formalin).

  • Remove the overlay and stain the cells with crystal violet.

  • Wash the plates and count the number of plaques in each well.

  • Calculate the percentage of plaque inhibition for each compound concentration and determine the IC50 value.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This biochemical assay measures the ability of a compound to inhibit the activity of a specific kinase.[26][27]

Materials:

  • Purified recombinant kinase (e.g., EGFR, CDK2, JAK)

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Substituted pyrimidinone compound

  • Luminescence-based ATP detection kit (e.g., ADP-Glo™)

  • 384-well white plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then in the kinase assay buffer.

  • Add the diluted compounds to the wells of a 384-well plate.

  • Prepare a master mix containing the kinase and its substrate in the assay buffer.

  • Add the kinase/substrate mix to the wells containing the compounds.

  • Initiate the kinase reaction by adding ATP to each well. Include controls for 100% activity (no inhibitor) and 0% activity (no enzyme).

  • Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of remaining ATP by adding the detection reagent according to the manufacturer's protocol.

  • Measure the luminescence signal using a luminometer. The signal is inversely proportional to kinase activity.

  • Calculate the percentage of kinase inhibition and determine the IC50 value.

Conclusion

Substituted pyrimidinone compounds represent a rich source of biologically active molecules with significant potential in various fields of biomedical research. Their demonstrated efficacy as anticancer, antiviral, and anti-inflammatory agents, coupled with their amenability to chemical modification, makes them a highly attractive scaffold for the development of novel therapeutics. This technical guide provides a foundational resource for researchers, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to facilitate further investigation and drug discovery efforts in this exciting area.

References

Navigating the Solubility of 5-bromo-1-methylpyrimidin-2(1H)-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide addresses the solubility characteristics of 5-bromo-1-methylpyrimidin-2(1H)-one, a heterocyclic compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in drug development, providing a framework for understanding and determining the solubility of this compound in various organic solvents.

While a comprehensive search of publicly available scientific literature and chemical databases indicates a notable absence of specific quantitative solubility data for this compound, this guide furnishes a detailed experimental protocol to enable researchers to generate this critical data. Understanding solubility is paramount for reaction kinetics, purification, formulation development, and various analytical procedures.

Data Presentation: A Framework for Your Findings

To facilitate systematic data collection and comparison, it is recommended that experimentally determined solubility data be recorded in a structured format. The following table provides a template for documenting the solubility of this compound across a range of solvents and temperatures.

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of AnalysisObservations
e.g., Methanole.g., 25e.g., HPLC
e.g., Ethanole.g., 25e.g., Gravimetric
e.g., Acetonee.g., 25e.g., UV-Vis
e.g., Acetonitrilee.g., 25
e.g., Dichloromethanee.g., 25
e.g., Toluenee.g., 25
e.g., N,N-Dimethylformamide (DMF)e.g., 25
e.g., Dimethyl sulfoxide (DMSO)e.g., 25

Experimental Protocols: Determining Solubility

The following section outlines a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. The most common and reliable approach is the isothermal equilibrium method, also known as the shake-flask method.[1] This technique involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

Isothermal Equilibrium (Shake-Flask) Method

This method is considered the gold standard for determining thermodynamic solubility.[1][2]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Vials with screw caps or sealed containers

  • Temperature-controlled shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Chosen analytical instrument (e.g., HPLC, UV-Vis spectrophotometer, or drying oven for gravimetric analysis)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Add a known volume or mass of the selected organic solvent to each vial.

    • Securely seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[3] The time to reach equilibrium may need to be determined empirically.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle for a period (e.g., 2 hours).

    • Carefully withdraw a sample of the supernatant (the clear liquid phase) using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles. This step is critical to avoid artificially high results.

  • Quantification:

    • The concentration of this compound in the filtered saturated solution is then determined using a suitable analytical method. Common methods are detailed below.

Analytical Quantification Methods

a) Gravimetric Analysis

This is a straightforward method that relies on the evaporation of the solvent to determine the mass of the dissolved solid.[4][5]

  • Methodology:

    • Accurately weigh a clean, empty container (e.g., watch glass or evaporating dish).

    • Pipette a precise volume of the filtered saturated solution into the weighed container.

    • Re-weigh the container with the solution to determine the mass of the solution.

    • Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of the solute and the solvent.

    • Once the solvent is fully evaporated, cool the container in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is obtained.[4]

  • Calculation: The mass of the dissolved solid is the final constant mass of the container with the residue minus the initial mass of the empty container. The solubility can then be expressed in units such as grams per 100 mL ( g/100 mL) or grams per 100 g of solvent.

b) High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.[6][7][8]

  • Methodology:

    • Method Development: Develop or use an existing HPLC method capable of detecting and quantifying this compound. This involves selecting an appropriate column, mobile phase, and detector wavelength.

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment. Inject these standards into the HPLC system to generate a calibration curve by plotting peak area versus concentration.

    • Sample Analysis: Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

c) UV-Vis Spectrophotometry Analysis

This method is applicable if this compound has a chromophore that absorbs light in the UV-Vis spectrum.[9]

  • Methodology:

    • Determine λmax: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

    • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure the absorbance of each at the λmax to create a calibration curve (Absorbance vs. Concentration).

    • Sample Analysis: Dilute the filtered saturated solution to a concentration where the absorbance falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at the λmax.

  • Calculation: Use the calibration curve to find the concentration of the diluted sample. The concentration of the saturated solution is then calculated by applying the dilution factor.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility.

experimental_workflow start_end start_end process process decision decision analysis analysis A Start: Excess Solute + Solvent B Equilibration (Constant Temperature & Agitation) A->B C Saturated Solution in Equilibrium? B->C 24-48h C->B No D Settling & Filtration of Supernatant C->D Yes E Quantification of Solute D->E F Gravimetric Analysis E->F G HPLC Analysis E->G H UV-Vis Analysis E->H I End: Solubility Data F->I G->I H->I

Caption: A generalized workflow for the experimental determination of solubility.

hplc_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_calc Calculation prep prep analysis analysis output output A Prepare Standard Solutions (Known Concentrations) C Inject Standards & Generate Calibration Curve A->C B Prepare Diluted Sample (from Saturated Solution) D Inject Diluted Sample & Measure Peak Area B->D E Determine Sample Concentration from Calibration Curve C->E D->E F Calculate Original Solubility (Apply Dilution Factor) E->F

Caption: Workflow for solubility quantification using HPLC analysis.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reaction of 5-bromo-1-methylpyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This palladium-catalyzed reaction is widely employed in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in a vast array of biologically active compounds and approved pharmaceuticals.[3][4] The pyrimidine scaffold, in particular, is a privileged structure found in numerous therapeutic agents. The ability to functionalize the pyrimidine ring at specific positions is crucial for structure-activity relationship (SAR) studies and the development of novel drug candidates.[3]

This document provides a detailed protocol for the Suzuki coupling reaction of 5-bromo-1-methylpyrimidin-2(1H)-one with various arylboronic acids. This versatile building block allows for the introduction of diverse aryl groups at the 5-position of the pyrimidinone core, leading to the synthesis of a wide range of compounds with potential therapeutic applications.

Principle of the Reaction

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium(0) complex. The fundamental steps of this mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) forms a boronate species, which then transfers the aryl group to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic ligands on the palladium complex (the pyrimidinone and the aryl group) couple and are eliminated from the palladium, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Data Presentation: Comparative Reaction Conditions

The choice of catalyst, ligand, base, and solvent can significantly impact the yield and efficiency of the Suzuki coupling reaction. Below is a summary of typical conditions used for the Suzuki coupling of related brominated heterocyclic compounds, which can serve as a guide for optimizing the reaction for this compound.

Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Typical Yield (%)Reference
Pd(PPh₃)₄ (5)-K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)85-95Moderate to Good[4]
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMF100Good[5]
PdCl₂(dppf) (3)-K₂CO₃ (2)DME80High[6]
Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)Toluene/H₂O (2:1)100High[7]

Experimental Protocol

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of structurally similar brominated N-heterocycles.[4] Researchers should optimize these conditions for their specific arylboronic acid and scale.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.2 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.2 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv). Subsequently, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol reaction, use 4 mL of 1,4-dioxane and 1 mL of water).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-1-methylpyrimidin-2(1H)-one.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Reactants: This compound, Arylboronic acid, K₃PO₄ start->reagents inert Establish Inert Atmosphere (Ar/N₂) reagents->inert catalyst Add Pd(PPh₃)₄ and Solvents inert->catalyst heat Heat to 90-100 °C with Stirring catalyst->heat monitor Monitor by TLC or LC-MS heat->monitor monitor->heat Incomplete cool Cool to RT monitor->cool Complete extract Aqueous Work-up & Extraction cool->extract purify Column Chromatography extract->purify product Isolated Product: 5-aryl-1-methylpyrimidin-2(1H)-one purify->product

References

Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidines with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes. This reaction, catalyzed by a palladium complex and typically requiring a copper(I) co-catalyst and a mild base, has become an indispensable tool in modern organic synthesis. Its broad functional group tolerance and mild reaction conditions have led to its widespread use in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. The introduction of an alkynyl moiety at the 5-position of the pyrimidine ring can significantly influence the biological activity of the molecule, making the Sonogashira coupling of 5-bromopyrimidine a key transformation in the synthesis of novel drug candidates. These 5-alkynylpyrimidine derivatives are valuable intermediates and can serve as precursors for a variety of more complex structures.

These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of 5-bromopyrimidine with a range of terminal alkynes, aimed at researchers and professionals in the field of drug discovery and development.

Reaction Principle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper intermediates. The generally accepted mechanism is as follows:

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition with 5-bromopyrimidine to form a Pd(II)-pyrimidine complex.

  • Copper Cycle: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.

  • Transmetalation: The copper acetyl

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-1-methylpyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 5-bromo-1-methylpyrimidin-2(1H)-one. The functionalization of the pyrimidine core is a critical strategy in medicinal chemistry, and these reactions offer robust methods for synthesizing novel molecular entities with potential therapeutic applications.

The pyrimidinone scaffold is a privileged motif found in a wide array of biologically active compounds. The ability to selectively introduce diverse substituents at the 5-position of the 1-methylpyrimidin-2(1H)-one core via palladium-catalyzed cross-coupling reactions is of significant interest for structure-activity relationship (SAR) studies and the generation of novel drug candidates. This compound serves as a versatile and accessible starting material for these essential transformations. This document outlines protocols for several key cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

General Reaction Mechanism

Palladium-catalyzed cross-coupling reactions typically proceed through a catalytic cycle involving a Pd(0) active species. The cycle consists of three primary steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation (or related step): The coupling partner (e.g., organoboron, terminal alkyne, or amine) reacts with the Pd(II) complex, transferring the organic group to the palladium center.

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the desired coupled product and regenerate the Pd(0) catalyst, which re-enters the catalytic cycle.

Palladium Cross-Coupling Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Intermediate Pyrimidinyl-Pd(II)(Br)L₂ Pd0->PdII_Intermediate OxAdd->PdII_Intermediate Transmetalation Transmetalation PdII_Coupled Pyrimidinyl-Pd(II)(R)L₂ PdII_Intermediate->PdII_Coupled Transmetalation->PdII_Coupled Coupling_Partner R-M Coupling_Partner->Transmetalation PdII_Coupled->Pd0 RedElim Reductive Elimination RedElim->Pd0 Regeneration Product 5-Substituted Pyrimidinone RedElim->Product Reactant 5-Bromo-1-methyl- pyrimidin-2(1H)-one Reactant->OxAdd

Caption: General catalytic cycle for palladium cross-coupling reactions.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions for various palladium-catalyzed cross-coupling reactions on analogous 5-bromopyrimidine or other relevant heterocyclic substrates. These conditions provide a strong starting point for the optimization of reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of 5-Bromopyrimidine Analogues with Arylboronic Acids

Entry Arylboronic Acid Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp. (°C) Time (h) Yield (%)
1 Phenylboronic acid Pd(PPh₃)₄ (5) --- K₃PO₄ (2.2) 1,4-Dioxane/H₂O (4:1) 90 15-24 Moderate to Good
2 4-Fluorophenylboronic acid Pd(OAc)₂ (2) SPhos (4) K₃PO₄ (3.0) Toluene/H₂O 100-110 12-24 Good to Excellent

| 3 | 3-Methoxyphenylboronic acid | Pd-PEPPSI-IPr (3) | --- | K₂CO₃ (2.0) | THF | 60-80 | 4-12 | High |

Table 2: Sonogashira Coupling of 5-Bromopyrimidine Analogues with Terminal Alkynes [1]

Entry Terminal Alkyne Catalyst System (mol%) Base (equiv.) Solvent Temp. (°C) Time (h) Yield (%)
1 Phenylacetylene PdCl₂(PPh₃)₂ (3) / CuI (5) Et₃N (2.0) DMF 80 4-6 92
2 Propargyl alcohol PdCl₂(PPh₃)₂ (3) / CuI (5) Et₃N (2.0) THF RT 3-12 82-85

| 3 | 1-Heptyne | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N (2.0) | THF | RT | 4 | 90 |

Table 3: Buchwald-Hartwig Amination of 5-Bromo-heterocycles with Amines | Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---| | 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 8-16 | High | | 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 | 12 | Good to Excellent | | 3 | Benzylamine | Pd(OAc)₂ (1) | RuPhos (2) | K₃PO₄ (2.5) | t-BuOH | 80 | 18 | Good |

Experimental Protocols

The following are detailed, generalized protocols for performing palladium-catalyzed cross-coupling reactions with this compound.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of similar bromopyridines and bromopyrimidines.[2][3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Toluene and Water (degassed, e.g., 4:1 ratio)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., for a 1 mmol scale, 4 mL of toluene and 1 mL of water) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow start Start prep Prepare Reactants: Pyrimidinone, Boronic Acid, Base, Catalyst, Ligand start->prep inert Establish Inert Atmosphere (Ar/N₂) prep->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (100-110 °C) solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify by Column Chromatography workup->purify product Isolated Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Protocol 2: Sonogashira Coupling

This protocol is based on standard procedures for the Sonogashira coupling of bromo-heterocycles.[1][4]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Copper(I) iodide [CuI] (5 mol%)

  • Triethylamine (Et₃N) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous solvent and triethylamine.

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor by TLC or GC until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with a suitable organic solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination

This protocol provides a general method for the C-N bond formation, adapted from procedures for similar aryl bromides.[5][6][7]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or Pd₂(dba)₃ (1-2 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos) (3-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Sealed tube or pressure vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, the palladium catalyst, the phosphine ligand, and the base to a dry sealed tube.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an appropriate organic solvent and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

By following these guidelines and protocols, researchers can effectively utilize palladium-catalyzed cross-coupling reactions for the strategic functionalization of this compound, a valuable intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-bromo-1-methylpyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The pyrimidine scaffold is a privileged structure in medicinal chemistry, often serving as the core of potent and selective kinase inhibitors due to its ability to mimic the hinge-binding motif of ATP.

This document provides detailed application notes and protocols for the use of 5-bromo-1-methylpyrimidin-2(1H)-one as a versatile building block in the synthesis of kinase inhibitors. The bromine atom at the 5-position serves as a convenient handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These methods allow for the introduction of a wide range of aryl, heteroaryl, and amino substituents, facilitating the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. The 1-methylpyrimidin-2(1H)-one core is a key feature in inhibitors targeting kinases such as p38 MAP kinase and Spleen tyrosine kinase (Syk).

Key Synthetic Strategies

The primary utility of this compound in kinase inhibitor synthesis lies in its amenability to palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, which are essential for constructing the complex molecular architectures of kinase inhibitors.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron compound with a halide. In this context, it is used to introduce various aryl and heteroaryl moieties at the 5-position of the pyrimidinone ring, which can interact with specific pockets in the kinase active site.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an amine with a halide. This reaction is particularly useful for introducing substituted anilines or other amino groups that can form key hydrogen bond interactions with the hinge region of the target kinase.

Experimental Protocols

The following protocols provide generalized methodologies for the synthesis of kinase inhibitors using this compound as the starting material.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at the 5-position of the pyrimidinone ring.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the corresponding aryl- or heteroarylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-1-methylpyrimidin-2(1H)-one derivative.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the C-N cross-coupling of an amine with the this compound core.

Materials:

  • This compound

  • Substituted aniline or other amine (1.1 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equivalents)

  • Phosphine ligand (e.g., Xantphos or BINAP, 0.04 equivalents)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 1.5 equivalents)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Nitrogen or Argon gas supply

Procedure:

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.1 eq), the base (1.5 eq), the palladium precatalyst (0.02 eq), and the ligand (0.04 eq) in a Schlenk flask.

  • Add the anhydrous solvent.

  • Seal the flask and heat the reaction mixture to 90-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired 5-amino-1-methylpyrimidin-2(1H)-one derivative.

Data Presentation: Biological Activity of Structurally Related Kinase Inhibitors

While specific data for inhibitors directly derived from this compound is not extensively available in the public domain, the following tables summarize the inhibitory activities of structurally related pyrimidine and pyrimidinone-based kinase inhibitors, demonstrating the potential of this scaffold.

Table 1: Inhibitory Activity of Pyrimidine-Based p38 MAPK Inhibitors

Compound IDStructureTarget KinaseIC₅₀ (nM)
A Pyrazolopyrimidinep38α5
B Pyridopyrimidinonep38α6
C Imidazole-basedp38α10

Data presented is for representative compounds from the literature to illustrate the potency of related scaffolds.[1][2]

Table 2: Inhibitory Activity of Pyrimidine-Based SYK Inhibitors

Compound IDStructureTarget KinaseIC₅₀ (nM)
D PyrazolylpyrimidineSYK15
E Imidazo[1,2-c]pyrimidineSYK20
F 4-Anilinopyrimidine-5-carboxamideSYK35

Data presented is for representative compounds from the literature to illustrate the potency of related scaffolds.[3][4]

Mandatory Visualizations

Signaling Pathways

p38_MAPK_pathway ext_stimuli Extracellular Stimuli (Stress, Cytokines) receptor Receptor ext_stimuli->receptor tak1 TAK1 receptor->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 phosphorylates p38 p38 MAPK mkk3_6->p38 phosphorylates downstream Downstream Targets (Transcription Factors, etc.) p38->downstream phosphorylates inhibitor Pyrimidinone-based Inhibitor inhibitor->p38 response Cellular Response (Inflammation, Apoptosis) downstream->response

Caption: Simplified p38 MAPK signaling pathway and point of inhibition.

SYK_signaling_pathway bcr B-Cell Receptor (BCR) lyn Lyn bcr->lyn activates syk SYK bcr->syk recruits lyn->bcr phosphorylates ITAMs lyn->syk phosphorylates downstream Downstream Signaling (PLCγ2, BTK, PI3K) syk->downstream activates inhibitor Pyrimidinone-based Inhibitor inhibitor->syk response Cellular Response (Proliferation, Survival) downstream->response

Caption: Overview of the SYK signaling pathway in B-cells.

Experimental Workflow

experimental_workflow start 5-bromo-1-methyl pyrimidin-2(1H)-one coupling Pd-catalyzed Cross-Coupling start->coupling purification Purification (Chromatography) coupling->purification characterization Characterization (NMR, MS) purification->characterization inhibitor Final Inhibitor characterization->inhibitor assay Kinase Assay (IC50 Determination) inhibitor->assay data Biological Data assay->data

Caption: General workflow for synthesis and evaluation of kinase inhibitors.

References

Application Note and Protocol for the Purification of 5-bromo-1-methylpyrimidin-2(1H)-one using Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-1-methylpyrimidin-2(1H)-one is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. Its purity is paramount for the success of subsequent synthetic steps and the integrity of biological assays. This document provides a detailed protocol for the purification of this compound using flash column chromatography, a widely used technique for the efficient separation of organic compounds. The protocol is designed to be a starting point for researchers, with the understanding that optimization may be required based on the specific impurity profile of the crude material.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for developing an effective purification strategy.

PropertyValueReference
Molecular Formula C₅H₅BrN₂O[1][2]
Molecular Weight 189.01 g/mol [1]
Appearance Off-white to light yellow solid[1]
Boiling Point (Predicted) 215.9 ± 50.0 °C[1]
Density (Predicted) 1.73 ± 0.1 g/cm³[1]
pKa (Predicted) 0.31 ± 0.10[1]

Experimental Principle

Flash column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[3] The crude sample is loaded onto the top of a silica gel column and a solvent or a mixture of solvents is passed through the column under moderate pressure. Compounds with lower polarity travel down the column faster, while more polar compounds interact more strongly with the polar silica gel and elute later.[3] The selection of an appropriate eluent system is critical for achieving good separation and is typically determined by preliminary analysis using Thin-Layer Chromatography (TLC).[3][4] A target Retention Factor (Rf) of 0.2-0.35 for the desired compound on TLC is generally recommended for good separation in flash chromatography.[4][5]

Experimental Workflow

The overall workflow for the purification of this compound is depicted in the following diagram.

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Steps TLC TLC Analysis to Determine Eluent ColumnPrep Column Packing with Silica Gel TLC->ColumnPrep SamplePrep Sample Preparation (Dry or Wet Loading) Loading Sample Loading SamplePrep->Loading ColumnPrep->Loading Elution Elution with Solvent Gradient Loading->Elution Collection Fraction Collection Elution->Collection FractionAnalysis TLC Analysis of Fractions Collection->FractionAnalysis Pooling Pooling of Pure Fractions FractionAnalysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation FinalProduct Pure this compound Evaporation->FinalProduct

Figure 1: Experimental workflow for the purification process.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization.

Materials and Reagents
Material/ReagentGrade/Specification
Crude this compoundN/A
Silica Gel230-400 mesh (40-63 µm)
Ethyl Acetate (EtOAc)ACS Grade or higher
HexanesACS Grade or higher
Dichloromethane (DCM)ACS Grade or higher
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade
TLC PlatesSilica Gel 60 F₂₅₄
Glass wool or cotton
SandSea sand, washed and dried
Flash Chromatography ColumnAppropriate size for the scale
Compressed Air or Nitrogen SourceWith pressure regulator
Fraction Collector or Test Tubes
Rotary Evaporator
Procedure

1. Thin-Layer Chromatography (TLC) Analysis:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a TLC plate.

  • Develop the TLC plate using various solvent systems of increasing polarity (e.g., starting with 20% ethyl acetate in hexanes and gradually increasing the ethyl acetate content).

  • Visualize the spots under a UV lamp (254 nm).

  • The ideal eluent system should provide a Retention Factor (Rf) of approximately 0.2-0.35 for the desired product.[4][5]

2. Column Preparation:

  • Select a glass column of an appropriate diameter and length for the amount of crude material to be purified (a general rule is to use 50-100 times the weight of silica gel to the weight of the crude sample).[3]

  • Place a small plug of glass wool or cotton at the bottom of the column.

  • Add a thin layer of sand (approximately 1 cm) over the plug.

  • Prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis.

  • Pour the slurry into the column and gently tap the column to ensure even packing and remove any air bubbles.

  • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica gel bed.

  • Pre-elute the column with the initial solvent system until the pack is stable. Do not let the solvent level drop below the top of the silica bed.

3. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane is often a good choice due to its volatility and ability to dissolve a wide range of compounds).[6] Carefully apply the solution to the top of the silica gel bed using a pipette.

  • Dry Loading (Recommended for less soluble samples): Dissolve the crude material in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.[6]

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate.

  • Begin elution with the initial, less polar solvent system.

  • It is often beneficial to employ a gradient elution, gradually increasing the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexanes) to elute the compounds of increasing polarity.[6]

  • Collect fractions in test tubes or a fraction collector.

5. Analysis of Fractions:

  • Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Spot every few fractions on a TLC plate and develop it using the same eluent system.

  • Visualize the spots under a UV lamp.

6. Isolation of the Pure Compound:

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent from the pooled fractions using a rotary evaporator.

  • The resulting solid or oil is the purified product.

  • Further dry the product under high vacuum to remove any residual solvent.

Data Presentation

The following table provides a hypothetical example of a gradient elution protocol for the purification of 1 gram of crude this compound. The exact volumes and gradient will need to be optimized based on the results of the initial TLC analysis.

StepEluent System (EtOAc in Hexanes, v/v)Volume (mL)Expected Eluted Components
110%200Non-polar impurities
220%400Elution of less polar by-products
330%600Elution of this compound
450%400Elution of more polar impurities
5100%200Column flush to elute highly polar baseline material

Troubleshooting

ProblemPossible CauseSuggested Solution
Poor separationInappropriate solvent systemRe-evaluate the eluent system using TLC to achieve a better separation of spots.
Cracking of the silica bedImproper packing or running the column dryEnsure the column is packed uniformly and the solvent level never drops below the top of the silica.
Tailing of spots on TLC/columnCompound is too polar for the eluent or interacting with acidic silicaGradually increase the polarity of the eluent. For basic compounds, adding a small amount of triethylamine (0.1-1%) to the eluent can help.[4]
Product does not eluteEluent is not polar enoughIncrease the polarity of the eluent system. A mixture of dichloromethane and methanol can be used for more polar compounds.[7]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle organic solvents with care as they are flammable and can be harmful if inhaled or in contact with skin.

  • This compound is a chemical compound; handle it with care and consult the Safety Data Sheet (SDS) before use.

References

Application of 5-bromo-1-methylpyrimidin-2(1H)-one in the Synthesis of Novel Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 5-bromo-1-methylpyrimidin-2(1H)-one as a versatile building block in the synthesis of novel heterocyclic compounds. The pyrimidine core is a privileged scaffold in medicinal chemistry, and the strategic functionalization of this starting material through modern cross-coupling reactions opens avenues for the discovery of new therapeutic agents.[1][2]

Introduction

This compound is a key intermediate for the synthesis of a wide array of substituted pyrimidines and fused heterocyclic systems. The bromine atom at the C5 position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities. This enables the exploration of chemical space and the generation of compound libraries for screening in drug discovery programs. The synthesized pyrimidine derivatives have shown potential as anticancer, antioxidant, and kinase inhibitors.[2][3][4]

General Reaction Pathways

The primary application of this compound in novel heterocycle synthesis involves palladium-catalyzed cross-coupling reactions. The three main transformations highlighted in these notes are the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. These reactions allow for the formation of C-C and C-N bonds at the C5 position of the pyrimidine ring.

G main This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) main->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) main->buchwald Pd Catalyst, Base, Ligand sonogashira Sonogashira Coupling (Terminal Alkynes) main->sonogashira Pd Catalyst, Cu(I), Base prod1 5-Aryl/Heteroaryl-1-methylpyrimidin-2(1H)-ones suzuki->prod1 prod2 5-Amino-1-methylpyrimidin-2(1H)-ones buchwald->prod2 prod3 5-Alkynyl-1-methylpyrimidin-2(1H)-ones sonogashira->prod3

Caption: Key synthetic transformations of this compound.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl/Heteroaryl-1-methylpyrimidin-2(1H)-ones

The Suzuki-Miyaura coupling is a highly efficient method for the formation of C-C bonds between this compound and various aryl or heteroaryl boronic acids.[5][6] This reaction is tolerant of a wide range of functional groups and generally proceeds with high yields.

Quantitative Data

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of analogous bromopyrimidines. These conditions can serve as a starting point for the optimization of reactions with this compound.

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)901585-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)K₂CO₃ (2)50% aq. Isopropanol801280-90
33-Furylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)901675-85
42-Thienylboronic acidPd(OAc)₂ (2)K₂CO₃ (2)50% aq. Isopropanol801280-90

Experimental Protocol

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification a Combine this compound, arylboronic acid, base, and catalyst in a Schlenk flask. b Evacuate and backfill with inert gas (3x). a->b c Add degassed solvent. b->c d Heat reaction mixture with stirring. c->d e Monitor progress by TLC/LC-MS. d->e f Cool to RT, add water, and extract with organic solvent. e->f g Wash organic layer, dry, and concentrate. f->g h Purify by column chromatography. g->h

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • 1,4-Dioxane

  • Deionized water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, the corresponding arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water (4:1 ratio).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[7]

Buchwald-Hartwig Amination: Synthesis of 5-Amino-1-methylpyrimidin-2(1H)-ones

The Buchwald-Hartwig amination enables the formation of a C-N bond between this compound and a primary or secondary amine.[8] This reaction is a powerful tool for synthesizing arylamines, which are prevalent in many biologically active molecules.[9][10]

Quantitative Data

The following table presents typical reaction conditions and yields for the Buchwald-Hartwig amination of similar bromo-substituted heterocycles.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene1001685-95
2AnilinePd(OAc)₂ (2)BINAP (4)Cs₂CO₃ (2.0)Dioxane1101870-85
3BenzylaminePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene1001680-90
4PiperidinePd(OAc)₂ (2)BINAP (4)Cs₂CO₃ (2.0)Dioxane1101875-88

Experimental Protocol

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification a Add catalyst and ligand to a dry Schlenk flask. b Evacuate and backfill with inert gas (3x). a->b c Add solvent, this compound, amine, and base. b->c d Heat reaction mixture with vigorous stirring. c->d e Monitor progress by TLC/LC-MS. d->e f Cool to RT and filter through celite. e->f g Wash filtrate, dry, and concentrate. f->g h Purify by column chromatography. g->h G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification a Combine this compound, catalyst, and co-catalyst in a flask. b Evacuate and backfill with inert gas (3x). a->b c Add solvent, base, and terminal alkyne. b->c d Stir and heat the reaction mixture. c->d e Monitor progress by TLC/LC-MS. d->e f Cool to RT, pour into NH₄Cl(aq), and extract. e->f g Wash organic layer, dry, and concentrate. f->g h Purify by column chromatography. g->h G start This compound step1 Sonogashira Coupling (e.g., with TMS-acetylene) start->step1 inter1 5-((Trimethylsilyl)ethynyl)-1-methylpyrimidin-2(1H)-one step1->inter1 step2 Deprotection (e.g., K₂CO₃, MeOH) inter1->step2 inter2 5-Ethynyl-1-methylpyrimidin-2(1H)-one step2->inter2 step3 Hydrazine Cyclization inter2->step3 final Pyrazolo[3,4-d]pyrimidin-4-one derivative step3->final

References

Application Notes and Protocols for the Step-by-Step Synthesis of 5-Alkynylpyrimidine Derivatives via Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1] This reaction, catalyzed by a palladium complex and typically requiring a copper(I) co-catalyst and a mild base, has become an indispensable tool in modern organic synthesis.[1][2] Its broad functional group tolerance and mild reaction conditions have led to its widespread use in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][2][3]

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][4][5] The introduction of an alkynyl moiety at the 5-position of the pyrimidine ring can significantly influence the biological activity of the molecule, making the Sonogashira coupling of 5-halopyrimidines a key transformation in the synthesis of novel drug candidates.[1][6] These 5-alkynylpyrimidine derivatives are valuable intermediates and can serve as precursors for a variety of more complex structures.[1] This document provides detailed application notes and protocols for the Sonogashira coupling of 5-halopyrimidines with a range of terminal alkynes.

Reaction Principle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper intermediates. The generally accepted mechanism is as follows:

  • Palladium Cycle : The active Pd(0) species undergoes oxidative addition with a 5-halopyrimidine to form a Pd(II)-pyrimidine complex.[1][3][7]

  • Copper Cycle : In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.[1]

  • Transmetalation : The copper acetylide then transfers the alkynyl group to the palladium complex.

  • Reductive Elimination : The resulting Pd(II) complex undergoes reductive elimination to yield the 5-alkynylpyrimidine product and regenerate the active Pd(0) catalyst.[7]

Experimental Protocols

Herein are detailed methodologies for the Sonogashira coupling of 5-halopyrimidines with terminal alkynes. The choice between Protocol A (room temperature) and Protocol B (elevated temperature) will depend on the reactivity of the specific substrates.

General Considerations
  • Inert Atmosphere : Sonogashira coupling reactions are typically sensitive to oxygen, which can lead to the deactivation of the palladium catalyst and promote the undesired homocoupling of the alkyne (Glaser coupling).[1][3] Therefore, all reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous Solvents : The use of anhydrous solvents is recommended to prevent unwanted side reactions.

  • Monitoring the Reaction : The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][8][9]

Protocol A: Room Temperature Coupling

This protocol is suitable for reactive 5-halopyrimidines (e.g., 5-iodopyrimidines) and various terminal alkynes.

Materials:

  • 5-Halopyrimidine (1.0 eq.)

  • Terminal alkyne (1.1-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.)

  • Copper(I) iodide (CuI, 0.1 eq.)

  • Amine base (e.g., triethylamine, 2.0-3.0 eq.)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask or sealed tube under an inert atmosphere, add the 5-halopyrimidine, palladium catalyst, and copper(I) iodide.[8]

  • Add the anhydrous solvent and the amine base.[8]

  • Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes or by using a freeze-pump-thaw technique.[8]

  • Add the terminal alkyne dropwise to the reaction mixture via syringe.[1][8]

  • Stir the reaction at room temperature for 3-16 hours, or until completion as indicated by TLC or LC-MS.[1]

  • Upon completion, dilute the mixture with ethyl acetate and water.[1]

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the residue by column chromatography on silica gel to yield the final 5-alkynylpyrimidine product.[1]

Protocol B: Elevated Temperature Coupling

This protocol is recommended for less reactive 5-halopyrimidines (e.g., 5-bromopyrimidines) or when faster reaction times are desired.[1]

Materials:

  • 5-Halopyrimidine (1.0 eq.)

  • Terminal alkyne (1.1-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq.)

  • Copper(I) iodide (CuI, 0.1 eq.)

  • Amine base (e.g., triethylamine, 2.0-3.0 eq.)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • To a dry Schlenk flask or sealed tube, add the 5-halopyrimidine, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).[1]

  • Add anhydrous DMF, followed by triethylamine and the terminal alkyne.[1]

  • Stir the reaction mixture at a temperature ranging from 60 °C to 100 °C for 3 hours, or until the starting material is consumed as monitored by TLC or LC-MS.[1]

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.[1]

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynylpyrimidine.[1]

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative reaction conditions and yields for the Sonogashira coupling of various 5-halopyrimidines with terminal alkynes.

5-HalopyrimidineTerminal AlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-IodouracilPhenylacetylenePd(PPh₃)₄ (5)10Et₃NDMFRT1285Fictional Example
5-Bromopyrimidine1-HeptynePdCl₂(PPh₃)₂ (3)6DIPEAMeCN80678Fictional Example
2-Amino-5-bromopyrimidineEthynyltrimethylsilanePd(dppf)Cl₂ (4)8Cs₂CO₃Dioxane100492Fictional Example
4-Chloro-5-iodopyrimidin-2-amine1-HexynePd(PPh₃)₄ (5)10Et₃NTHFRT1675[4]
4-Methyl-2-(methylthio)-6-(prop-2-yn-1-yloxy)pyrimidine1-Iodo-4-nitrobenzenePd(OAc)₂/PPh₃ (cat.)(twice the amount relative to the palladium catalyst)DIPEAMeCNRT9-11Excellent[10]

Troubleshooting

  • Low Yield : If the reaction yield is low, consider increasing the catalyst loading, changing the palladium source or ligand, or using a different base or solvent. For less reactive bromides, using a more polar aprotic solvent like DMF and a higher temperature can be beneficial.[1]

  • Homocoupling of Alkyne (Glaser Coupling) : The formation of alkyne dimers is a common side reaction. This can often be minimized by ensuring the reaction is performed under strictly anaerobic conditions and by the slow addition of the terminal alkyne.[1]

  • Starting Material Remains : If the starting halopyrimidine is not fully consumed, this may indicate catalyst deactivation or insufficient reactivity. Increasing the temperature or switching to a more reactive catalyst system may be necessary.

Visualizations

Sonogashira Coupling Experimental Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Combine 5-Halopyrimidine, Pd Catalyst, and CuI in a dry flask add_solvents Add Anhydrous Solvent and Amine Base start->add_solvents 1. degas Degas the Mixture add_solvents->degas 2. add_alkyne Add Terminal Alkyne degas->add_alkyne 3. react Stir at RT or Heat (Monitor by TLC/LC-MS) add_alkyne->react quench Quench with Water and Extract with Organic Solvent react->quench dry Dry Organic Layer and Concentrate quench->dry 1. purify Purify by Column Chromatography dry->purify 2. product 5-Alkynylpyrimidine Product purify->product 3.

Caption: Experimental workflow for the Sonogashira coupling.

Catalytic Cycle of Sonogashira Coupling

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkynyl_complex R¹-Pd(II)L₂-C≡CR² transmetalation->pd_alkynyl_complex cu_x CuX transmetalation->cu_x Regenerates CuX reductive_elimination Reductive Elimination pd_alkynyl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-C≡CR² reductive_elimination->product alkyne_activation Alkyne Activation cu_x->alkyne_activation cu_acetylide Cu-C≡CR² alkyne_activation->cu_acetylide cu_acetylide->transmetalation Transfers alkynyl group base Base, H-C≡CR² base->alkyne_activation

Caption: Catalytic cycles of the Sonogashira coupling reaction.

References

Application Notes and Protocols: The Role of 5-bromo-1-methylpyrimidin-2(1H)-one as a Synthetic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-bromo-1-methylpyrimidin-2(1H)-one is a versatile heterocyclic building block with significant applications in medicinal chemistry and drug discovery. Its strategic substitution pattern, featuring a reactive bromine atom, makes it an ideal intermediate for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound, with a primary focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs) and kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 14248-01-2
Molecular Formula C₅H₅BrN₂O
Molecular Weight 189.01 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents

Synthesis of this compound

The title compound can be reliably synthesized from commercially available 5-bromopyrimidin-2(1H)-one.

Experimental Protocol: Synthesis of this compound
  • Materials:

    • 5-bromopyrimidin-2(1H)-one (1.0 eq)

    • Iodomethane (1.1 eq)

    • Potassium carbonate (K₂CO₃) (1.5 eq)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of 5-bromopyrimidin-2(1H)-one in DMF, add potassium carbonate.

    • Stir the suspension at room temperature for 15 minutes.

    • Add iodomethane dropwise to the reaction mixture.

    • Continue stirring at room temperature for 5-7 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between water and dichloromethane.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the organic phase under reduced pressure to yield this compound.

  • Expected Yield: 85-95%

Application in PROTAC Synthesis

This compound is an excellent scaffold for the synthesis of PROTACs. The bromine atom allows for the introduction of a linker connected to a warhead for a target protein of interest (POI) via cross-coupling reactions, such as the Suzuki-Miyaura coupling. The pyrimidinone core can be further functionalized to attach a linker to an E3 ligase ligand.

Conceptual Workflow for PROTAC Synthesis

PROTAC_synthesis_workflow A This compound C Suzuki Coupling A->C B POI-Warhead-Boronic Ester B->C D Intermediate A C->D Pd catalyst, Base F Coupling Reaction D->F E Linker-E3 Ligase Ligand E->F G Final PROTAC Molecule F->G Amide coupling, etc.

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Exemplary Protocol: Synthesis of a BRD4-targeting PROTAC

This protocol describes a hypothetical synthesis of a PROTAC targeting the BET bromodomain protein BRD4, using a derivative of the known inhibitor JQ1 as the POI warhead and pomalidomide as the Cereblon (CRBN) E3 ligase ligand.

Step 1: Suzuki-Miyaura Coupling

  • Materials:

    • This compound (1.0 eq)

    • JQ1-derived boronic ester (1.1 eq)

    • Pd(PPh₃)₄ (0.05 eq)

    • Sodium carbonate (2.0 eq)

    • 1,4-Dioxane/Water (4:1)

  • Procedure:

    • In a reaction vessel, combine this compound, the JQ1-derived boronic ester, and sodium carbonate.

    • Degas the solvent mixture (1,4-dioxane/water) and add it to the reaction vessel.

    • Add the palladium catalyst.

    • Heat the mixture to 90-100 °C and stir under an inert atmosphere for 12-16 hours.

    • After cooling, dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to obtain the coupled intermediate.

Step 2: Linker Attachment and Final PROTAC Assembly

The intermediate from Step 1 is then coupled with a pomalidomide-linker moiety.

  • Materials:

    • Coupled intermediate from Step 1 (1.0 eq)

    • Pomalidomide-linker-amine (1.2 eq)

    • HATU (1.5 eq)

    • DIPEA (3.0 eq)

    • DMF

  • Procedure:

    • Dissolve the coupled intermediate in DMF.

    • Add HATU and DIPEA to the solution.

    • Add the pomalidomide-linker-amine.

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final PROTAC molecule by preparative HPLC.

Quantitative Biological Data (Exemplary)
CompoundTargetE3 LigaseDC₅₀ (nM)Dₘₐₓ (%)
Exemplary PROTAC-1 BRD4Cereblon50>90
Exemplary PROTAC-2 BTKCereblon25>95

DC₅₀: Half-maximal degradation concentration; Dₘₐₓ: Maximum degradation.

PROTAC Mechanism of Action

The synthesized PROTAC molecule facilitates the formation of a ternary complex between the target protein and the E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

PROTAC_mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) (e.g., BRD4) POI->Ternary E3 E3 Ubiquitin Ligase (e.g., Cereblon) E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action of a PROTAC molecule.

Application in Kinase Inhibitor Synthesis

The pyrimidinone scaffold is a well-established pharmacophore in the design of kinase inhibitors. The this compound intermediate can be utilized to develop novel kinase inhibitors through structure-activity relationship (SAR) studies, primarily by modifying the C5 position via cross-coupling reactions.

Experimental Protocol: Kinase Inhibition Assay (Exemplary)
  • Objective: To determine the in vitro inhibitory activity of a synthesized compound against a target kinase.

  • Materials:

    • Synthesized inhibitor compound

    • Recombinant target kinase

    • ATP

    • Substrate peptide

    • Assay buffer

    • Kinase-Glo® Luminescent Kinase Assay Kit

  • Procedure:

    • Prepare serial dilutions of the inhibitor compound in DMSO.

    • In a 96-well plate, add the kinase, substrate, and inhibitor at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30 °C for 1 hour.

    • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition and determine the IC₅₀ value by fitting the data to a dose-response curve.

Quantitative Biological Data (Exemplary)
CompoundTarget KinaseIC₅₀ (nM)
Exemplary Inhibitor-A Kinase X150
Exemplary Inhibitor-B Kinase Y75

IC₅₀: Half-maximal inhibitory concentration.

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery. Its utility in the construction of both targeted protein degraders (PROTACs) and kinase inhibitors makes it a valuable tool for medicinal chemists. The protocols and data presented herein provide a framework for the effective utilization of this versatile building block in the development of novel therapeutics.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 5-Bromopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield of Suzuki coupling reactions involving 5-bromopyrimidines.

Troubleshooting Guide

Issue 1: Low to No Product Yield

Question: My Suzuki coupling reaction with 5-bromopyrimidine is resulting in very low or no yield. What are the common causes and how can I improve it?

Answer: Low yields in Suzuki couplings with 5-bromopyrimidines are a common challenge. The nitrogen atom in the pyrimidine ring can coordinate with the palladium catalyst, inhibiting its activity. Several factors could be contributing to this issue:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently or is being deactivated.

    • Solution: Ensure you are using a high-quality palladium source. For Pd(II) precatalysts like Pd(OAc)₂, the choice of a suitable phosphine ligand is critical for the in-situ reduction to Pd(0) and stabilization of the active catalyst.[1] Consider using pre-formed Pd(0) catalysts such as Pd(PPh₃)₄ or highly active Buchwald precatalysts for more challenging couplings.[1]

  • Suboptimal Reaction Conditions: The interplay of base, solvent, and temperature is crucial for a successful reaction.

    • Solution: A systematic screening of these parameters is often necessary.[1]

      • Base: The base activates the boronic acid. Common inorganic bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For difficult couplings, K₃PO₄ is often a good choice.[1][2] The strength and solubility of the base are critical factors.

      • Solvent: A mixture of an organic solvent (e.g., 1,4-Dioxane, Toluene, DMF) and water is typically used to dissolve both the organic reactants and the inorganic base.[1] Ensure that all reagents are soluble in the chosen solvent system.[1]

      • Temperature: Increasing the reaction temperature, typically in the range of 80-110 °C, can often improve yields.[1] However, excessively high temperatures may lead to catalyst decomposition or side reactions.

  • Oxygen Sensitivity: The Pd(0) catalyst is sensitive to atmospheric oxygen, which can lead to its deactivation.

    • Solution: It is imperative to thoroughly degas the reaction mixture.[1] This can be accomplished by bubbling an inert gas like Argon or Nitrogen through the solvent or by using the freeze-pump-thaw technique for several cycles.[1] The reaction should be run under a positive pressure of an inert gas.

  • Poor Substrate Quality: Impurities in the 5-bromopyrimidine or the boronic acid can interfere with the reaction.

    • Solution: Ensure the starting materials are pure and dry.

Issue 2: Significant Side Product Formation

Question: I am observing significant side products in my reaction mixture, which is complicating purification and reducing the yield of my desired product. What are these side products and how can I minimize them?

Answer: Several side reactions can occur during the Suzuki coupling, leading to a complex reaction mixture. Here are the most common side products and strategies to mitigate their formation:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.

    • Cause: This can be caused by excess water, high temperatures, or a non-optimal choice of base.[1]

    • Solution: Use a milder base such as KF or K₂CO₃.[1] Minimize the reaction time and temperature. Using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are more stable, can also reduce protodeboronation.[3]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.

    • Cause: This is often promoted by the presence of oxygen or an excess of the palladium catalyst.[1]

    • Solution: Rigorous degassing of the reaction mixture is crucial to remove oxygen.[1][3] Using a slight excess of the 5-bromopyrimidine can sometimes suppress the homocoupling of the boronic acid.[4]

  • Dehalogenation: The 5-bromopyrimidine can be reduced to pyrimidine.

    • Cause: This can occur in the presence of certain phosphine ligands and bases, particularly at elevated temperatures.[1]

    • Solution: Try using a different ligand or a milder base. Lowering the reaction temperature may also be beneficial.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst and ligand combination for coupling with 5-bromopyrimidines?

There is no single "best" catalyst system, as the optimal choice depends on the specific boronic acid being used.[1] However, for challenging substrates like 5-bromopyrimidines, modern catalyst systems are often necessary. Electron-rich, bulky phosphine ligands developed by Buchwald (e.g., SPhos, XPhos, RuPhos) are highly effective as they can accelerate the key steps in the catalytic cycle.[1][3] These are often used with palladium sources like Pd₂(dba)₃ or Pd(OAc)₂.[1]

Q2: Can I use a nickel-based catalyst for the Suzuki coupling of 5-bromopyrimidines?

Yes, nickel-based catalyst systems have been successfully employed for the coupling of 5-bromopyrimidine and can be a more cost-effective alternative to palladium catalysts.[5][6] For example, the combination of NiCl₂(PCy₃)₂ with K₃PO₄ as the base in tert-amyl alcohol has been shown to be effective.[5][7]

Q3: How critical is the choice of base?

The choice of base is critical as it is required to activate the boronic acid for transmetalation.[1] The effectiveness of a base depends on its strength and solubility in the reaction medium. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used.[1] K₃PO₄ is often effective for challenging couplings.[1][2]

Q4: What is the ideal solvent system?

A mixture of an organic solvent and water is typically the most effective solvent system.[1] This combination helps to dissolve the organic substrates and the inorganic base. Common organic solvents include 1,4-dioxane, toluene, and DMF.[1] The optimal ratio of organic solvent to water may need to be determined experimentally.

Q5: How can I effectively degas my reaction mixture?

Thorough degassing is crucial to prevent catalyst deactivation by oxygen.[1] Two common methods are:

  • Bubbling with Inert Gas: Bubble argon or nitrogen through the solvent for 15-30 minutes before adding the catalyst.

  • Freeze-Pump-Thaw: This method is more rigorous and involves freezing the solvent, evacuating the headspace under vacuum, and then thawing. This cycle is typically repeated 3-4 times.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki Coupling of 5-Bromopyrimidine with Various Boronic Acids.

Boronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
3-Furanylboronic acidNiCl₂(PCy₃)₂ (0.5)K₃PO₄ (4.5)tert-Amyl alcohol120194
2-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O85-95>1586
3-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O85-95>1582
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O85-95>1588
Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O85-95>1590
4-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O85-95>1582

Data synthesized from multiple sources.[5][8]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Suzuki Coupling

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • 5-bromopyrimidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Degassed water

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 5-bromopyrimidine (1.0 eq), the arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium phosphate (2.0 eq).[5]

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of 5-bromopyrimidine).[5]

  • Stir the reaction mixture at 85-95 °C under the inert atmosphere.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.[5]

  • Upon completion, cool the reaction mixture to room temperature.[5]

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3][8]

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed Suzuki Coupling

Materials:

  • 5-bromopyrimidine (1.0 equiv)

  • 3-Furanylboronic acid (2.5 equiv)

  • Bis(tricyclohexylphosphine)nickel(II) chloride [NiCl₂(PCy₃)₂] (0.005 equiv)

  • Potassium phosphate (K₃PO₄) (4.5 equiv)

  • tert-Amyl alcohol

  • Reaction flask with reflux condenser

  • Inert atmosphere (Nitrogen)

Procedure:

  • Under a nitrogen atmosphere, add 5-bromopyrimidine (1.00 equiv), 3-furanylboronic acid (2.50 equiv), and bis(tricyclohexylphosphine)nickel(II) chloride (0.005 equiv) to a reaction flask.[5]

  • Add tert-amyl alcohol to make a 0.3 M solution with respect to 5-bromopyrimidine.[5]

  • Fit the flask with a reflux condenser and heat the mixture in a pre-heated oil bath at 120 °C with vigorous stirring.[5][9]

  • Monitor the reaction by TLC. The reaction is typically complete within 1 hour.[5]

  • After completion, cool the reaction mixture to room temperature.[5]

  • Add deionized water and diethyl ether to the flask and stir for 15 minutes.[5]

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.[5]

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography on silica gel.[5]

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)L₂(Br) OxAdd->ArPdBr Transmetalation Transmetalation ArPdBr->Transmetalation ArPdAr_prime Ar-Pd(II)L₂(Ar') Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Catalyst Regeneration ArAr_prime Ar-Ar' RedElim->ArAr_prime Desired Product ArBr 5-Bromopyrimidine (Ar-Br) ArBr->OxAdd BoronicAcid Boronic Acid (Ar'-B(OR)₂) BoronicAcid->Transmetalation Base Base (e.g., K₃PO₄) Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents 1. Combine Reactants (5-Bromopyrimidine, Boronic Acid, Base) catalyst 2. Add Palladium Catalyst and Ligand reagents->catalyst solvent 3. Add Degassed Solvent catalyst->solvent degas 4. Degas Mixture & Establish Inert Atmosphere solvent->degas heat 5. Heat to Reaction Temperature degas->heat monitor 6. Monitor Progress (TLC, LC-MS) heat->monitor cool 7. Cool to Room Temperature monitor->cool extract 8. Quench and Extract cool->extract dry 9. Dry and Concentrate extract->dry purify 10. Purify Product (Chromatography) dry->purify characterize 11. Characterize Product (NMR, MS) purify->characterize

Caption: Generalized experimental workflow for Suzuki coupling.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Is the catalyst system appropriate and active? Start->Check_Catalyst Change_Catalyst Screen different Pd sources (e.g., Pd(PPh₃)₄, Buchwald precatalysts) and ligands (e.g., SPhos, XPhos). Check_Catalyst->Change_Catalyst No Check_Conditions Are the reaction conditions (base, solvent, temp) optimal? Check_Catalyst->Check_Conditions Yes Change_Catalyst->Check_Conditions Screen_Conditions Screen different bases (K₃PO₄, Cs₂CO₃), solvent systems (Dioxane/H₂O), and temperatures (80-110 °C). Check_Conditions->Screen_Conditions No Check_Inertness Is the reaction atmosphere strictly inert? Check_Conditions->Check_Inertness Yes Screen_Conditions->Check_Inertness Degas Improve degassing procedure (Freeze-Pump-Thaw or extensive Ar/N₂ bubbling). Check_Inertness->Degas No Check_Reagents Are the starting materials pure and dry? Check_Inertness->Check_Reagents Yes Degas->Check_Reagents Purify_Reagents Purify starting materials. Check_Reagents->Purify_Reagents No Success Improved Yield Check_Reagents->Success Yes Purify_Reagents->Success

References

Troubleshooting Glaser homocoupling side reactions in Sonogashira coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating Glaser homocoupling side reactions during Sonogashira coupling experiments.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during Sonogashira reactions, with a focus on minimizing the formation of the undesired homocoupled diyne product.

Q1: I am observing a significant amount of homocoupled diyne (Glaser product) in my reaction. What are the primary causes?

A1: The formation of the Glaser homocoupling byproduct is a common side reaction in Sonogashira couplings. The two primary culprits are the presence of oxygen and the use of a copper(I) co-catalyst.[1] Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway. While the copper co-catalyst is often added to increase the reactivity of the Sonogashira coupling, it also catalyzes this unwanted side reaction.[1]

Q2: How can I minimize or prevent the formation of the Glaser homocoupling byproduct?

A2: Several strategies can be employed to suppress Glaser homocoupling:

  • Exclude Oxygen: Running the reaction under a strictly inert atmosphere is crucial.[1] This can be achieved by using standard Schlenk techniques or a glovebox and thoroughly degassing all solvents and liquid reagents.

  • Utilize Copper-Free Conditions: The most direct method to avoid copper-mediated homocoupling is to perform the reaction without a copper co-catalyst.[2] Numerous copper-free Sonogashira protocols have been developed.[1][2]

  • Optimize Reaction Parameters: Careful selection of the palladium catalyst, ligands, base, and solvent can significantly reduce the extent of homocoupling.

  • Slow Addition of the Alkyne: Adding the terminal alkyne to the reaction mixture slowly can help maintain a low concentration of the alkyne, thereby disfavoring the bimolecular homocoupling reaction.

Q3: Which type of ligands are recommended to suppress homocoupling?

A3: The choice of phosphine ligand on the palladium catalyst can influence the competition between the desired cross-coupling and the undesired homocoupling. Sterically bulky and electron-rich phosphine ligands can often favor the Sonogashira pathway. For example, ligands like XPhos have been shown to be effective in improving the yield of the cross-coupled product.[3]

Q4: How do the base and solvent affect the level of homocoupling?

A4: The base and solvent system plays a critical role. The choice of base can influence the reaction outcome. While tertiary amines like triethylamine are commonly used, secondary amines such as piperidine or diisopropylamine can sometimes be more effective.[1][2] The solvent also has a significant impact; for instance, in some systems, acetonitrile has been found to be a superior solvent to THF for minimizing side reactions. A summary of the effects of different bases and solvents can be found in the data tables below.

Q5: Can the reaction temperature be adjusted to control homocoupling?

A5: While Sonogashira reactions are known for proceeding under mild conditions, temperature can be a factor. In some instances, particularly with less reactive aryl halides, heating is necessary to drive the reaction to completion. However, elevated temperatures can sometimes increase the rate of homocoupling. Therefore, it is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Data Presentation

The following tables summarize the impact of various reaction parameters on the yields of the desired Sonogashira cross-coupling product and the Glaser homocoupling byproduct.

Table 1: Effect of Copper Co-catalyst on Product Yields [4]

Catalyst SystemTemperature (°C)Cross-Coupling Yield (%)Homocoupling Yield (%)
Pd(OAc)₂ / CuI258510
Pd(OAc)₂ (Copper-free)6092<2
PdCl₂(PPh₃)₂ / CuIRoom Temperature905
PdCl₂(PPh₃)₂ (Copper-free)8088<1

Note: Yields are representative and can vary based on specific substrates and other reaction conditions.

Table 2: Influence of Base and Solvent on Product Yields [4]

BaseSolventTemperature (°C)Cross-Coupling Yield (%)Homocoupling Yield (%)
TriethylamineTriethylamine60888
DiisopropylamineToluene80915
K₂CO₃DMF100857
Cs₂CO₃Dioxane100904

Note: Yields are representative and can vary based on specific substrates and other reaction conditions.

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling to Minimize Homocoupling [4]

This protocol is designed to eliminate the copper co-catalyst, thereby minimizing the Glaser homocoupling side reaction.

  • Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add the aryl halide (1.0 mmol, 1.0 equiv.), the terminal alkyne (1.2 mmol, 1.2 equiv.), and a degassed, anhydrous amine base (e.g., triethylamine, 5 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (typically 12-24 hours), monitoring the progress by an appropriate technique such as TLC or GC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Protocol 2: Modified Copper-Catalyzed Sonogashira with Reduced Homocoupling [1]

This protocol utilizes a copper co-catalyst but incorporates rigorous degassing to minimize oxygen, a key promoter of Glaser coupling.

  • Degassing: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), terminal alkyne (1.2 mmol), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (2 mol%).

  • Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with high-purity argon or nitrogen.

  • Solvent and Base Addition: Via syringe, add freshly distilled and degassed solvent (e.g., THF, 10 mL) and base (e.g., triethylamine, 5 mL).

  • Reaction: Stir the mixture at the appropriate temperature (room temperature to 60 °C, depending on the reactivity of the aryl halide) until the reaction reaches completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent such as diethyl ether and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Visualizations

Sonogashira_vs_Glaser cluster_sonogashira Sonogashira Cross-Coupling cluster_glaser Glaser Homocoupling (Side Reaction) A Pd(0)L₂ B Oxidative Addition (Ar-X) C Ar-Pd(II)-X(L₂) B->C D Transmetalation (Cu-C≡C-R) C->D E Ar-Pd(II)-C≡C-R(L₂) D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-C≡C-R (Desired Product) F->G H 2 R-C≡C-H I Deprotonation (Base) H->I J 2 R-C≡C⁻ I->J K Coordination to Cu(I) J->K L 2 R-C≡C-Cu K->L M Oxidative Dimerization (O₂) L->M N R-C≡C-C≡C-R (Homocoupled Product) M->N Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->D Enters Sonogashira Cycle Alkyne->H

Caption: Competing pathways: Sonogashira cross-coupling vs. Glaser homocoupling.

Experimental_Workflow Start Start Setup Reaction Setup (Flame-dried flask, inert atmosphere) Start->Setup Reagents Add Solid Reagents (Aryl halide, Pd catalyst, ligand, base) Setup->Reagents Degas Degas Solvent and Liquid Reagents Reagents->Degas Add_Liquids Add Degassed Solvent and Base Degas->Add_Liquids Add_Alkyne Add Terminal Alkyne (dropwise for slow addition) Add_Liquids->Add_Alkyne Reaction Run Reaction (Stirring, heating if necessary) Add_Alkyne->Reaction Monitor Monitor Progress (TLC, GC/MS, LC/MS) Reaction->Monitor Monitor->Reaction Continue if incomplete Workup Work-up (Quench, extract, wash, dry) Monitor->Workup If complete Purify Purification (Column chromatography) Workup->Purify Product Isolated Product Purify->Product

References

Addressing low yield and impurities in 5-bromo-1-methylpyrimidin-2(1H)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues, such as low yield and the presence of impurities, encountered during the synthesis of 5-bromo-1-methylpyrimidin-2(1H)-one.

Troubleshooting Guide

Low product yield and the formation of impurities are common obstacles in organic synthesis. This guide provides a structured approach to identifying and resolving these issues.

Issue 1: Low Yield of this compound

Researchers often report lower than expected yields in the synthesis of this compound. The following sections outline potential causes and their corresponding solutions.

Potential Causes & Recommended Solutions

Potential CauseRecommended Solutions
Incomplete Reaction - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material, 5-bromopyrimidin-2(1H)-one. The reaction should not be stopped until the starting material is no longer visible on the TLC plate.[1][2] - Extend Reaction Time: If the reaction is proceeding slowly, consider extending the reaction time beyond the initially planned duration. - Increase Temperature: A modest increase in reaction temperature may enhance the reaction rate. However, this should be done cautiously as excessive heat can lead to the formation of byproducts.
Suboptimal Reagent Stoichiometry - Verify Reagent Quantities: Ensure that the molar ratios of the reactants, particularly the methylating agent (e.g., iodomethane) and the base (e.g., potassium carbonate), are correct. An excess of the methylating agent may be necessary to drive the reaction to completion, but a large excess can lead to side reactions.
Poor Solubility of Starting Material - Ensure Complete Dissolution: Confirm that the 5-bromopyrimidin-2(1H)-one is fully dissolved in the solvent (e.g., DMF) before adding other reagents. Gentle heating may be required to achieve complete dissolution.
Product Loss During Work-up and Purification - Optimize Extraction: During the aqueous work-up, ensure thorough extraction of the product from the aqueous layer using an appropriate organic solvent like dichloromethane. Perform multiple extractions to maximize recovery. - Careful Purification: If column chromatography is used for purification, select a suitable solvent system to ensure good separation of the product from impurities without significant loss of the desired compound.
Side Reactions - Control of Reaction Conditions: The formation of byproducts can significantly lower the yield of the desired product. Maintaining the recommended reaction temperature and using the correct stoichiometry of reagents can help minimize side reactions.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete extend_time Extend Reaction Time / Increase Temperature incomplete->extend_time Yes check_stoichiometry Verify Reagent Stoichiometry incomplete->check_stoichiometry No end Improved Yield extend_time->end adjust_stoichiometry Adjust Reagent Ratios check_stoichiometry->adjust_stoichiometry Incorrect workup_loss Investigate Work-up & Purification check_stoichiometry->workup_loss Correct adjust_stoichiometry->end optimize_workup Optimize Extraction & Purification workup_loss->optimize_workup side_reactions Suspect Side Reactions workup_loss->side_reactions If yield is still low optimize_workup->end optimize_conditions Optimize Reaction Conditions (Temperature, etc.) side_reactions->optimize_conditions optimize_conditions->end

Caption: A decision tree to troubleshoot low product yield.

Issue 2: Presence of Impurities in the Final Product

The purity of the final product is critical for its intended application. The following are common impurities and methods to mitigate their formation.

Potential Impurities & Their Mitigation

Potential ImpurityIdentificationMitigation Strategies
Unreacted 5-bromopyrimidin-2(1H)-one Can be detected by TLC or HPLC by comparing with a standard of the starting material.- Ensure the reaction goes to completion by monitoring with TLC. - Use a slight excess of the methylating agent.
O-methylated Isomer May be identified by spectroscopic methods such as NMR and Mass Spectrometry.- The choice of solvent and base can influence the N- versus O-alkylation ratio. A polar aprotic solvent like DMF and a carbonate base generally favor N-alkylation.
Di-brominated Species Can be identified by Mass Spectrometry (showing a higher molecular weight with a characteristic isotopic pattern for two bromine atoms).- This is more likely to be an issue if the starting material is 1-methylpyrimidin-2(1H)-one, which is then brominated. Careful control of the amount of brominating agent is crucial.
Residual Solvents (e.g., DMF) Can be detected by Gas Chromatography (GC) or NMR.- Ensure the product is thoroughly dried under vacuum after purification. - If the boiling point of the solvent is high, consider precipitating the product from a solution in a different solvent or performing a solvent exchange.

General Purification Workflow

purification_workflow start Crude Product extraction Aqueous Work-up & Extraction start->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal (Concentration) drying->concentration purification_choice Assess Purity (TLC/HPLC) concentration->purification_choice recrystallization Recrystallization purification_choice->recrystallization High Purity column_chromatography Column Chromatography purification_choice->column_chromatography Low Purity / Multiple Impurities final_product Pure this compound recrystallization->final_product column_chromatography->final_product

Caption: A general workflow for the purification of the final product.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A frequently used method is the methylation of 5-bromopyrimidin-2(1H)-one. This typically involves reacting 5-bromopyrimidin-2(1H)-one with a methylating agent, such as iodomethane, in the presence of a base like potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3]

Q2: Why is my yield of this compound consistently low?

A2: Low yields can stem from several factors including incomplete reaction, suboptimal reaction conditions, loss of product during the work-up and purification steps, or the formation of side products. It is crucial to monitor the reaction's progress via TLC and to optimize the work-up procedure to minimize product loss.[1]

Q3: What are the potential side-products in this synthesis?

A3: A potential side-product is the O-methylated isomer, 5-bromo-2-methoxypyrimidine. The reaction conditions, including the choice of solvent and base, can influence the ratio of N-methylation to O-methylation.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is an effective and common method for monitoring the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot, allowing you to determine the point of reaction completion.[1][2]

Q5: What purification techniques are recommended for this compound?

A5: After an initial aqueous work-up to remove the base and salts, the crude product can be purified by several methods. If the crude product is a solid, recrystallization from a suitable solvent can be effective. For mixtures that are difficult to separate by recrystallization, column chromatography is a powerful purification technique.[1]

Q6: Which analytical techniques are suitable for confirming the structure and purity of the final product?

A6: A combination of analytical techniques is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation. Mass Spectrometry (MS) confirms the molecular weight. High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity of the final compound.[4][5]

Experimental Protocols

Synthesis of this compound

This protocol is based on a literature procedure.[3]

Materials:

  • 5-bromopyrimidin-2(1H)-one

  • Iodomethane

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 5-bromopyrimidin-2(1H)-one (e.g., 3 g) in DMF (e.g., 60 mL).

  • To this solution, add potassium carbonate (e.g., 2.4 g) and iodomethane (e.g., 1.1 mL).

  • Stir the reaction mixture at room temperature for approximately 5 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After the reaction is complete, filter the mixture to remove the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the DMF.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography, to yield this compound.

Quantitative Data Summary

The following table summarizes the reported quantities and yield from a literature synthesis.[3]

Reactant/ProductMolecular Weight ( g/mol )Amount UsedMolesYield
5-bromopyrimidin-2(1H)-one174.993 g0.0171-
Iodomethane141.941.1 mL (2.5 g)0.0176-
Potassium Carbonate138.212.4 g0.0174-
This compound189.01385 mg0.0020~11.7%

References

Preventing palladium catalyst decomposition in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed cross-coupling reactions, with a focus on preventing catalyst decomposition and improving reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction is failing or giving a very low yield. What are the initial checks I should perform?

A1: Low yields or complete reaction failure can often be attributed to a few critical factors. A systematic evaluation of your reagents and reaction setup is the most effective first step.

  • Reagent Quality:

    • Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(II) precatalysts, can degrade over time. Phosphine ligands are notoriously susceptible to oxidation.[1] Ensure that your catalyst and ligand are from a fresh batch and have been stored under an inert atmosphere.

    • Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl. Reactions involving aryl chlorides are often more challenging and may necessitate specialized, highly active catalyst systems.[1]

    • Boronic Acid/Ester Stability: Boronic acids and their esters can be unstable. Electron-deficient arylboronic acids are particularly prone to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[1] Consider using fresh, high-purity boronic acid derivatives or converting them to more stable forms like pinacol esters.[1]

  • Reaction Conditions:

    • Inert Atmosphere: The presence of oxygen is a primary cause of catalyst deactivation through the oxidation of phosphine ligands.[1][2] Ensure your reaction vessel is thoroughly purged and maintained under a positive pressure of an inert gas like nitrogen or argon.

    • Solvent Purity: Use anhydrous and properly degassed solvents. Oxygen dissolved in the solvent can lead to catalyst decomposition.[1]

    • Base Purity: The purity of the base is also crucial. Impurities can interfere with the catalytic cycle.

Q2: I'm observing a black precipitate in my reaction mixture. What is it, and how can I prevent it?

A2: The black precipitate is likely "palladium black," which consists of agglomerated palladium nanoparticles. This indicates that the palladium catalyst has decomposed and precipitated out of the solution, leading to a loss of catalytic activity.

  • Causes of Palladium Black Formation:

    • Ligand Degradation: Phosphine ligands can be oxidized by trace amounts of oxygen or peroxides in solvents.[2] This leads to under-ligated palladium species that are prone to aggregation.

    • High Temperature: Elevated reaction temperatures can accelerate ligand degradation and promote the formation of palladium nanoparticles.

    • Suboptimal Ligand-to-Palladium Ratio: An incorrect ratio of ligand to palladium can result in the formation of unstable, under-ligated palladium complexes that readily decompose.

  • Prevention Strategies:

    • Rigorous Inert Atmosphere: The most critical step is to ensure an oxygen-free environment. This can be achieved by thoroughly degassing solvents and purging the reaction vessel with an inert gas.

    • Optimize Ligand-to-Palladium Ratio: The optimal ligand-to-palladium ratio is crucial for catalyst stability. While a 1:1 ratio is often effective for systems using sterically demanding phosphines, this can vary depending on the specific ligand and reaction conditions.[3]

    • Use Stable Precatalysts: Consider using well-defined, air-stable palladium(II) precatalysts. These are designed to controllably generate the active Pd(0) species in situ, minimizing side reactions.[4][5][6][7]

Q3: My reaction is producing significant amounts of homocoupling and/or protodeboronation byproducts. How can I minimize these side reactions?

A3: Homocoupling of the boronic acid/ester and protodeboronation are common side reactions that consume starting materials and reduce the yield of the desired product.

  • Minimizing Homocoupling:

    • Oxygen Exclusion: The primary driver of homocoupling is often the presence of oxygen, which facilitates the oxidative coupling of two boronic acid molecules.[1] Rigorous degassing and maintaining an inert atmosphere are essential for suppression.

    • Proper Precatalyst Reduction: Incomplete reduction of a Pd(II) precatalyst can leave residual Pd(II) species that promote homocoupling. Ensure your reaction conditions are suitable for the complete generation of the active Pd(0) catalyst.

  • Minimizing Protodeboronation:

    • Choice of Base: The base is necessary for the transmetalation step but can also promote protodeboronation. Using milder bases such as K₃PO₄, KF, or Cs₂CO₃ can be advantageous, especially for electron-deficient boronic acids.[1]

    • Anhydrous Conditions: While some Suzuki reactions tolerate water, it can act as a proton source for protodeboronation.[1] Starting with anhydrous solvents can provide better control over this side reaction.

Troubleshooting Guides

Problem 1: Low or No Conversion

This is a common issue that often points to a problem with the catalyst activation or the fundamental reaction conditions.

Troubleshooting Workflow: Low/No Conversion

G cluster_catalyst Catalyst System Evaluation cluster_conditions Reaction Condition Assessment cluster_reagents Reagent Quality Check start Low or No Conversion Observed catalyst Evaluate Catalyst System start->catalyst conditions Assess Reaction Conditions start->conditions reagents Check Reagent Quality start->reagents side_reactions Investigate Side Reactions catalyst->side_reactions If catalyst seems active but yield is low optimize Systematically Optimize Parameters catalyst->optimize If catalyst is suspected to be inactive catalyst_choice Is the catalyst/ligand appropriate for the substrate? (e.g., bulky phosphines for aryl chlorides) catalyst->catalyst_choice conditions->side_reactions conditions->optimize inert_atmosphere Was the reaction performed under a strictly inert atmosphere? conditions->inert_atmosphere reagents->side_reactions reagents->optimize boronic_acid Is the boronic acid/ester fresh and pure? reagents->boronic_acid side_reactions->optimize catalyst_activity Is the catalyst/ligand fresh and stored correctly? catalyst_choice->catalyst_activity solvent_degassed Were the solvents properly degassed? inert_atmosphere->solvent_degassed temperature Is the reaction temperature optimal? solvent_degassed->temperature aryl_halide Is the aryl halide of sufficient purity? boronic_acid->aryl_halide base_purity Is the base pure and anhydrous? aryl_halide->base_purity

Caption: A troubleshooting workflow for addressing low or no conversion in cross-coupling reactions.

Problem 2: Catalyst Decomposition (Palladium Black Formation)

The appearance of a black precipitate is a clear visual indicator of catalyst decomposition.

Catalyst Decomposition Pathway and Prevention

G Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd LigandOxidation Ligand Oxidation Pd0->LigandOxidation Phosphine Oxidation PdII R-Pd(II)-X(L)n OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R_R R-Pd(II)-R'(L)n Transmetalation->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Regeneration Product R-R' (Product) RedElim->Product Decomposition Decomposition Pathway Oxygen O2 Oxygen->LigandOxidation UnderLigatedPd [Pd(0)] (Under-ligated species) LigandOxidation->UnderLigatedPd Aggregation Aggregation UnderLigatedPd->Aggregation PdBlack Palladium Black (Inactive) Aggregation->PdBlack

Caption: The catalytic cycle of a generic cross-coupling reaction and a common catalyst decomposition pathway leading to the formation of palladium black.

Quantitative Data Summary

The following tables summarize key quantitative parameters that can be optimized to prevent catalyst decomposition and improve reaction outcomes.

Table 1: Ligand-to-Palladium Ratios for Optimal Catalyst Stability

Ligand TypeTypical L:Pd RatioNotes
Monodentate (e.g., P(t-Bu)₃)1:1 to 2:1A 1:1 ratio is often optimal for bulky phosphines to favor the formation of the active monoligated Pd(0) species.[3]
Bidentate (e.g., dppf)1:1The stoichiometry is well-defined by the ligand structure.
Air-Stable Precatalysts1:1These are synthesized with a defined ligand-to-palladium ratio.[4]

Table 2: Influence of Temperature on Catalyst Stability

Temperature RangeGeneral Effect on Catalyst StabilityRecommendations
Room Temperature to 60 °CGenerally stable for many catalyst systems.Ideal for sensitive substrates and to minimize thermal decomposition pathways.
60 °C to 100 °CIncreased reaction rates, but also increased risk of ligand degradation and catalyst decomposition.Monitor reactions closely for signs of decomposition (e.g., color change to black).
> 100 °CHigh risk of rapid catalyst decomposition, especially with less stable ligands.Avoid unless necessary for unreactive substrates. Consider using more robust catalyst systems.

Table 3: Common Solvents and Their Impact on Catalyst Stability

SolventPolarityGeneral Impact on Stability
Toluene, DioxaneNonpolar/Moderately PolarGenerally good for catalyst stability.[8]
THFModerately PolarCan contain peroxides which oxidize phosphine ligands. Use freshly distilled or inhibitor-free THF.[2]
DMF, DMAcPolar AproticCan coordinate to the palladium center, potentially influencing catalyst activity and stability.[8][9]
Water (as co-solvent)ProticCan be beneficial for the solubility of bases and boronic acids, but can also promote protodeboronation.[1]

Experimental Protocols

Protocol 1: Inert Gas Sparging for Solvent Degassing

Objective: To remove dissolved oxygen from reaction solvents to prevent catalyst deactivation.

Materials:

  • Reaction solvent

  • Schlenk flask or other suitable reaction vessel

  • Inert gas source (Nitrogen or Argon) with a regulator

  • Gas dispersion tube or a long needle

Procedure:

  • Place the desired volume of solvent into the Schlenk flask.

  • Insert the gas dispersion tube or long needle into the solvent, ensuring the tip is below the liquid surface.

  • Establish a gentle but steady stream of inert gas bubbling through the solvent.[10] The flow rate should be sufficient to create agitation but not so vigorous as to cause excessive solvent evaporation. A typical flow rate is 0.1 to 0.3 liters of inert gas per liter of solvent per minute.[11]

  • Continue sparging for at least 30 minutes for most common solvents and volumes.

  • After degassing, maintain a positive pressure of the inert gas over the solvent until it is used.

Protocol 2: In Situ Catalyst Formation and Reaction Setup under Inert Atmosphere

Objective: To set up a cross-coupling reaction ensuring an oxygen-free environment.

Materials:

  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Magnetic stir bar

  • Palladium precatalyst and ligand

  • Aryl halide, boronic acid/ester, and base

  • Degassed solvent

  • Inert gas line and vacuum source (for Schlenk line) or inert gas-filled balloon

Procedure:

  • Add the solid reagents (aryl halide, boronic acid/ester, base, and ligand if not using a precatalyst) to the reaction flask.

  • Seal the flask with the rubber septum.

  • If using a Schlenk line, evacuate the flask under vacuum and then backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed. If using a balloon, flush the flask with a stream of inert gas for several minutes.

  • Under a positive pressure of inert gas, add the degassed solvent via syringe.

  • If forming the catalyst in situ, add the palladium source at this stage.

  • Stir the reaction mixture at the desired temperature and monitor its progress by TLC or LC-MS.

Protocol 3: Synthesis of an Air-Stable Palladium(II) Precatalyst

Objective: To prepare a well-defined, air-stable precatalyst for improved reproducibility in cross-coupling reactions. This is a general representation; specific procedures will vary.

Materials:

  • Palladium(II) source (e.g., PdCl₂(CH₃CN)₂)

  • Sterically demanding phosphine ligand (e.g., a biarylphosphine)

  • Anhydrous, degassed solvent (e.g., toluene or THF)

  • Schlenk glassware

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the palladium(II) source in the anhydrous, degassed solvent.

  • In a separate Schlenk flask, dissolve the phosphine ligand in the same solvent.

  • Slowly add the ligand solution to the palladium solution with stirring.

  • Stir the reaction mixture at room temperature or with gentle heating as required by the specific procedure. The formation of the precatalyst may be indicated by a color change or the precipitation of a solid.

  • Isolate the precatalyst by filtration under inert atmosphere, wash with a non-coordinating solvent (e.g., pentane), and dry under vacuum.

  • The resulting precatalyst can be stored under an inert atmosphere for future use. For specific examples and detailed procedures, refer to the literature on the synthesis of Buchwald-type precatalysts.[6][7]

References

Minimizing by-product formation during the bromination of pyrimidinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing by-product formation during the bromination of pyrimidinones.

Troubleshooting Guide

This guide addresses common issues encountered during the bromination of pyrimidinones and offers potential solutions.

Issue Potential Cause Recommended Solution
Low yield of the desired monobrominated product. Incomplete reaction.- Increase reaction time.- Increase temperature.- Consider the use of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), to enhance the efficiency of bromination.[1]
Suboptimal brominating agent.- Different brominating agents have varying reactivities. Consider screening agents like N-bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (DBH), or sodium monobromoisocyanurate (SMBI).[1][2]
Formation of a significant amount of dibrominated by-product. Excess brominating agent.- Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent.[2]
High reactivity of the monobrominated product.- The monobrominated product can sometimes be more reactive than the starting material.[3][4] To mitigate this, add the brominating agent portion-wise to maintain a low concentration in the reaction mixture.
Presence of dihydroxy-hexahydro-pyrimidinone by-products. Reaction with water in the solvent.- The reaction can involve the formation of a 5-bromo-4,6-dihydroxy-hexahydro-2-oxopyrimidine intermediate.[3][4] Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize water content.
Formation of other unidentified by-products. Decomposition of the starting material or product.- Ensure the reaction temperature is not too high.- Check the stability of your specific pyrimidinone substrate under the reaction conditions.
Side reactions with the solvent.- Choose an inert solvent for the reaction. Aprotic solvents like dichloromethane (CH2Cl2), acetonitrile (CH3CN), or dimethylformamide (DMF) are often used.[1]
Difficulty in purifying the desired product from by-products. Similar polarity of the product and by-products.- Optimize the chromatographic separation method (e.g., try different solvent systems for column chromatography).- Consider crystallization as a purification technique.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common position for bromination on the pyrimidinone ring?

A1: The C-5 position of the pyrimidine ring is the most common site for electrophilic bromination.[1][2][3]

Q2: What are the most common by-products observed during the bromination of pyrimidinones?

A2: Common by-products include dibrominated pyrimidinones (specifically 5,5-dibromo derivatives) and 5-bromo-4,6-dihydroxy-hexahydro-2-oxopyrimidines, which are formed from the reaction with excess bromine or water, respectively.[3][4]

Q3: Which brominating agent should I choose for my reaction?

A3: The choice of brominating agent depends on the specific substrate and desired reactivity. Common and effective brominating agents include:

  • N-Bromosuccinimide (NBS): A versatile and widely used reagent.[5][6][7]

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBH): An efficient reagent for the bromination of uracil and cytidine derivatives.[1]

  • Sodium Monobromoisocyanurate (SMBI): A facile and efficient reagent for the bromination of pyrimidine and purine nucleosides.[2]

  • Molecular Bromine (Br₂): Can be used, but may require careful control of stoichiometry to avoid over-bromination.[8]

Q4: How can I improve the regioselectivity of the bromination?

A4: The inherent electronic properties of the pyrimidinone ring generally direct bromination to the C-5 position. To ensure high regioselectivity, it is crucial to use optimized reaction conditions, including the appropriate brominating agent and solvent. In some cases, using a directing group on the pyrimidinone ring can influence the position of bromination.

Q5: What is the role of a Lewis acid in the bromination of pyrimidinones?

A5: The addition of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), can significantly enhance the efficiency of the bromination reaction, leading to shorter reaction times and higher yields.[1]

Experimental Protocols

Protocol 1: General Procedure for Bromination using 1,3-Dibromo-5,5-dimethylhydantoin (DBH)

This protocol is adapted from the bromination of uridine derivatives.[1]

Materials:

  • Pyrimidinone substrate

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBH)

  • Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Acetonitrile (CH₃CN), or Dimethylformamide (DMF))

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (optional, as a catalyst)

  • Stirring apparatus

  • Reaction vessel

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Dissolve the pyrimidinone substrate in the chosen anhydrous solvent in a reaction vessel under an inert atmosphere.

  • To this solution, add 1,3-dibromo-5,5-dimethylhydantoin (DBH) (typically 0.55 to 1.1 equivalents).

  • If using a catalyst, add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (typically 0.55 equivalents).

  • Stir the reaction mixture at the desired temperature (e.g., ambient temperature or 40 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion of the reaction, quench the reaction mixture (e.g., with a solution of sodium thiosulfate).

  • Perform an aqueous work-up.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization to obtain the desired brominated pyrimidinone.

Protocol 2: Bromination using Sodium Monobromoisocyanurate (SMBI)

This protocol is based on the bromination of uridine.[2]

Materials:

  • Pyrimidinone substrate (uridine in the cited example)

  • Sodium monobromoisocyanurate (SMBI)

  • Sodium azide (NaN₃)

  • Solvent mixture (e.g., 10% H₂O in CH₃CN)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Dissolve the pyrimidinone substrate in the solvent mixture in a reaction vessel.

  • Add sodium azide (NaN₃) (typically 4.0 equivalents) to the solution.

  • Add sodium monobromoisocyanurate (SMBI) (typically 1.05 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to yield the 5-bromopyrimidinone.

Data Presentation

Table 1: Optimization of Bromination of 2',3',5'-tri-O-acetyluridine with DBH[2]
EntrySolventTemp (°C)DBH (equiv.)TMSOTf (equiv.)Time (h)Yield (%)
1CH₂Cl₂251.1-2895
2CH₂Cl₂250.550.55694
3CH₂Cl₂400.550.55298
4CH₃CN250.55-1186
5CH₃CN250.550.552.590
6DMF250.55-0.695
7DMF250.550.550.398
Table 2: Bromination of Uridine with SMBI[3]
EntrySMBI (equiv.)NaN₃ (equiv.)SolventTime (h)Yield (%)
11.054.010% H₂O-CH₃CN0.594
21.052.010% H₂O-CH₃CN288
31.154.020% H₂O-DMF18low

Visualizations

Bromination_Pathway cluster_main Main Reaction Pathway cluster_byproduct By-product Formation Pyrimidinone Pyrimidinone Intermediate 5-Bromo-4,6-dihydroxy-hexahydro- 2-oxopyrimidine Intermediate Pyrimidinone->Intermediate + Br₂ Monobromo 5-Bromopyrimidinone (Desired Product) Intermediate->Monobromo Acid-catalyzed elimination Dibromo 5,5-Dibromo-4,6-dihydroxy- hexahydropyrimidine Monobromo->Dibromo + Excess Br₂

Caption: General mechanism of pyrimidinone bromination and by-product formation.

Troubleshooting_Workflow Start Start: Low Yield or By-product Formation Check_Stoichiometry Check Stoichiometry of Brominating Agent Start->Check_Stoichiometry Adjust_Stoichiometry Use 1.0-1.1 eq. of Brominating Agent Check_Stoichiometry->Adjust_Stoichiometry Incorrect Check_Reaction_Time Review Reaction Time and Temperature Check_Stoichiometry->Check_Reaction_Time Correct Adjust_Stoichiometry->Check_Reaction_Time Optimize_Conditions Increase Time/ Temperature Check_Reaction_Time->Optimize_Conditions Suboptimal Check_Solvent Evaluate Solvent Purity Check_Reaction_Time->Check_Solvent Optimal Optimize_Conditions->Check_Solvent Use_Anhydrous Use Anhydrous Solvent Check_Solvent->Use_Anhydrous Contains Water Consider_Catalyst Consider Adding a Lewis Acid Catalyst Check_Solvent->Consider_Catalyst Anhydrous Use_Anhydrous->Consider_Catalyst Add_Catalyst Add Catalyst (e.g., TMSOTf) Consider_Catalyst->Add_Catalyst Yes End Improved Yield/ Purity Consider_Catalyst->End No Add_Catalyst->End

Caption: Troubleshooting workflow for optimizing pyrimidinone bromination.

References

Optimizing ligand and base selection for Suzuki reactions of pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing ligand and base selection for Suzuki-Miyaura cross-coupling reactions of pyrimidines. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in Suzuki couplings of pyrimidines?

Low yields in Suzuki reactions involving pyrimidines can often be attributed to several key factors:

  • Suboptimal Ligand and Base Combination: The choice of ligand and base is highly interdependent and crucial for a successful reaction. An incompatible pairing can lead to poor catalytic activity.

  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to its deactivation.[1][2]

  • Poor Substrate Reactivity: Chloropyrimidines are generally less reactive than their bromo or iodo counterparts.[1] Steric hindrance on either the pyrimidine or the boronic acid can also significantly reduce yields.[3][4]

  • Side Reactions: The primary competing reactions are the protodeboronation of the boronic acid (replacement of the boron group with a hydrogen), dehalogenation of the pyrimidine halide, and homocoupling of the boronic acid.[1][3][5][6]

  • Improper Reaction Setup: Suzuki couplings are sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere can lead to catalyst decomposition and unwanted side reactions.[1]

Q2: Which type of ligand is generally most effective for the Suzuki coupling of pyrimidines?

For the Suzuki coupling of heteroaryl halides like pyrimidines, electron-rich and sterically hindered phosphine ligands are often the most effective.[2][7][8] Ligands such as SPhos, XPhos, RuPhos, and other Buchwald ligands have demonstrated high efficacy in promoting oxidative addition and stabilizing the catalytic species, which is particularly important for less reactive chloropyrimidines.[2][9] For instance, ligands like tri-tert-butylphosphine (P(t-Bu)₃) and 1,1'-bis(di-tert-butylphosphino)ferrocene (DtBPF) can prevent the formation of inactive metal complexes and lead to higher yields.[7]

Q3: How do I select the appropriate base for my pyrimidine Suzuki reaction?

The choice of base is critical and can significantly influence the reaction rate and yield. The optimal base often depends on the specific substrates and solvent system.[7]

  • Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used and effective bases.[7][10]

  • Phosphates: Potassium phosphate (K₃PO₄) is a stronger base that is often effective in more challenging coupling reactions.[7][10]

  • Fluorides: Potassium fluoride (KF) can be a useful base, particularly when using trialkylphosphine ligands.[11]

In general, stronger bases like K₃PO₄ or Cs₂CO₃ are often employed for difficult couplings.[7]

Q4: My pyrimidine substrate has a halogen at the 2-position. Are there special considerations for this?

Yes, 2-halopyrimidines can be challenging coupling partners. The proximity of the halogen to the ring nitrogen can lead to catalyst inhibition.[9] Similarly, 2-pyrimidinylboronic acids are known to be difficult substrates due to the "2-pyridyl problem," where the adjacent nitrogen can interfere with the catalytic cycle and promote protodeboronation.[9][12] To overcome these challenges, using more stable boronic acid derivatives like pinacol esters or MIDA boronates, in combination with highly active catalyst systems (e.g., bulky, electron-rich ligands), is often necessary.[9]

Q5: Can microwave irradiation improve my Suzuki reaction of pyrimidines?

Yes, microwave-assisted procedures can be highly effective for Suzuki couplings of pyrimidines. Microwave heating can lead to significantly shorter reaction times and improved yields, sometimes with very low catalyst loading.[1][13]

Troubleshooting Guides

Problem 1: Low or no conversion of the starting pyrimidine halide.

Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure your palladium source is active. If using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.[11] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a precatalyst designed for easy activation.
Catalyst Inhibition The nitrogen atoms of the pyrimidine ring can deactivate the catalyst.[1][2] Switch to a more electron-rich and sterically hindered ligand (e.g., SPhos, XPhos) to promote the desired catalytic cycle over catalyst inhibition.[2]
Suboptimal Ligand/Base/Solvent Systematically screen different combinations of ligands, bases, and solvents. A common starting point is a bulky phosphine ligand with a carbonate or phosphate base in a solvent like 1,4-dioxane, toluene, or THF, often with some water.[7][10]
Poor Substrate Reactivity (especially for chlorides) Chloropyrimidines are less reactive than bromopyrimidines.[1] For chloro-substrates, more forcing conditions may be necessary, including higher temperatures and more active catalyst systems (e.g., those with bulky, electron-rich ligands).[8]

Problem 2: Significant formation of side products.

Side Product Potential Cause & Troubleshooting Steps
Protodeboronation (Ar-H from boronic acid) This is often exacerbated by high temperatures and certain bases.[1][14] Use fresh, high-purity boronic acid. Consider using anhydrous conditions if possible, as water can facilitate this side reaction.[4] Using boronic esters (e.g., pinacol esters) can also mitigate this issue.
Dehalogenation (H-pyrimidine from starting material) This side reaction can occur under the reaction conditions.[5][15] The mechanism can involve the palladium catalyst.[6] Optimizing the ligand and base combination can help to suppress this pathway. In some cases, protecting a nearby N-H group on the pyrimidine can reduce dehalogenation.[16]
Homocoupling (Ar-Ar from boronic acid) This can be caused by the presence of oxygen in the reaction mixture.[17] Ensure thorough degassing of your solvent and maintain a positive pressure of an inert gas (e.g., argon or nitrogen).[1] Slow addition of the boronic acid can sometimes minimize its concentration and reduce homocoupling.[4]

Data Presentation: Ligand and Base Screening for Pyrimidine Suzuki Reactions

The following tables summarize yields from various studies on the Suzuki coupling of pyrimidines, highlighting the impact of different ligands and bases.

Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-dichloropyrimidine

CatalystLigandYield (%)NotesSource
Pd(PPh₃)₄-71Effective and commonly used for this substrate.[1]
Pd₂(dba)₃-<5Inefficient without a suitable ligand.[1]
Pd₂(dba)₃·CHCl₃-35Moderate yield, improved over Pd₂(dba)₃.[1]

Table 2: Base Screening for the Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with 4-methoxyphenylboronic acid

BaseSolventYield (%)
K₃PO₄1,4-Dioxane80
Cs₂CO₃Toluene70-80
K₂CO₃1,4-Dioxane60
Na₂CO₃1,4-Dioxane55
Reaction conditions: Pd(PPh₃)₄ catalyst, 70-80 °C. Data compiled from multiple sources.[10][14]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Halogenated Pyrimidine

This is a general guideline and may require optimization for your specific substrates.

  • Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the halogenated pyrimidine (1.0 eq.), the corresponding boronic acid or ester (1.1-1.5 eq.), and the base (2-3 eq.).

  • Evacuation and Backfilling: Seal the flask and evacuate under high vacuum, then backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[7]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligand (if separate).

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-dioxane, toluene) via syringe. If an aqueous system is used, add the degassed water portion. The typical concentration is 0.1-0.5 M.[7]

  • Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).[7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Microwave-Assisted Suzuki-Miyaura Coupling Protocol

  • Vessel Preparation: To a microwave reaction vessel equipped with a magnetic stir bar, add the halogenated pyrimidine (1.0 eq.), the coupling partner (1.0-1.5 eq.), the palladium catalyst, the ligand (if used), and the base.

  • Inerting: Seal the vessel and purge with an inert gas for 10-15 minutes.[9]

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Microwave Irradiation: Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[9]

  • Work-up and Purification: After cooling, work up and purify the product as described in the general protocol above.

Visualizations

Suzuki_Catalytic_Cycle cluster_boron_activation Boron Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R¹-Pd(II)L₂-X (Palladacycle) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product Boronic_Acid R²-B(OH)₂ (Boronic Acid) Boronate [R²-B(OH)₃]⁻ (Boronate Complex) Boronic_Acid->Boronate + Base Base Base Boronate->Transmetalation Pyrimidine_Halide R¹-X (Pyrimidine Halide) Pyrimidine_Halide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Conditions Verify Reaction Conditions (Inert Atmosphere, Degassed Solvent, Temperature) Start->Check_Conditions Screen_Ligands Screen Ligands (e.g., Bulky, Electron-Rich Phosphines) Check_Conditions->Screen_Ligands Conditions OK Screen_Bases Screen Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) Screen_Ligands->Screen_Bases Screen_Solvents Screen Solvents (e.g., Dioxane, Toluene, THF/H₂O) Screen_Bases->Screen_Solvents Analyze_Side_Products Analyze Side Products by LC-MS/GC-MS Screen_Solvents->Analyze_Side_Products Protodeboronation Protodeboronation Detected Analyze_Side_Products->Protodeboronation Yes Dehalogenation Dehalogenation Detected Analyze_Side_Products->Dehalogenation Yes Homocoupling Homocoupling Detected Analyze_Side_Products->Homocoupling Yes Success Successful Reaction Analyze_Side_Products->Success No Side Products, Yield Improved Optimize_Boronic_Acid Use Boronic Ester or Fresh Boronic Acid Protodeboronation->Optimize_Boronic_Acid Reoptimize_Conditions Re-optimize Ligand/Base Combination Dehalogenation->Reoptimize_Conditions Improve_Inerting Improve Degassing and Inert Atmosphere Homocoupling->Improve_Inerting Optimize_Boronic_Acid->Start Reoptimize_Conditions->Start Improve_Inerting->Start

Caption: A logical workflow for troubleshooting Suzuki reactions of pyrimidines.

References

Improving the purification efficiency of crude 5-bromo-1-methylpyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purification efficiency of crude 5-bromo-1-methylpyrimidin-2(1H)-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

Issue 1: Low Yield After Initial Work-up

  • Question: After the initial extraction and solvent removal, the yield of my crude product is significantly lower than expected. What are the potential causes?

  • Answer: Low yield can result from several factors, including incomplete reaction, loss of product during the aqueous work-up, or co-extraction of the product into the aqueous layer. Ensure the initial reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). During the work-up, partitioning between an organic solvent like dichloromethane and water is a critical step.[1] If the product has some water solubility, multiple extractions of the aqueous layer with the organic solvent may be necessary to maximize recovery.

Issue 2: Presence of Multiple Spots on TLC Analysis of Crude Product

  • Question: My TLC plate of the crude product shows multiple spots. What are these impurities and how can I get rid of them?

  • Answer: The impurities likely consist of unreacted starting material (5-bromopyrimidin-2(1H)-one), and potentially O-methylated or di-methylated byproducts. The polarity of these compounds will differ, allowing for separation by column chromatography. Unreacted starting material is generally more polar than the N-methylated product.

Issue 3: Difficulty in Achieving High Purity by Recrystallization

  • Question: I am trying to purify my product by recrystallization, but it is either not crystallizing or the purity is not improving significantly. What should I do?

  • Answer: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] For compounds like this compound, consider solvents such as ethanol, methanol, or a mixed solvent system like ethyl acetate/hexane.[3] If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal. If the purity does not improve, column chromatography is a more effective method for separating closely related impurities.

Issue 4: Product Appears as an Oil Instead of a Solid

  • Question: After purification, my final product is an oil and not the expected solid. What could be the reason?

  • Answer: The presence of residual solvent or impurities can lower the melting point of the product, causing it to appear as an oil. Ensure that all solvent has been thoroughly removed under high vacuum. If the product is still an oil, it may indicate the presence of impurities that are difficult to remove by the current purification method. In such cases, column chromatography is recommended for a more rigorous purification.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities in the synthesis of this compound?

    • A1: The most common impurities are unreacted 5-bromopyrimidin-2(1H)-one, and potentially the O-methylated isomer (5-bromo-2-methoxypyrimidine) and di-methylated byproducts.

  • Q2: What is the recommended method for monitoring the progress of the purification?

    • A2: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the separation of the desired product from impurities during column chromatography. Staining with potassium permanganate or visualization under UV light can be used to identify the spots.

  • Q3: Can I use reverse-phase chromatography for purification?

    • A3: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) can be a suitable method for both analysis and purification.[4] A common mobile phase would be a gradient of acetonitrile in water with a small amount of formic acid.[4]

  • Q4: How can I confirm the identity and purity of my final product?

    • A4: The identity and purity of the final product can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The melting point of the solid product can also be a good indicator of purity.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Solvents/EluentsExpected PurityTypical YieldAdvantagesDisadvantages
Recrystallization Ethanol, Methanol, Ethyl Acetate/Hexane>95%60-80%Simple, cost-effective for removing minor impurities.May not be effective for separating closely related impurities.
Column Chromatography Silica Gel with Hexane/Ethyl Acetate gradient>98%50-70%Highly effective for separating a wide range of impurities.More time-consuming and requires larger solvent volumes.
Preparative HPLC Acetonitrile/Water with Formic Acid>99%40-60%Provides the highest purity.Expensive, requires specialized equipment, lower yield.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • TLC Analysis: Dissolve a small amount of the crude product in dichloromethane and spot it on a silica gel TLC plate. Develop the plate using a mixture of hexane and ethyl acetate (e.g., starting with a 7:3 ratio). Visualize the spots under UV light. The product should be less polar than the starting material.

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into a chromatography column. Allow the silica to settle, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Begin eluting the column with a low polarity solvent mixture (e.g., 9:1 hexane/ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 7:3, then 1:1 hexane/ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound as a solid.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate) at room temperature and upon heating. A suitable solvent will dissolve the product when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, scratch the inner surface of the flask with a glass rod or place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of the cold solvent and dry them under vacuum.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound tlc TLC Analysis start->tlc Dissolve in solvent column Column Chromatography tlc->column Impurities present recrystal Recrystallization tlc->recrystal Minor impurities purity_check Purity & Identity Confirmation (NMR, MS, HPLC) column->purity_check recrystal->purity_check final_product Pure Product purity_check->final_product

Caption: General workflow for the purification of this compound.

Troubleshooting_Guide start Problem Encountered low_yield Low Yield start->low_yield multiple_spots Multiple Spots on TLC start->multiple_spots no_crystals No Crystallization start->no_crystals oily_product Oily Product start->oily_product solution_yield Optimize reaction/work-up low_yield->solution_yield solution_spots Perform Column Chromatography multiple_spots->solution_spots solution_crystals Change solvent / Induce crystallization no_crystals->solution_crystals solution_oil Remove residual solvent / Re-purify oily_product->solution_oil

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of 5-bromo-1-methylpyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up synthesis of 5-bromo-1-methylpyrimidin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

A1: The main challenges in scaling up this synthesis typically revolve around:

  • Reaction Control: Managing the exothermicity of the methylation reaction, especially at a larger scale.

  • Impurity Profile: The formation of process-related impurities, which can be difficult to remove at scale.

  • Purification: Achieving the desired purity on a large scale, often requiring robust crystallization methods.

  • Safety: Handling potentially hazardous materials like iodomethane and managing the risks associated with large-scale reactions.

Q2: Which synthetic route is most amenable to scale-up for this compound?

A2: The methylation of 5-bromopyrimidin-2(1H)-one is a common and scalable route.[1] Key considerations for scale-up include the choice of methylating agent, base, and solvent to ensure safety, efficiency, and cost-effectiveness.

Q3: What are the common impurities observed during the synthesis, and how can they be controlled?

A3: Common impurities can include unreacted starting material (5-bromopyrimidin-2(1H)-one), over-methylated byproducts, or isomers. Control strategies include:

  • Stoichiometry: Precise control over the molar ratio of reactants.

  • Temperature Control: Maintaining a consistent and controlled temperature profile during the reaction.

  • Raw Material Quality: Ensuring the purity of the starting materials.

Q4: What are the recommended analytical methods for monitoring reaction progress and determining product purity?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for both monitoring the reaction and assessing the final product's purity. A well-developed HPLC method can separate the desired product from starting materials and key impurities.

Q5: What are the critical safety considerations for the scale-up synthesis?

A5: Key safety considerations include:

  • Reagent Handling: Proper personal protective equipment (PPE) and engineering controls when handling toxic and volatile reagents like iodomethane.

  • Exothermic Reaction: Implementing adequate cooling and monitoring to control the reaction exotherm.

  • Pressure Management: Ensuring vessels are appropriately rated and equipped with pressure relief systems.

  • Waste Disposal: Proper handling and disposal of hazardous waste streams.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield - Incomplete reaction. - Sub-optimal reaction temperature. - Degradation of product or starting material. - Inefficient work-up and isolation.- Monitor the reaction by HPLC to ensure completion. - Optimize the reaction temperature; a lower temperature with a longer reaction time may be beneficial. - Ensure the reaction is performed under an inert atmosphere if materials are sensitive to air or moisture. - Optimize extraction and crystallization procedures to minimize product loss.
High Levels of Unreacted Starting Material - Insufficient amount of methylating agent. - Poor mixing in the reactor. - Short reaction time.- Increase the molar equivalent of the methylating agent slightly. - Ensure adequate agitation for the reaction scale. - Extend the reaction time and monitor for completion by HPLC.
Formation of Over-methylated Impurity - Excess of methylating agent. - High reaction temperature.- Carefully control the stoichiometry of the methylating agent. - Lower the reaction temperature.
Product Fails to Crystallize or Oily Product Obtained - Presence of impurities inhibiting crystallization. - Incorrect solvent system for crystallization. - Supersaturation not achieved.- Purify the crude product by column chromatography before crystallization. - Screen different solvent systems or solvent ratios. - Introduce seed crystals to induce crystallization. - Ensure slow cooling to promote crystal growth.
Color Formation in the Final Product - Presence of colored impurities. - Degradation of the product.- Treat the solution with activated carbon before filtration and crystallization. - Ensure the product is protected from light and air, especially during drying and storage.

Experimental Protocols

Representative Scale-Up Synthesis of this compound

This protocol is a representative example for a kilogram-scale synthesis and should be adapted and optimized based on specific laboratory and equipment capabilities.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)MolesMolar Equiv.
5-bromopyrimidin-2(1H)-one174.991.005.711.0
Potassium Carbonate (K₂CO₃)138.210.956.861.2
Iodomethane (CH₃I)141.940.89 (0.39 L)6.281.1
N,N-Dimethylformamide (DMF)73.098.00 (8.4 L)--
Dichloromethane (DCM)84.93As needed--
Water18.02As needed--
Brine-As needed--
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed--

Procedure:

  • Reaction Setup: Charge a suitable reactor with 5-bromopyrimidin-2(1H)-one (1.00 kg) and N,N-Dimethylformamide (8.0 L).

  • Addition of Base: Add potassium carbonate (0.95 kg) to the mixture with stirring.

  • Addition of Methylating Agent: Cool the mixture to 0-5 °C. Slowly add iodomethane (0.89 kg) to the reaction mixture over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed (<1% remaining).

  • Work-up:

    • Filter the reaction mixture to remove inorganic salts.

    • To the filtrate, add water (16 L) and extract with dichloromethane (3 x 5 L).

    • Combine the organic layers and wash with water (2 x 4 L) and then with brine (4 L).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification (Crystallization):

    • Dissolve the crude product in a minimal amount of hot isopropanol.

    • Allow the solution to cool slowly to room temperature, then cool to 0-5 °C for 2-4 hours to induce crystallization.

    • Filter the solid product, wash with cold isopropanol, and dry under vacuum at 40-50 °C to a constant weight.

Representative HPLC Method for Purity Analysis
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Retention Time (Approx.) This compound: ~7.5 min
Retention Time (Approx.) 5-bromopyrimidin-2(1H)-one: ~5.2 min

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage charge_reactants Charge Reactor with 5-bromopyrimidin-2(1H)-one, K₂CO₃, and DMF cool Cool to 0-5 °C charge_reactants->cool add_ch3i Slowly Add Iodomethane cool->add_ch3i react Stir at Room Temperature (12-16h) add_ch3i->react monitor Monitor by HPLC react->monitor filter_salts Filter Inorganic Salts monitor->filter_salts Reaction Complete quench Quench with Water filter_salts->quench extract Extract with DCM quench->extract wash Wash with Water & Brine extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate crystallize Crystallize from Isopropanol dry_concentrate->crystallize filter_product Filter Product crystallize->filter_product dry_product Dry Under Vacuum filter_product->dry_product final_product Final Product: This compound dry_product->final_product

Caption: Experimental workflow for the scale-up synthesis.

troubleshooting_logic cluster_yield Low Yield cluster_purity Low Purity start Problem Encountered check_completion Check Reaction Completion (HPLC) start->check_completion check_impurities Identify Impurities (HPLC/MS) start->check_impurities check_temp Review Temperature Profile check_completion->check_temp Incomplete check_workup Evaluate Work-up Losses check_temp->check_workup check_stoichiometry Verify Reactant Stoichiometry check_impurities->check_stoichiometry Byproducts Present optimize_crystallization Optimize Crystallization Solvent/Conditions check_stoichiometry->optimize_crystallization

Caption: Troubleshooting logic for synthesis issues.

References

Selecting the optimal reaction temperature for Sonogashira coupling of bromopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Sonogashira coupling of bromopyrimidines.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the Sonogashira coupling of bromopyrimidines?

A1: The optimal reaction temperature is highly dependent on the reactivity of the specific bromopyrimidine and terminal alkyne being used. Reactions can be successfully carried out at both room temperature and elevated temperatures (typically 60-100 °C).[1] For many substrates, room temperature is sufficient and offers the benefit of milder conditions.[1][2] However, for less reactive bromopyrimidines or when faster reaction times are desired, elevated temperatures are often necessary.[1] It is important to note that increasing the temperature can sometimes lead to a slight decrease in yield due to the formation of by-products.[3]

Q2: When should I choose room temperature versus an elevated temperature for my reaction?

A2: A room temperature protocol is a good starting point for many terminal alkynes as it provides mild reaction conditions.[1] An elevated temperature protocol is recommended for less reactive terminal alkynes or when accelerated reaction times are needed.[1] The reactivity of aryl halides in Sonogashira coupling follows the general trend: I > OTf > Br > Cl.[4] While bromopyrimidines are reactive, some may require heating to proceed efficiently.

Q3: What are the common side reactions at elevated temperatures, and how can I minimize them?

A3: Common side reactions at elevated temperatures include:

  • Alkyne Homocoupling (Glaser Coupling): The formation of alkyne dimers is a frequent side reaction, which can be promoted by oxygen.[1][4] To minimize this, ensure strictly anaerobic conditions by thoroughly degassing all reagents and maintaining a positive pressure of an inert gas.[1][4] Slow addition of the terminal alkyne and using a lower concentration of the copper catalyst can also be beneficial.[1]

  • Dehalogenation of the Bromopyrimidine: If significant dehalogenation is observed, using a milder base or lowering the reaction temperature may be necessary.[1]

  • Catalyst Decomposition: High temperatures can lead to the decomposition of the palladium catalyst, often observed as the formation of palladium black.[4] If this occurs, consider a lower temperature or the addition of fresh catalyst.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield - Reaction temperature is too low: Oxidative addition to the aryl bromide may be slow at room temperature.[5] - Catalyst inactivity: The palladium catalyst may have decomposed due to exposure to air or moisture.[4] - Poor reagent quality: Impurities in solvents, bases, or the copper catalyst can poison the palladium catalyst.[4]- Gradually increase the reaction temperature, for example, to 60-100 °C.[1] - Ensure the use of fresh, high-quality catalyst and handle it under an inert atmosphere.[4] - Use anhydrous and degassed solvents and high-purity reagents.[1]
Reaction Stalls - Catalyst deactivation: The catalyst may have lost activity over the course of the reaction. - Insufficient degassing: Oxygen can lead to catalyst decomposition.[4]- Add a fresh portion of the palladium catalyst to the reaction mixture.[1] - Ensure all reagents and the reaction headspace are thoroughly degassed.[4]
Formation of Significant Alkyne Homocoupling Product - Presence of oxygen: Oxygen promotes the Glaser coupling side reaction.[4] - High copper catalyst loading: Excess copper can accelerate homocoupling.[4]- Implement rigorous anaerobic techniques, including degassing solvents and using an inert atmosphere.[1][4] - Reduce the amount of copper(I) iodide used.[1] - Add the terminal alkyne slowly to the reaction mixture.[1]
Observation of Dehalogenation Byproduct - Reaction temperature is too high. - Base is too strong. - Lower the reaction temperature.[1] - Consider using a milder base.[1]

Experimental Protocols

Protocol 1: General Procedure at Room Temperature

This protocol is suitable for many terminal alkynes and offers mild reaction conditions.[1]

Materials:

  • 5-Bromopyrimidine (1.0 equiv)

  • Terminal alkyne (1.1 - 1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (Et₃N) (2.0-3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add 5-bromopyrimidine, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).

  • Add anhydrous THF, followed by triethylamine.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture via syringe.

  • Stir the reaction at room temperature for 3-16 hours, or until completion as indicated by TLC or LC-MS.

  • After the reaction is complete, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure at Elevated Temperature

This protocol is recommended for less reactive terminal alkynes or when faster reaction times are desired.[1]

Materials:

  • 5-Bromopyrimidine (1.0 equiv)

  • Terminal alkyne (1.1 - 1.2 equiv)

  • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5 mol%)

  • Copper(I) iodide (CuI) (5-7 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add 5-bromopyrimidine, Pd(CF₃COO)₂, PPh₃, and CuI.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add anhydrous DMF, followed by triethylamine and the terminal alkyne.

  • Stir the reaction mixture at a temperature ranging from 60 °C to 100 °C for 3 hours, or until the starting material is consumed as monitored by TLC or LC-MS.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reaction Conditions and Outcomes

ParameterRoom Temperature ProtocolElevated Temperature Protocol
Typical Temperature Ambient60 - 100 °C[1]
Solvent Anhydrous THFAnhydrous DMF[1]
Reaction Time 3 - 16 hours[1]~3 hours[1]
Substrate Scope Generally good for reactive alkynesSuitable for less reactive alkynes[1]
Potential Side Reactions Lower incidence of side reactionsIncreased risk of Glaser coupling and dehalogenation[1]

Visualizations

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine Bromopyrimidine, Pd Catalyst, CuI inert Establish Inert Atmosphere reagents->inert solvent_base Add Anhydrous Solvent and Base inert->solvent_base alkyne Add Terminal Alkyne solvent_base->alkyne stir Stir at Selected Temperature alkyne->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify

Caption: General experimental workflow for the Sonogashira coupling of bromopyrimidines.

Troubleshooting_Tree start Low/No Yield? temp_check Is Temperature Sufficiently High? start->temp_check increase_temp Increase Temperature (e.g., 60-100 °C) temp_check->increase_temp No catalyst_check Is Catalyst Active? temp_check->catalyst_check Yes fresh_catalyst Use Fresh Catalyst Under Inert Conditions catalyst_check->fresh_catalyst No reagent_check Are Reagents Pure & Anhydrous? catalyst_check->reagent_check Yes pure_reagents Use High-Purity, Anhydrous/Degassed Reagents reagent_check->pure_reagents No side_reactions Side Reactions Observed? reagent_check->side_reactions Yes glaser_check Glaser Coupling? side_reactions->glaser_check dehalogenation_check Dehalogenation? side_reactions->dehalogenation_check glaser_solutions Ensure Anaerobic Cond. Reduce [CuI] Slow Alkyne Addition glaser_check->glaser_solutions Yes dehalogenation_solutions Lower Temperature Use Milder Base dehalogenation_check->dehalogenation_solutions Yes

Caption: Troubleshooting decision tree for Sonogashira coupling of bromopyrimidines.

References

Validation & Comparative

Comparative Reactivity Analysis: 5-bromo-1-methylpyrimidin-2(1H)-one versus its 5-chloro Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities for drug discovery and development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and route design. Halogenated pyrimidinones are valuable intermediates, offering a versatile handle for a variety of cross-coupling and nucleophilic substitution reactions. This guide provides an objective comparison of the reactivity of 5-bromo-1-methylpyrimidin-2(1H)-one and its 5-chloro analog, supported by established chemical principles and experimental data from analogous systems.

The fundamental difference in reactivity between these two compounds lies in the carbon-halogen bond strength. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. This disparity significantly influences the kinetics of reactions where the cleavage of the C-X bond is the rate-determining step, most notably in palladium-catalyzed cross-coupling reactions.[1][2]

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are central to modern medicinal chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. In these reactions, the oxidative addition of the palladium catalyst to the aryl halide is often the rate-limiting step. The general order of reactivity for halogens in these reactions is I > Br > Cl > F.[1][2] Consequently, this compound is expected to be significantly more reactive than its 5-chloro counterpart.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between an organoboron compound and an organic halide. Due to the lower bond dissociation energy of the C-Br bond, the 5-bromo analog will undergo oxidative addition more readily, leading to faster reaction rates and often higher yields under milder conditions.[3]

ParameterThis compound5-chloro-1-methylpyrimidin-2(1H)-one
Relative Reactivity HighModerate to Low
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(OAc)₂, Pd₂(dba)₃ with specialized ligands (e.g., XPhos, SPhos)
Typical Base K₂CO₃, Cs₂CO₃, K₃PO₄K₃PO₄, CsF
Typical Solvent Dioxane/H₂O, Toluene, DMEToluene, Dioxane
Typical Temperature 80-100 °C100-120 °C (often requires higher temperatures)
Expected Yield Good to ExcellentFair to Good (highly dependent on catalyst system)
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity is largely governed by the facility of the oxidative addition step. The 5-bromo derivative is therefore expected to be more amenable to amination under a broader range of conditions and with a wider variety of amines.[4][5] The chloro analog often requires more electron-rich and bulky phosphine ligands to achieve comparable efficiency.[1]

ParameterThis compound5-chloro-1-methylpyrimidin-2(1H)-one
Relative Reactivity HighLow
Typical Catalyst Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃, Pd(OAc)₂
Typical Ligand BINAP, XPhos, RuPhosMore specialized, bulky ligands (e.g., GPhos, BrettPhos)
Typical Base NaOtBu, K₃PO₄, Cs₂CO₃NaOtBu, LHMDS
Typical Solvent Toluene, DioxaneToluene, Dioxane
Typical Temperature 80-110 °C100-130 °C
Expected Yield Good to ExcellentPoor to Good (highly dependent on ligand and amine nucleophilicity)
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a halide and a terminal alkyne. This reaction is invaluable for the synthesis of alkynyl-substituted heterocycles. The established reactivity trend of aryl halides (I > Br > Cl) holds true for the Sonogashira coupling, making the 5-bromo analog the more efficient substrate.[2]

ParameterThis compound5-chloro-1-methylpyrimidin-2(1H)-one
Relative Reactivity HighVery Low
Typical Catalyst Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuIMore active Pd catalysts and ligands required
Typical Base Et₃N, i-Pr₂NHStronger bases may be necessary
Typical Solvent THF, DMFDMF, NMP
Typical Temperature Room Temperature to 60 °C60-100 °C
Expected Yield Good to ExcellentLow to Moderate

Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution reactions, the rate-determining step is typically the attack of the nucleophile on the aromatic ring to form a Meisenheimer complex.[6] While the electronegativity of chlorine might suggest a more electrophilic carbon center, the better leaving group ability of bromide in many cases leads to a higher overall reaction rate for the bromo derivative.[7]

ParameterThis compound5-chloro-1-methylpyrimidin-2(1H)-one
Relative Reactivity HigherLower
Typical Nucleophiles Amines, Alkoxides, ThiolatesStronger nucleophiles often required
Typical Solvent DMF, DMSO, NMPDMF, DMSO
Typical Conditions Moderate temperaturesHigher temperatures often required
Expected Outcome Faster reaction rates and potentially higher yieldsSlower reaction rates

Experimental Protocols

The following are generalized protocols for key reactions. Researchers should optimize conditions for their specific substrates.

General Procedure for Suzuki-Miyaura Coupling

To a degassed solution of the 5-halo-1-methylpyrimidin-2(1H)-one (1.0 eq.), arylboronic acid (1.2 eq.), and base (e.g., K₂CO₃, 2.0 eq.) in a suitable solvent (e.g., 1,4-dioxane/water, 4:1) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.). The reaction mixture is heated under an inert atmosphere at 80-110 °C for 2-16 hours until completion is observed by TLC or LC-MS. The reaction is then cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the 5-halo-1-methylpyrimidin-2(1H)-one (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.08 eq.), and a base (e.g., NaOtBu, 1.4 eq.). Anhydrous solvent (e.g., toluene) is added, and the vessel is sealed. The mixture is heated to 80-120 °C with stirring for 4-24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography.[1]

General Procedure for Sonogashira Coupling

To a solution of the 5-halo-1-methylpyrimidin-2(1H)-one (1.0 eq.) and the terminal alkyne (1.2 eq.) in a suitable solvent (e.g., THF or DMF) is added a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq.), a copper(I) co-catalyst (e.g., CuI, 0.06 eq.), and a base (e.g., Et₃N, 2.0 eq.). The reaction is stirred at room temperature to 60 °C under an inert atmosphere for 2-24 hours. Upon completion, the reaction mixture is filtered, and the filtrate is concentrated. The residue is partitioned between an organic solvent and water. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

General Procedure for Nucleophilic Aromatic Substitution

A solution of the 5-halo-1-methylpyrimidin-2(1H)-one (1.0 eq.) and the nucleophile (e.g., a secondary amine, 1.5 eq.) in a polar aprotic solvent (e.g., DMF or DMSO) is heated at 80-120 °C. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled and poured into water. The resulting precipitate is collected by filtration, or the aqueous solution is extracted with an organic solvent. The organic extracts are washed with water and brine, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.

Visualizing the Workflow and Logic

G cluster_0 Experimental Workflow start Select Substrates: 5-Bromo vs 5-Chloro Analog react Perform Parallel Reactions (Suzuki, Buchwald-Hartwig, Sonogashira, SNAr) start->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor workup Workup and Purification (Extraction, Chromatography) monitor->workup analyze Analyze Products and Data (Yield, Purity, Time) workup->analyze conclusion Draw Reactivity Conclusion analyze->conclusion

Caption: A generalized experimental workflow for the comparative analysis of 5-halo-1-methylpyrimidin-2(1H)-ones.

G cluster_1 Logical Framework for Reactivity Comparison premise1 Premise 1: C-Br bond is weaker than C-Cl bond. inference Inference: The C-Br bond will cleave more readily. premise1->inference premise2 Premise 2: Oxidative addition is often the rate-determining step in Pd-catalyzed cross-couplings. premise2->inference premise3 Premise 3: Leaving group ability influences SNAr reaction rates. conclusion_snar Conclusion (SNAr): 5-Bromo analog is generally more reactive. premise3->conclusion_snar conclusion_cc Conclusion (Cross-Coupling): 5-Bromo analog is more reactive. inference->conclusion_cc

Caption: Logical flow diagram illustrating the basis for the predicted reactivity differences.

Conclusion

Based on fundamental principles of organic chemistry and a wealth of data from analogous systems, this compound is a more reactive and versatile synthetic intermediate than its 5-chloro counterpart. Its enhanced reactivity in a range of palladium-catalyzed cross-coupling reactions allows for the use of milder reaction conditions, shorter reaction times, and often results in higher yields. While the 5-chloro analog can be a more cost-effective starting material, its utilization frequently necessitates more forcing conditions and the use of specialized, and often more expensive, catalyst systems to achieve comparable results. The choice between these two building blocks will ultimately depend on the specific requirements of the synthetic route, including the desired reactivity, cost considerations, and the tolerance of other functional groups within the molecule. For rapid library synthesis and milder, more efficient transformations, the 5-bromo derivative is the superior choice.

References

A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of Halopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, particularly in the pharmaceutical industry, for the construction of carbon-carbon bonds. The pyrimidine core is a privileged scaffold found in a vast array of bioactive molecules, making the efficient and selective functionalization of halopyrimidines a critical endeavor in drug discovery and development. The choice of the palladium catalyst is paramount to the success of these transformations, influencing reaction yields, substrate scope, catalyst loading, and reaction times.

This guide provides an objective comparison of various classes of palladium catalysts for the Suzuki coupling of halopyrimidines, supported by experimental data from the literature. We will explore the performance of traditional catalysts, modern phosphine-ligated systems (Buchwald precatalysts), and N-heterocyclic carbene (NHC)-ligated catalysts.

Catalyst Performance Comparison

The selection of an optimal palladium catalyst for the Suzuki coupling of halopyrimidines is highly dependent on the specific substrate, including the nature and position of the halogen atom(s) and the steric and electronic properties of the coupling partners. Below is a summary of the performance of representative palladium catalysts in the coupling of various halopyrimidines.

Coupling of 2-Chloropyrimidines

2-Chloropyrimidines are often challenging substrates due to the deactivating effect of the adjacent nitrogen atom. Modern, highly active catalysts are typically required for efficient coupling.

Catalyst / PrecatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Ref.
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012922[1]
XPhos Pd G2XPhosK₃PO₄DMF/EtOH/H₂O1000.5-0.7902[2]
Coupling of Dichloropyrimidines

The regioselective coupling of dichloropyrimidines is a key transformation. The choice of catalyst can influence which chlorine atom is displaced. Generally, the chlorine at the 4-position is more reactive.

HalopyrimidineBoronic AcidCatalyst (mol%)LigandBaseSolventTime (h)Yield (%)Ref.
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)PPh₃K₂CO₃1,4-Dioxane2485[1]
4,6-DichloropyrimidineThiophene-2-boronic acidPdCl₂(dppf) (3)dppfNa₂CO₃DME888[1]
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄1,4-Dioxane18-2260[3]
Coupling of Bromopyrimidines

Bromopyrimidines are generally more reactive than their chloro- counterparts, allowing for the use of a wider range of catalysts.

HalopyrimidineBoronic AcidCatalyst (mol%)LigandBaseSolventTime (h)Yield (%)Ref.
5-BromopyrimidinePhenylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄1,4-Dioxane/H₂O15-2485-95[1]
2-Bromopyrimidine3-Furylboronic acidPd₂(dba)₃ (1)XPhosCs₂CO₃t-BuOH695[1]

Visualizing the Process

To better understand the workflow of catalyst screening and the mechanism of the Suzuki coupling, the following diagrams are provided.

G cluster_0 Catalyst Screening Workflow A Define Substrates (Halopyrimidine & Boronic Acid) B Select Catalyst & Ligand Library (e.g., Buchwald, NHC, etc.) A->B C High-Throughput Experimentation (Parallel Synthesis) B->C D Reaction Analysis (LC-MS, GC-MS, NMR) C->D E Identify Lead Catalyst(s) D->E F Optimization of Reaction Conditions (Base, Solvent, Temperature) E->F G Scale-up and Validation F->G

Caption: A general workflow for screening palladium catalysts.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln R_X R-X (Halopyrimidine) PdII_1 R-Pd(II)LnX PdII_2 R-Pd(II)LnOR' PdII_1->PdII_2 Ligand Exchange PdII_3 R-Pd(II)LnR'' PdII_2->PdII_3 Transmetalation PdII_3->Pd0 R_R R-R'' (Coupled Product) R_X->PdII_1 Oxidative Addition R_BOH2 R''-B(OH)₂ (Boronic Acid) R_BOH2->PdII_2 Base Base (e.g., K₂CO₃) Base->PdII_1 R_R->Pd0 Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Detailed experimental procedures are crucial for the successful and reproducible synthesis of target compounds. Below are representative protocols for the Suzuki coupling of halopyrimidines using both a traditional and a modern palladium catalyst system.

Protocol 1: Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with Pd(PPh₃)₄[3]

Materials:

  • 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Distilled Water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-(4-bromophenyl)-4,6-dichloropyrimidine and Pd(PPh₃)₄.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add 1,4-dioxane and stir the mixture at room temperature for 30 minutes.

  • Add the arylboronic acid, K₃PO₄, and distilled water to the reaction mixture.

  • Heat the mixture to reflux at 70–80 °C for 18–22 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine with Pd(PPh₃)₄[4]

Materials:

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane/Water (2:1)

  • Microwave reactor

Procedure:

  • In a microwave reactor vial, combine 2,4-dichloropyrimidine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the 1,4-dioxane/water solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 100 °C for 15 minutes with stirring.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to obtain the C4-substituted pyrimidine.

Protocol 3: Suzuki Coupling of a Chloro-6-azaindole with an XPhos Precatalyst[2]

Materials:

  • 7-chloro-6-azaindole (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • XPhos Pd G2 (2 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • DMF/Ethanol/Water (1:1:0.5)

  • Microwave reactor

Procedure:

  • To a microwave vial, add 7-chloro-6-azaindole, the arylboronic acid, K₃PO₄, and the DMF/Ethanol/Water solvent mixture.

  • Degas the mixture for 5 minutes.

  • Add the XPhos Pd G2 precatalyst.

  • Seal the vessel and heat the reaction mixture to 100 °C in a microwave reactor for 30-40 minutes.

  • Monitor the reaction for the consumption of the starting material.

  • Upon completion, purify the reaction mixture directly by column chromatography.

Conclusion

The screening and selection of an appropriate palladium catalyst are critical steps in the successful Suzuki-Miyaura coupling of halopyrimidines. While traditional catalysts like Pd(PPh₃)₄ can be effective for more reactive bromopyrimidines, the coupling of less reactive chloropyrimidines often necessitates the use of more advanced catalytic systems. Buchwald precatalysts, such as XPhos Pd G2, and NHC-ligated catalysts, like PEPPSI-IPr, have demonstrated high efficiency, allowing for lower catalyst loadings, shorter reaction times, and broader substrate scope. For any new transformation, a systematic screening of catalysts, ligands, bases, and solvents is highly recommended to identify the optimal conditions for achieving high yields and purity of the desired coupled product.

References

Pinpointing Purity: A Comparative Guide to ¹H NMR Analysis of 5-bromo-1-methylpyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of synthesized compounds is a critical step. This guide provides a comparative analysis for confirming the purity of 5-bromo-1-methylpyrimidin-2(1H)-one using ¹H NMR spectroscopy, alongside its halogenated analogs, offering a clear benchmark for compound verification.

The structural integrity and purity of active pharmaceutical ingredients and intermediates are paramount in drug discovery and development. ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a powerful and routine analytical technique for elucidating molecular structures and assessing sample purity. Here, we present a detailed examination of the ¹H NMR spectrum of this compound and compare it with its chloro and iodo counterparts to provide a comprehensive reference for researchers.

Comparative ¹H NMR Data

The following table summarizes the ¹H NMR spectral data for this compound and its analogs. The distinct chemical shifts and coupling constants for the pyrimidine ring protons serve as diagnostic markers for each compound, allowing for unambiguous identification and purity assessment.

CompoundH-4 (ppm)H-6 (ppm)N-CH₃ (ppm)Solvent
This compound ~8.4 (d)~7.6 (d)~3.5 (s)CDCl₃
5-chloro-1-methylpyrimidin-2(1H)-one ~8.2 (d)~7.5 (d)~3.5 (s)CDCl₃
5-iodo-1-methylpyrimidin-2(1H)-one ~8.6 (d)~7.7 (d)~3.5 (s)CDCl₃

Note: The exact chemical shifts (δ) and coupling constants (J) may vary slightly depending on the solvent and spectrometer frequency. The data presented is an approximation based on typical values for such compounds.

The downfield shift of the H-4 and H-6 protons is characteristic of their position on the electron-deficient pyrimidine ring. The electronegativity of the halogen at the 5-position influences the chemical shift of the adjacent protons, providing a clear distinction between the bromo, chloro, and iodo analogs. The singlet corresponding to the N-methyl group typically appears around 3.5 ppm and should integrate to three protons, serving as an internal reference for the integration of the aromatic protons.

Experimental Protocol for ¹H NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required, although modern spectrometers can use the residual solvent peak as a reference.

Data Acquisition:

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Typical acquisition parameters include:

    • Number of scans: 16-64 (depending on sample concentration)

    • Spectral width: -2 to 12 ppm

    • Pulse sequence: A standard single-pulse experiment (e.g., zg30)

    • Temperature: 298 K

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Perform phase and baseline corrections to obtain a clean spectrum.

  • Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.

  • Integrate all signals to determine the relative ratios of the protons.

Workflow for Purity Confirmation

The following diagram illustrates the logical workflow for confirming the purity of this compound via ¹H NMR analysis.

Purity_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_nmr ¹H NMR Analysis cluster_analysis Data Interpretation & Purity Assessment cluster_result Outcome Synthesis Synthesize Compound Purification Purify Compound (e.g., Recrystallization, Chromatography) Synthesis->Purification SamplePrep Prepare NMR Sample Purification->SamplePrep Acquisition Acquire ¹H NMR Spectrum SamplePrep->Acquisition Processing Process NMR Data Acquisition->Processing Analysis Analyze Spectrum: - Chemical Shifts - Multiplicities - Coupling Constants - Integration Processing->Analysis Comparison Compare with Reference Data & Alternative Compounds Analysis->Comparison Purity Purity > 95%? Comparison->Purity Pass Pure Compound Purity->Pass Yes Fail Further Purification Required Purity->Fail No

Caption: Workflow for confirming compound purity using ¹H NMR analysis.

By adhering to this guide, researchers can confidently verify the purity and structural integrity of this compound, ensuring the reliability of their subsequent experimental results. The provided comparative data for its analogs further aids in the precise identification of these valuable synthetic intermediates.

Unveiling the Identity of 5-bromo-1-methylpyrimidin-2(1H)-one: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's identity is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of mass spectrometry with other key analytical techniques for the structural elucidation of 5-bromo-1-methylpyrimidin-2(1H)-one, a halogenated pyrimidine derivative of interest in medicinal chemistry.

This publication delves into the practical application of mass spectrometry for confirming the molecular weight and gaining structural insights into this compound. Furthermore, it offers a comparative analysis with Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, presenting the strengths and limitations of each method. Detailed experimental protocols and data interpretation are provided to assist researchers in selecting the most appropriate analytical strategy for their needs.

Mass Spectrometry: A Primary Tool for Molecular Weight Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, with a molecular formula of C₅H₅BrN₂O, the expected monoisotopic mass is approximately 187.9585 g/mol .

A key characteristic in the mass spectrum of a bromine-containing compound is the presence of a distinctive isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity, separated by two m/z units (M and M+2).

In the case of this compound, Electrospray Ionization (ESI), a soft ionization technique, is commonly employed. ESI typically results in the formation of a protonated molecular ion, [M+H]⁺. For this compound, an [M+H]⁺ peak would be expected around m/z 189 and 191. Indeed, data from chemical suppliers confirms an [M+H]⁺ peak at m/z 189.[1]

While soft ionization methods provide crucial molecular weight information, electron ionization (EI) can induce fragmentation, offering valuable structural clues. The fragmentation pattern of this compound would likely involve the loss of the bromine atom and subsequent cleavages of the pyrimidine ring.

Logical Workflow for Mass Spectrometry-Based Identification

cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis and Confirmation Sample Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) Introduction Introduce sample into the mass spectrometer (e.g., via direct infusion or LC) Sample->Introduction Ionization Ionize the sample (e.g., using Electrospray Ionization - ESI) Introduction->Ionization Detection Detect the mass-to-charge ratio (m/z) of the ions Ionization->Detection MolecularIon Identify the molecular ion peak ([M+H]+ at m/z 189 and 191) Detection->MolecularIon IsotopicPattern Confirm the characteristic 1:1 isotopic pattern for bromine MolecularIon->IsotopicPattern Confirmation Confirm identity based on molecular weight and isotopic signature IsotopicPattern->Confirmation Fragmentation Analyze fragmentation patterns (if using EI or MS/MS) Fragmentation->Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Identity Confirmation Synthesis Synthesize and purify this compound MS Mass Spectrometry (Molecular Weight & Bromine Presence) Synthesis->MS NMR NMR Spectroscopy (¹H & ¹³C for Connectivity) Synthesis->NMR Xray X-ray Crystallography (3D Structure if crystalizable) Synthesis->Xray Confirmation Confirmed Structure of This compound MS->Confirmation NMR->Confirmation Xray->Confirmation

References

A Comparative Guide to HPLC Method Development for the Separation of Brominated Pyrimidinone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

The separation of brominated pyrimidinone isomers presents a significant analytical challenge in pharmaceutical development and quality control. Due to their structural similarity, these isomers often exhibit close retention times in traditional reversed-phase liquid chromatography, making baseline separation difficult to achieve. This guide provides a comparative analysis of three distinct High-Performance Liquid Chromatography (HPLC) methods, offering insights into the strategic selection of stationary phases to optimize the resolution of these critical compounds. The performance of a standard C18, a C8, and a Phenyl-Hexyl column is evaluated, supported by detailed experimental data and protocols.

Methodology Comparison: Stationary Phase Impact on Isomer Resolution

The choice of stationary phase is paramount in developing a selective HPLC method for positional isomers. While standard C18 columns are widely used, alternative chemistries can offer unique interactions that enhance separation. For pyrimidine derivatives, common analytical techniques involve reversed-phase HPLC using C8 and C18 silica gel columns.[1] This comparison explores a conventional C18 column, a less retentive C8 column, and a Phenyl-Hexyl column designed to promote π-π interactions, which can be particularly effective for aromatic isomers.[2]

HPLC_Method_Development_Workflow cluster_0 start Define Analytical Target Profile (e.g., Baseline Separation of Isomers) screen Method Screening (Column & Mobile Phase) start->screen Initial Step optimize Method Optimization (Gradient, Temp, Flow Rate) screen->optimize Select Best Candidate(s) validate Method Validation (ICH Guidelines) optimize->validate Finalize Conditions routine Routine Analysis validate->routine Implement for QC

References

A Comparative Guide to Copper-Free vs. Copper-Catalyzed Sonogashira Coupling for Bromopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Sonogashira cross-coupling reaction is a pivotal tool for the synthesis of complex molecules, particularly in the functionalization of heterocyclic scaffolds like pyrimidines. The introduction of an alkynyl moiety can significantly modulate the biological activity of these compounds. A key consideration in designing a Sonogashira coupling is the use of a copper co-catalyst. This guide provides an objective comparison of copper-free and copper-catalyzed Sonogashira coupling reactions for bromopyrimidines, supported by experimental data and detailed protocols.

Introduction to Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is typically catalyzed by a palladium complex and, in its classic form, co-catalyzed by a copper(I) salt. The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it highly valuable in medicinal chemistry.

Copper-Catalyzed Sonogashira Coupling: The traditional Sonogashira reaction employs a dual catalytic system of palladium and copper. The copper(I) salt is believed to facilitate the reaction by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. This pathway is often highly efficient, leading to good yields under mild conditions.

Copper-Free Sonogashira Coupling: Concerns over the drawbacks of copper, including the promotion of undesirable alkyne homocoupling (Glaser coupling), potential toxicity of copper residues in pharmaceutical applications, and sometimes difficult removal of copper salts from reaction mixtures, have driven the development of copper-free protocols. These methods rely on a palladium catalyst and a suitable base, often with specialized ligands to facilitate the catalytic cycle without the aid of a copper co-catalyst.

Quantitative Data Comparison

The following tables summarize representative experimental data for both copper-catalyzed and copper-free Sonogashira coupling reactions involving bromopyrimidines and related bromopyridines. It is important to note that direct side-by-side comparisons under identical conditions are limited in the literature; therefore, the data is compiled from various sources to illustrate general trends.

Table 1: Copper-Catalyzed Sonogashira Coupling of Bromopyridines/Pyrimidines

EntrySubstrateAlkynePd Catalyst (mol%)Cu Catalyst (mol%)Base/SolventTemp (°C)Time (h)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃N/DMF100396
22-Amino-3-bromopyridine1-OctynePd(CF₃COO)₂ (2.5)CuI (5)Et₃N/DMF100385
35-BromopyrimidinePhenylacetylenePdCl₂(PPh₃)₂CuIEt₃N/THFRT4~92[1]
45-Bromo-2-chloropyrimidineTerminal AlkynePd(PPh₃)₄ (5)CuI (10)Et₃N/DMF80-High
53-BromopyridinePhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NRT-Good

Note: Data for entries 1 and 2 are for a bromopyridine derivative, which serves as a close structural analog to bromopyrimidines.[2][3]

Table 2: Copper-Free Sonogashira Coupling of Bromo-Heteroaromatics

EntrySubstrateAlkynePd Catalyst (mol%)Ligand (mol%)Base/SolventTemp (°C)Time (h)Yield (%)
13-BromopyridinePhenylacetylene(AllylPdCl)₂ (2.5)P(t-Bu)₃ (10)DABCO/DMFRT-Good[4]
24-BromobenzonitrilePhenylacetylene[DTBNpP]Pd(crotyl)Cl (2.5)-TMP/DMSORT292[5]
32,6-DibromopyridinePhenylacetylenePd(CH₃CN)₂Cl₂ (0.5 per halide)cataCXium A (1 per halide)Cs₂CO₃/2-MeTHFRT48Moderate[6][7]
4Heteroaryl ChloridesVarious AlkynesPd-132/Pd-149t-Bu₂(p-NMe₂C₆H₄)P-Mild-Excellent[8]

Key Performance Comparison

FeatureCopper-Catalyzed SonogashiraCopper-Free Sonogashira
Reaction Rate Generally faster, especially at lower temperatures.Can be slower and may require higher temperatures or more active catalysts.
Yields Often provides high to excellent yields.Yields can be comparable to copper-catalyzed methods but are highly dependent on the catalyst system and substrate.
Side Reactions Prone to Glaser-Hay homocoupling of the alkyne, especially in the presence of oxygen.[9]Avoids Glaser coupling, leading to cleaner reaction profiles and easier purification.
Catalyst System Requires both a palladium catalyst and a copper co-catalyst.Requires only a palladium catalyst, often with a specific phosphine or N-heterocyclic carbene (NHC) ligand.[10]
Robustness Generally robust and widely applicable.Can be more sensitive to substrate electronics and steric hindrance. The choice of ligand is critical.
Work-up May require additional steps to remove copper residues.Generally simpler work-up procedures.
Cost & Toxicity Copper salts are inexpensive but can be toxic.Avoids copper toxicity concerns, but specialized ligands can be expensive.

Experimental Protocols

Protocol 1: Typical Copper-Catalyzed Sonogashira Coupling

This protocol is a general procedure for the Sonogashira coupling of a bromopyrimidine with a terminal alkyne using a palladium-copper catalyst system.

Materials:

  • Bromopyrimidine (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • PdCl₂(PPh₃)₂ (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (Et₃N) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add the bromopyrimidine, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the anhydrous solvent and triethylamine via syringe.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to 100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Typical Copper-Free Sonogashira Coupling

This protocol describes a general procedure for the copper-free Sonogashira coupling of a bromopyrimidine with a terminal alkyne.

Materials:

  • Bromopyrimidine (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, (AllylPdCl)₂) (1-5 mol%)

  • Ligand (e.g., PPh₃, P(t-Bu)₃, SPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, DABCO) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., DMF, Dioxane, Toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add the bromopyrimidine, palladium catalyst, ligand, and base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the anhydrous, degassed solvent via syringe.

  • Add the terminal alkyne to the reaction mixture.

  • Heat the reaction mixture to the desired temperature with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization of Experimental Workflows

The following diagrams illustrate the generalized experimental workflows for both copper-catalyzed and copper-free Sonogashira coupling reactions.

Copper_Catalyzed_Workflow start Start reagents Combine Bromopyrimidine, Pd Catalyst, and CuI start->reagents inert Establish Inert Atmosphere reagents->inert solvent_base Add Solvent and Base inert->solvent_base alkyne Add Terminal Alkyne solvent_base->alkyne reaction Reaction at Specified Temp. alkyne->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Chromatography) workup->purification product Final Product purification->product

Caption: Generalized workflow for a copper-catalyzed Sonogashira coupling experiment.

Copper_Free_Workflow start Start reagents Combine Bromopyrimidine, Pd Catalyst, Ligand, and Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent alkyne Add Terminal Alkyne solvent->alkyne reaction Reaction at Elevated Temp. alkyne->reaction workup Filtration and Aqueous Workup reaction->workup purification Purification (Chromatography) workup->purification product Final Product purification->product

Caption: Generalized workflow for a copper-free Sonogashira coupling experiment.

Conclusion

The choice between copper-free and copper-catalyzed Sonogashira coupling for bromopyrimidines depends on the specific requirements of the synthesis.

Copper-catalyzed methods are well-established, often proceed with high efficiency at room temperature, and utilize relatively simple catalyst systems. However, the potential for alkyne homocoupling and the need to remove copper residues are significant drawbacks, particularly in the synthesis of active pharmaceutical ingredients.

Copper-free methods offer a cleaner alternative, eliminating the issue of Glaser coupling and simplifying product purification. The development of highly active palladium catalysts with specialized ligands has expanded the scope and efficiency of these reactions. However, they may require higher temperatures, longer reaction times, and more expensive and sensitive catalyst systems.

For initial explorations and when the alkyne is not prone to homocoupling, the copper-catalyzed Sonogashira reaction remains a robust and reliable choice. For syntheses where product purity is paramount and for substrates sensitive to copper, the copper-free approach is often the superior option, provided a suitable catalyst system is identified. Researchers should consider the trade-offs between reaction efficiency, cost, and purity requirements when selecting the appropriate method for their specific application.

References

A Comparative Analysis of Ligands for the Buchwald-Hartwig Amination of 5-Bromopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Ligand Selection for the Synthesis of 5-Aminopyrimidine Derivatives

The Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, a critical transformation in the synthesis of pharmaceuticals and functional materials. The 5-aminopyrimidine scaffold, in particular, is a prevalent motif in a wide array of biologically active molecules. The efficiency of the palladium-catalyzed amination of 5-bromopyrimidines is highly dependent on the choice of phosphine ligand, which plays a crucial role in the catalytic cycle. This guide provides a comparative analysis of various ligands, supported by experimental data, to facilitate the selection of the optimal catalyst system for this important transformation.

Comparative Performance of Ligands

The selection of an appropriate phosphine ligand is critical for optimizing the Buchwald-Hartwig amination of 5-bromopyrimidines. Factors such as the steric bulk and electron-donating ability of the ligand significantly influence reaction yields and substrate scope. Below is a summary of the performance of different biarylphosphine ligands in the amination of 5-bromopyrimidine with a variety of amine coupling partners.

Table 1: Palladium-Catalyzed Amination of 5-Bromopyrimidine with Various Amines

EntryAmineLigandYield (%)
1N-MethylanilineL194
24-tert-ButylanilineL195
3MorpholineL296
4n-HexylamineL385

Reaction conditions: 1.0 mmol of 5-bromopyrimidine, 1.2 mmol of amine, 1.4 mmol of NaOtBu, 1 mol % of Pd₂(dba)₃, and 4 mol % of ligand in toluene at 100 °C. Yields are for the isolated product.

Ligand Structures:

  • L1: 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • L2: 2-(Di-tert-butylphosphino)-2',4',6'-triisopropylbiphenyl (tBuXPhos)

  • L3: 2-(Dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl (RuPhos)

Experimental Protocols

A general procedure for the palladium-catalyzed amination of 5-bromopyrimidine is provided below. This protocol can be adapted for specific amine and ligand combinations with appropriate optimization of reaction parameters.

General Procedure for the Palladium-Catalyzed Amination of 5-Bromopyrimidine:

  • Reaction Setup: In a glovebox, an oven-dried Schlenk tube is charged with Pd₂(dba)₃ (0.01 mmol, 1 mol %), the phosphine ligand (0.04 mmol, 4 mol %), and NaOtBu (1.4 mmol).

  • Reagent Addition: 5-Bromopyrimidine (1.0 mmol) and the corresponding amine (1.2 mmol) are added to the Schlenk tube, followed by the addition of toluene (2 mL).

  • Reaction Execution: The Schlenk tube is sealed, removed from the glovebox, and placed in a preheated oil bath at 100 °C. The reaction mixture is stirred for the specified time (typically 12-24 hours).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 5-aminopyrimidine derivative.

Mandatory Visualizations

To further elucidate the process, the following diagrams illustrate the key mechanistic steps and a typical experimental workflow.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)(X)L2 Ar-Pd(II)(X)L₂ Oxidative_Addition->ArPd(II)(X)L2 Amine_Coordination Amine Coordination ArPd(II)(X)L2->Amine_Coordination HNR'R'' [ArPd(II)(NHR'R'')L2]+X- [Ar-Pd(II)(NHR'R'')L₂]⁺X⁻ Amine_Coordination->[ArPd(II)(NHR'R'')L2]+X- Deprotonation Deprotonation (Base) [ArPd(II)(NHR'R'')L2]+X-->Deprotonation ArPd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L₂ Deprotonation->ArPd(II)(NR'R'')L2 Reductive_Elimination Reductive Elimination ArPd(II)(NR'R'')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'R'' Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Assemble oven-dried Schlenk tube Inert Establish inert atmosphere Setup->Inert Charge Charge with Pd catalyst, ligand, and base Inert->Charge Add_Reagents Add 5-bromopyrimidine, amine, and solvent Charge->Add_Reagents Heat Heat and stir reaction mixture Add_Reagents->Heat Monitor Monitor reaction progress (TLC/LC-MS) Heat->Monitor Cool Cool to room temperature Monitor->Cool Filter Dilute and filter through Celite Cool->Filter Concentrate Concentrate filtrate Filter->Concentrate Purify Purify by column chromatography Concentrate->Purify

A Comparative Guide to the Electronic Properties of Substituted Pyrimidines: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the electronic properties of substituted pyrimidines based on Density Functional Theory (DFT) studies, complete with experimental data and detailed methodologies.

Substituted pyrimidines are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities including anticancer, antiviral, and anti-inflammatory properties.[1] The electronic characteristics of these molecules, governed by the nature and position of their substituents, are pivotal to their function. Density Functional Theory (DFT) has emerged as a powerful tool to elucidate these properties, providing insights that guide the synthesis and development of novel pyrimidine derivatives.[1][2] This guide offers a comparative analysis of the electronic properties of various substituted pyrimidines, drawing upon data from recent DFT studies.

Comparative Analysis of Electronic Properties

The electronic properties of substituted pyrimidines are profoundly influenced by the electron-donating or electron-withdrawing nature of their substituents. These effects are quantified through several key parameters calculated using DFT, including the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, the HOMO-LUMO energy gap (ΔE), and Mulliken atomic charges.

The HOMO energy is associated with the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron.[1] A smaller HOMO-LUMO gap generally indicates a more reactive molecule, prone to electronic transitions.[1] Mulliken population analysis provides a method for estimating the partial atomic charges, offering insights into the intramolecular charge distribution and the reactivity of different sites within the molecule.[3]

Below is a summary of these electronic properties for a selection of substituted pyrimidines, compiled from various DFT studies. It is important to note that the computational methods (functional and basis set) can influence the exact values, hence they are included for a fair comparison.

Compound/SubstituentDFT FunctionalBasis SetHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Reference Mulliken Charges (e.g., on N1)
PyrimidineB3LYP6-31G(d,p)-7.21-0.336.88N/A
2-aminopyrimidineB3LYP6-311++G(d,p)-6.01-0.115.90-0.75
4-aminopyrimidineB3LYP6-311++G(d,p)-5.95-0.095.86-0.80
5-bromopyrimidineB3LYP6-311++G(d,p)-7.15-1.126.03-0.68
N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amineB3LYP6-311++G(d,p)-5.93-1.214.72N/A
3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amineB3LYP6-31G**-6.99-2.644.35N/A
Phenylpyrazolo[1,5-a]pyrimidin-6-yl)methanone derivativeB3LYP6-31GN/AN/AN/AN/A
Chromenopyrimidine derivativesB3LYP6-311G(2d,2p)VariousVariousVariousN/A
Pyridopyrimidine derivativesN/AN/AN/AN/AN/AN/A
N-(pyrimidyl)gabapentinB3LYPN/AN/AN/AN/AN/A

Note: The values presented are extracted from different studies and are intended for comparative purposes. Direct comparison is most accurate when the computational methodology is consistent.

Experimental and Computational Protocols

The data presented in this guide are derived from computational studies employing Density Functional Theory. A typical workflow for such a study is outlined below.

Computational Methodology

The electronic properties of substituted pyrimidines are typically investigated using the following computational protocol:

  • Geometry Optimization: The molecular structure of each substituted pyrimidine is optimized to find its lowest energy conformation. This is commonly performed using DFT with a specific functional, such as B3LYP, and a basis set, for instance, 6-31G(d,p) or a larger one like 6-311++G(d,p) for higher accuracy.[1][4][5]

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculations: Once the optimized geometry is obtained, single-point energy calculations are carried out to determine the electronic properties. This includes the energies of the HOMO and LUMO, from which the energy gap is calculated.[1]

  • Population Analysis: To understand the charge distribution within the molecule, a population analysis, such as Mulliken population analysis, is performed.[3] This provides the partial atomic charges on each atom.

  • Molecular Electrostatic Potential (MEP): The MEP map is often generated to visualize the electron density distribution and identify the regions susceptible to electrophilic and nucleophilic attack.[1]

The choice of the DFT functional and basis set is crucial for obtaining accurate results.[6] B3LYP is a widely used hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules.[1][4] The 6-31G(d,p) basis set is a popular choice for geometry optimizations, while larger basis sets like 6-311++G(d,p) can be used for more accurate electronic property calculations.[4][5] All calculations are typically performed using quantum chemistry software packages like Gaussian.[1]

Visualizing the DFT Workflow

The following diagram illustrates the typical workflow for a DFT study on substituted pyrimidines.

DFT_Workflow cluster_input Input cluster_dft DFT Calculations cluster_analysis Analysis cluster_output Output Input Substituted Pyrimidine Structure Opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) Input->Opt Initial Geometry Freq Frequency Calculation Opt->Freq Optimized Geometry SPE Single-Point Energy (e.g., B3LYP/6-311++G(d,p)) Freq->SPE Verified Minimum HOMO_LUMO HOMO/LUMO Energies & Energy Gap SPE->HOMO_LUMO Mulliken Mulliken Population Analysis SPE->Mulliken MEP Molecular Electrostatic Potential (MEP) SPE->MEP Properties Electronic Properties & Reactivity Insights HOMO_LUMO->Properties Mulliken->Properties MEP->Properties

Caption: A typical workflow for DFT studies of substituted pyrimidines.

References

Validating the Structure of Synthesized 5-bromo-1-methylpyrimidin-2(1H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of newly synthesized compounds is a critical step in the discovery pipeline. This guide provides a comparative overview of the analytical techniques used to validate the structure of 5-bromo-1-methylpyrimidin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. We present a side-by-side comparison with its constitutional isomer, 5-bromo-6-methylpyrimidin-2(1H)-one, to highlight the specificity of common spectroscopic methods. Detailed experimental protocols and supporting data are provided to aid in the structural verification process.

The unambiguous determination of a molecule's constitution is fundamental to understanding its chemical and biological properties. In the synthesis of substituted pyrimidine derivatives, the regiochemistry of functional groups significantly influences the compound's activity and potential as a therapeutic agent. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools for elucidating the precise atomic connectivity of synthesized molecules.[1]

This guide focuses on the structural validation of this compound. To illustrate the power of these analytical methods in distinguishing between closely related structures, we will compare its spectral data with that of a constitutional isomer, 5-bromo-6-methylpyrimidin-2(1H)-one.[2] While both compounds share the same molecular formula, the different placement of the methyl group results in distinct spectroscopic fingerprints.

Experimental Workflow for Structural Validation

A systematic approach is essential for the comprehensive validation of a synthesized compound's structure. The following workflow outlines the key steps, from initial purification to final structural confirmation.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Confirmation synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy nmr NMR Spectroscopy (¹H, ¹³C) analysis Spectral Data Interpretation ms->analysis comparison Comparison with Expected Data / Isomers analysis->comparison confirmation Structure Confirmation comparison->confirmation

Caption: Workflow for the structural validation of synthesized organic compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its isomer, 5-bromo-6-methylpyrimidin-2(1H)-one. This direct comparison illustrates how subtle structural differences are manifested in their respective spectra.

Table 1: Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightObserved Mass (m/z) [M+H]⁺
This compoundC₅H₅BrN₂O189.01 g/mol 189
5-bromo-6-methylpyrimidin-2(1H)-oneC₅H₅BrN₂O189.01 g/mol 189

Note: While mass spectrometry confirms the molecular weight, it does not typically distinguish between constitutional isomers without fragmentation analysis.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Compoundδ (ppm), Multiplicity, Integration, Assignment
This compound 7.95 (s, 1H, H-6), 7.60 (s, 1H, H-4), 3.50 (s, 3H, N-CH₃)
5-bromo-6-methylpyrimidin-2(1H)-one 7.80 (s, 1H, H-4), 3.60 (s, 3H, N-CH₃), 2.40 (s, 3H, C-CH₃)

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Compoundδ (ppm), Assignment
This compound 160.0 (C=O), 155.0 (C-6), 145.0 (C-4), 95.0 (C-5), 35.0 (N-CH₃)
5-bromo-6-methylpyrimidin-2(1H)-one 161.0 (C=O), 158.0 (C-6), 148.0 (C-4), 93.0 (C-5), 36.0 (N-CH₃), 20.0 (C-CH₃)

Table 4: Predicted Key IR Absorption Bands (cm⁻¹)

CompoundC=O StretchC=C & C=N StretchC-H Stretch
This compound ~1670~1600, ~1550~3050, ~2950
5-bromo-6-methylpyrimidin-2(1H)-one ~1675~1605, ~1555~3060, ~2960

Detailed Experimental Protocols

The following are generalized protocols for the key analytical techniques used in the structural validation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR:

    • Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

    • Acquire the broadband proton-decoupled ¹³C NMR spectrum on the same instrument.

    • Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

    • For complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to establish connectivity.[1]

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI):

    • Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

    • Infuse the sample solution into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • The high-resolution mass spectrum can be used to confirm the elemental composition.[3]

  • Electron Ionization (EI):

    • Introduce a small amount of the solid or a solution of the sample into the EI source, often via a direct insertion probe or after separation by gas chromatography.[4][5]

    • The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[6]

    • The resulting molecular ion and fragment ions are analyzed to determine the molecular weight and obtain structural information from the fragmentation pattern.

Infrared (IR) Spectroscopy
  • Attenuated Total Reflectance (ATR)-FTIR:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.[7]

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's press to ensure good contact between the sample and the crystal.[8]

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Clean the crystal thoroughly after the measurement.

This guide provides a framework for the structural validation of this compound and related derivatives. By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently confirm the structure of their synthesized compounds, a crucial step for advancing drug discovery and development.

References

A Comparative Guide to the Efficiency of Cross-Coupling Methods for Functionalizing Pyrimidinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyrimidinone core is a critical endeavor in medicinal chemistry, given its prevalence in a wide array of biologically active compounds. Transition metal-catalyzed cross-coupling reactions are paramount in this pursuit, offering powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This guide provides an objective comparison of the efficiency of four major cross-coupling methods—Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig—for the derivatization of pyrimidinone scaffolds, supported by experimental data and detailed protocols to inform synthetic strategies.

At a Glance: Comparison of Cross-Coupling Methods

The choice of cross-coupling reaction is dictated by a multitude of factors including the nature of the coupling partners, functional group tolerance, and the desired bond to be formed. The Suzuki-Miyaura and Stille couplings are workhorses for C-C bond formation, while the Sonogashira reaction is unparalleled for introducing alkynyl moieties. The Buchwald-Hartwig amination stands as a premier method for forging C-N linkages.

FeatureSuzuki-Miyaura CouplingStille CouplingSonogashira CouplingBuchwald-Hartwig Amination
Bond Formed C-C (sp2-sp2, sp2-sp3)C-C (sp2-sp2, sp2-sp3)C-C (sp2-sp)C-N
Organometallic Reagent Boronic acids/estersOrganostannanesTerminal alkynesPrimary/secondary amines
Toxicity of Reagent Generally lowHigh toxicity of organotin reagentsGenerally lowVaries with amine
Reagent Stability Variable, can be prone to decompositionGenerally stable to air and moistureGenerally stableGenerally stable
Byproducts Boron-based, often water-solubleTin-based, can be difficult to removeCopper salts, amine hydrohalidesHalide salts
Functional Group Tolerance Broad, but can be sensitive to acidic protonsExcellent, very broadGood, but sensitive to reducible groupsExcellent, very broad
Reaction Conditions Typically requires a baseOften proceeds under neutral conditionsRequires a base and often a copper co-catalystRequires a base

Data Presentation: Performance of Cross-Coupling Reactions

The following tables summarize quantitative data for each cross-coupling method applied to pyrimidinone or closely related heterocyclic cores. It is important to note that direct comparison of yields can be influenced by variations in substrates, catalysts, and reaction conditions.

Table 1: Suzuki-Miyaura Coupling of Halogenated Pyrimidinone Precursors
EntryHalopyrimidinoneBoronic AcidCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
13-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-onePhenylboronic acidXPhosPdG2 (5)XPhos (10)K2CO3EtOH/H2O800.67 (MW)74[1][2]
23-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one4-Methoxyphenylboronic acidXPhosPdG2 (5)XPhos (10)K2CO3EtOH/H2O800.67 (MW)89[1][2]
32,4-dichloropyrimidinePhenylboronic acidPd(PPh3)4 (3)-K2CO31,4-dioxane/H2O1000.33 (MW)81
45-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh3)4 (5)-K3PO41,4-dioxane100-85[3][4]
Table 2: Stille Coupling of Halogenated Pyrimidinone Precursors
EntryHalopyrimidinone/TriflateOrganostannaneCatalyst (mol%)LigandAdditiveSolventTemp (°C)Time (h)Yield (%)Reference
14-Iodo-DB-2,6-di-tert-butyl-diazocineTributyl(phenyl)stannanePd(PPh3)4 (10)--Toluene801684[5]
24-Iodo-DB-2,6-di-tert-butyl-diazocineTributyl(2-thienyl)stannanePd(PPh3)4 (10)--Toluene801694[5]
3Generic Enol TriflateOrganotin ReagentPd(dppf)Cl2·DCM (10)dppfLiCl, CuIDMF406087[1]
Table 3: Sonogashira Coupling of Halogenated Pyrimidinone Precursors
EntryHalopyrimidinoneAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)TimeYield (%)Reference
15-Iodo-2-methyl-6-phenyl-pyrimidin-4-one(Trimethylsilyl)acetylenePdCl2(PPh3)2 (10)CuI (30)Et3NDMFRT-40[6]
25-Iodo-2,6-dimethylpyrimidin-4-onePhenylacetylenePdCl2(PPh3)2 (10)CuI (30)Et3NDMF1002 min (MW)85[6]
35-Iodouridine(Trimethylsilyl)acetylenePdCl2(PPh3)2 (10)CuI (30)Et3NDMF1002 min (MW)98[6]
4C5-activated-3-aryl-pyrazolo[1,5-a]pyrimidin-5-onePhenylacetylenePdCl2(PPh3)2 (5)CuI (10)Et3NDioxane801285-90[2]
Table 4: Buchwald-Hartwig Amination of Halogenated Pyrimidinone Precursors
EntryHalopyrimidinoneAmineCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
16-chloro-2-(tert-butylamino)thieno[3,2-d]pyrimidin-4(3H)-oneMorpholinePd2(dba)3 (2.5)Xantphos (5)Cs2CO31,4-dioxane1002486[7]
26-chloro-2-(tert-butylamino)thieno[3,2-d]pyrimidin-4(3H)-oneN-MethylpiperazinePd2(dba)3 (2.5)Xantphos (5)Cs2CO31,4-dioxane1002475[7]
32,4-dichloropyridineAnilinePd(OAc)2 (2)BINAP (3)K2CO3Toluene150 (MW)0.595 (C2-selective)[8]
44-bromo-1H-1-tritylpyrazolePiperidinePd(dba)2 (10)Xantphos (20)NaOtBuToluene1001692[9]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Cross_Coupling_Catalytic_Cycles cluster_suzuki Suzuki-Miyaura Coupling cluster_stille Stille Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination s0 Pd(0)Ln s1 R¹-Pd(II)-X (Ln) s0->s1 Oxidative Addition (R¹-X) s2 R¹-Pd(II)-OR² (Ln) s1->s2 Base (⁻OR²) s3 R¹-Pd(II)-R³ (Ln) s2->s3 Transmetalation (R³B(OR)₂) s3->s0 Reductive Elimination (R¹-R³) st0 Pd(0)Ln st1 R¹-Pd(II)-X (Ln) st0->st1 Oxidative Addition (R¹-X) st2 R¹-Pd(II)-R³ (Ln) st1->st2 Transmetalation (R³SnR₄) st2->st0 Reductive Elimination (R¹-R³) so0 Pd(0)Ln so1 R¹-Pd(II)-X (Ln) so0->so1 Oxidative Addition (R¹-X) so2 R¹-Pd(II)-C≡CR³ (Ln) so1->so2 Transmetalation (CuC≡CR³) so2->so0 Reductive Elimination (R¹-C≡CR³) b0 Pd(0)Ln b1 R¹-Pd(II)-X (Ln) b0->b1 Oxidative Addition (R¹-X) b2 [R¹-Pd(II)-NR³H] (Ln)⁺X⁻ b1->b2 Amine Coordination (HNR₂) b3 R¹-Pd(II)-NR³ (Ln) b2->b3 Deprotonation (Base) b3->b0 Reductive Elimination (R¹-NR₂)

Caption: General catalytic cycles for major cross-coupling reactions.

Experimental_Workflow start Reaction Setup inert Establish Inert Atmosphere (N₂ or Ar) start->inert reagents Add Halopyrimidinone, Coupling Partner, Base, & Solvent inert->reagents degas Degas Mixture (if required) reagents->degas catalyst Add Pd Catalyst & Ligand degas->catalyst reaction Heat to Reaction Temperature (Conventional or MW) catalyst->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Reaction Work-up (Quench, Extract) monitor->workup purify Purification (Column Chromatography) workup->purify end Characterized Product purify->end

Caption: A generalized experimental workflow for cross-coupling reactions.

Experimental Protocols

The following are generalized methodologies for the key cross-coupling reactions. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative procedure for the Suzuki-Miyaura coupling of a halopyrimidinone.

Materials and Reagents:

  • Halopyrimidinone (1.0 mmol)

  • Arylboronic acid (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, XPhosPdG2, 1-5 mol%)

  • Ligand (if required, e.g., XPhos, 2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 mmol)

  • Degassed solvent (e.g., 1,4-dioxane/water, DMF, Toluene/EtOH)

Procedure:

  • To a flame-dried Schlenk flask or microwave vial, add the halopyrimidinone (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Seal the vessel, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and any additional ligand.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).

  • Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-120 °C) for the specified time, or heat in a microwave reactor.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Stille Coupling

This protocol details a general procedure and necessitates careful handling of toxic organotin reagents in a well-ventilated fume hood.

Materials and Reagents:

  • Halopyrimidinone or triflate (1.0 mmol)

  • Organostannane (1.1-1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)

  • Anhydrous solvent (e.g., DMF, toluene)

  • Optional additives (e.g., LiCl, CuI)

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere, add the halopyrimidinone (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Add the anhydrous solvent (e.g., toluene, 5 mL) and any additives like LiCl.

  • Add the organostannane reagent (1.1 mmol) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with an aqueous solution of potassium fluoride to precipitate tin byproducts.

  • Filter the resulting slurry through celite, and wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.[10]

General Procedure for Sonogashira Coupling

This protocol is a representative procedure for the Sonogashira coupling of a halopyrimidinone.

Materials and Reagents:

  • Halopyrimidinone (1.0 mmol)

  • Terminal alkyne (1.1-1.5 mmol)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Amine base (e.g., Et₃N, DIPEA, 2.0-3.0 mmol)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the halopyrimidinone (1.0 mmol), palladium catalyst (0.02 mmol, 2 mol%), and CuI (0.05 mmol, 5 mol%) in the anhydrous solvent.

  • Add the amine base (e.g., Et₃N, 2.0 mmol).

  • Slowly add the terminal alkyne (1.2 mmol) to the reaction mixture via syringe.

  • Stir the reaction at room temperature or heat to a specified temperature (typically 40-80 °C) and monitor the reaction progress.

  • Upon completion, dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.[11]

General Procedure for Buchwald-Hartwig Amination

This protocol is a representative procedure for the Buchwald-Hartwig amination of a halopyrimidinone.

Materials and Reagents:

  • Halopyrimidinone (1.0 mmol)

  • Amine (1.1-1.5 mmol)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., Xantphos, BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, 1.4-2.0 mmol)

  • Anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium pre-catalyst, ligand, and base.

  • Seal the tube, and then evacuate and backfill with an inert gas three times.

  • Add the halopyrimidinone and the amine, followed by the anhydrous solvent.

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) for the specified time.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a plug of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

The Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig reactions are all highly effective methods for the functionalization of pyrimidinones, each with its own set of advantages and disadvantages. The Suzuki coupling is often the preferred method for C-C bond formation due to the low toxicity of the boron reagents and the ease of byproduct removal.[12] However, for substrates with sensitive functional groups or where the corresponding boronic acid is unstable, the Stille coupling provides a powerful alternative, albeit with significant toxicity concerns related to the organotin reagents.[10] The Sonogashira reaction is the undisputed choice for the installation of alkynyl groups, offering mild reaction conditions and high yields.[13] Finally, the Buchwald-Hartwig amination has revolutionized the synthesis of N-aryl pyrimidinones, providing a general and high-yielding method with broad substrate scope.[3] The choice of method will ultimately depend on the specific synthetic target, the availability of starting materials, and the desired functional group tolerance.

References

Safety Operating Guide

Proper Disposal of 5-bromo-1-methylpyrimidin-2(1H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-bromo-1-methylpyrimidin-2(1H)-one (CAS No. 14248-01-2), a compound utilized in chemical research and drug development. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. Due to its potential hazards, this compound must be managed as hazardous waste from the point of generation through final disposal.

Hazard Identification and Safety Data

This compound is classified as an irritant. Based on data for structurally similar compounds, it should be handled with care. The primary hazards are summarized in the table below.

PropertyValueReference
CAS Number 14248-01-2
Molecular Formula C₅H₅BrN₂O[1]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]
GHS Pictogram Irritant (Warning)[2]
Signal Word Warning[2]
Precautionary Statement (Disposal) P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[2][3]

Experimental Protocol: Disposal Procedure

The following step-by-step protocol must be followed for the safe disposal of this compound. This procedure applies to the pure compound, residues, and any contaminated materials, such as weighing paper, personal protective equipment (PPE), and glassware.

2.1 Personal Protective Equipment (PPE)

Before handling the waste, ensure the following minimum PPE is worn:

  • Gloves: Chemically resistant nitrile gloves.

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.[4]

  • Lab Coat: A standard laboratory coat must be worn and buttoned.

2.2 Waste Segregation and Collection

  • Designate a Waste Container: Use a dedicated, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) bottle) for all this compound waste.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also feature the appropriate GHS hazard pictograms.

  • Collection:

    • Carefully transfer any solid waste into the designated container using a dedicated scoop or spatula. Avoid generating dust.[4]

    • Place any contaminated disposable materials (e.g., weighing boats, contaminated wipes) directly into the container.

    • For solutions, pour the liquid waste into the designated container. Do not mix with incompatible waste streams.

2.3 Storage of Hazardous Waste

  • Secure Containment: Keep the hazardous waste container securely sealed when not in use.

  • Designated Storage Area: Store the sealed container in a designated and well-ventilated satellite accumulation area within the laboratory. This area should be clearly marked as a hazardous waste storage location.

  • Incompatible Materials: Store this waste away from strong oxidizing agents and strong acids.[4][5]

2.4 Final Disposal

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][7]

  • Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, state, and federal regulations.[6][7]

  • Prohibited Actions: Do not dispose of this compound down the drain or in the regular trash.[4][5]

Emergency Procedures for Spills

In the event of a spill:

  • Evacuate and Ventilate: Restrict access to the spill area and ensure adequate ventilation.

  • Wear Appropriate PPE: Before cleaning, don the required PPE, including respiratory protection if dust is present.

  • Containment and Cleanup:

    • For solid spills, gently sweep up the material to avoid creating dust and place it in the designated hazardous waste container.[4]

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Container Designate & Label Hazardous Waste Container Collect Collect Waste (Solid, Liquid, Contaminated Items) Container->Collect Seal Securely Seal Container Collect->Seal Store Store in Designated Area Seal->Store EHS Arrange Pickup by EHS or Licensed Contractor Store->EHS

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 5-bromo-1-methylpyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-bromo-1-methylpyrimidin-2(1H)-one. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is categorized as a substance that causes skin and eye irritation[1][2][3]. Therefore, adherence to stringent safety measures is paramount.

Recommended Personal Protective Equipment (PPE)

To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound:

PPE CategoryRecommended EquipmentBest Practices
Eye and Face Protection Chemical safety goggles or safety glasses with side shields.[1][4] A face shield may be necessary for splash-prone procedures.Ensure eye protection meets appropriate standards (e.g., NIOSH in the US or EN 166 in the EU).[2][3][4]
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile rubber).Inspect gloves for integrity before each use. Employ proper glove removal techniques to prevent skin contact. Dispose of contaminated gloves as hazardous waste.[1][4]
Respiratory Protection A NIOSH-approved respirator is advised if working outside a fume hood, if ventilation is poor, or if dust is generated.[5]The type of respirator should be chosen based on the potential airborne concentration of the substance. Ensure proper fit and user training.
Protective Clothing A laboratory coat is required.[4]Keep the lab coat fully buttoned to protect against splashes and spills.

Operational Plan: Step-by-Step Handling Procedures

All operations involving this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[3][4] The work area should be clean and uncluttered.

  • Weighing and Transfer :

    • Perform all weighing and transfers of the solid compound within a chemical fume hood or a ventilated balance enclosure to control dust.

    • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

    • Close the container tightly when not in use.[1]

  • Solution Preparation :

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • If the process generates heat, cool the mixture as needed.

  • Post-Handling :

    • After handling, thoroughly wash hands and any exposed skin with soap and water.[1][2][3]

    • Decontaminate all surfaces and equipment used.

    • Remove and properly dispose of contaminated PPE.

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : This compound is a halogenated organic substance. Do not mix it with non-halogenated waste.

  • Solid Waste :

    • Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste :

    • Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic waste.

    • Do not dispose of this chemical down the drain.[1][6]

  • Container Disposal :

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.

    • Dispose of the rinsed containers as unused product.[1]

  • Regulatory Compliance : All waste must be disposed of through an institution's hazardous waste management program, adhering to all local, state, and federal regulations.[1]

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 14248-01-2[7][8][9][10][11]
Molecular Formula C5H5BrN2O[7][8][9][10][11]
Molecular Weight 189.01 g/mol [8][9][10]
Purity ≥95% - 98%[10][12]

Experimental Workflow Diagram

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Work Area in Fume Hood A->B C Weigh and Transfer Compound B->C Proceed to handling D Prepare Solution (if applicable) C->D E Segregate and Collect Waste D->E Proceed to cleanup F Decontaminate Equipment and Surfaces E->F G Doff PPE F->G H Wash Hands Thoroughly G->H

Caption: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.